molecular formula C4H6Cl2O B1583198 2-Chlorobutyryl chloride CAS No. 7623-11-2

2-Chlorobutyryl chloride

Cat. No.: B1583198
CAS No.: 7623-11-2
M. Wt: 140.99 g/mol
InChI Key: KVQJVAOMYWTLEO-UHFFFAOYSA-N
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Description

2-Chlorobutyryl chloride is a useful research compound. Its molecular formula is C4H6Cl2O and its molecular weight is 140.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQJVAOMYWTLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10997573
Record name 2-Chlorobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7623-11-2
Record name Butanoyl chloride, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007623112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10997573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chlorobutyryl chloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chlorobutyryl Chloride: Properties, Handling, and Applications

Introduction

This compound (CAS No. 7623-11-2) is a highly reactive acyl chloride that serves as a critical building block in various chemical syntheses.[1] Its bifunctional nature, featuring both an acid chloride and an alkyl chloride, makes it a versatile intermediate for introducing the 2-chlorobutyryl group into molecules.[1] This guide provides a detailed examination of its physical and chemical properties, safety protocols, and primary applications, tailored for professionals in research and drug development.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[2] Its key physical and chemical identifiers are summarized below.

PropertyValueSource
CAS Number 7623-11-2[1][2][3][4]
IUPAC Name 2-chlorobutanoyl chloride[2]
Molecular Formula C₄H₆Cl₂O[1][2][3][4][5]
Molecular Weight 140.99 g/mol [1][2][5]
Boiling Point 138-140 °C at 760 mmHg[1][2]
Density 1.236 g/cm³ at 20°C[2]
Refractive Index 1.4510[2]
InChI Key KVQJVAOMYWTLEO-UHFFFAOYSA-N[2][4]
Canonical SMILES CCC(C(=O)Cl)Cl[2]

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group makes the compound exceptionally reactive towards nucleophiles.

Hydrolysis

A primary characteristic is its violent reactivity with water.[3][6] this compound readily undergoes hydrolysis to form 2-chlorobutyric acid and hydrochloric acid.[2] This reaction is rapid and exothermic, precluding the determination of traditional aqueous solubility.[2] This high sensitivity to moisture necessitates handling the compound under anhydrous conditions.[3]

Hydrolysis reactant1 This compound product1 2-Chlorobutyric Acid reactant1->product1 Nucleophilic Acyl Substitution product2 HCl (Hydrochloric Acid) reactant1->product2 reactant2 H₂O (Water) reactant2->product1

Caption: Hydrolysis of this compound.

Nucleophilic Acyl Substitution

Beyond water, this compound reacts readily with other nucleophiles such as alcohols (to form esters), amines (to form amides), and thiols (to form thioesters). This reactivity is the foundation of its utility as an acylating agent in organic synthesis.[1]

Synthesis and Industrial Production

The industrial synthesis of this compound is most commonly achieved through the chlorination of butyric acid or its derivatives.[2] One prevalent method involves reacting butyric acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2] Another significant industrial route is the chlorination of gamma-butyrolactone using thionyl chloride, a method favored for its high yield and operational simplicity.[2]

Applications in Research and Development

This compound is a key intermediate in the synthesis of fine chemicals, particularly for the pharmaceutical and agrochemical industries.[1][2]

  • Pharmaceutical Intermediates: It is used in the synthesis of various active pharmaceutical ingredients (APIs).[1][6] Its structure is incorporated into more complex molecules designed for specific therapeutic targets.

  • Agrochemical Synthesis: The compound serves as a precursor for pesticides and herbicides.

  • Organic Synthesis: In a laboratory setting, it is a versatile reagent for acylation reactions, enabling the construction of complex organic frameworks.[1][2]

Safety, Handling, and Storage

DANGER: this compound is a corrosive and hazardous substance that requires strict safety protocols.

Hazard Identification
  • Skin and Eye Contact: Causes severe skin burns and serious eye damage.

  • Inhalation: May cause respiratory irritation. Inhalation can be toxic and may lead to severe irritation of the respiratory tract, chemical burns, and pulmonary edema.[7]

  • Ingestion: Harmful if swallowed and causes gastrointestinal tract burns.[7]

  • Reactivity: Reacts violently with water, strong bases, alcohols, and amines.

Safe Handling Protocol

Adherence to a strict handling procedure is critical to ensure personnel safety.

Safe_Handling_Workflow prep 1. Preparation - Work in chemical fume hood. - Ensure emergency shower/eyewash is accessible. ppe 2. Personal Protective Equipment (PPE) - Wear chemical-resistant gloves, safety goggles, face shield, and a lab coat. prep->ppe Wear appropriate PPE handling 3. Chemical Handling - Use only under inert gas (e.g., Nitrogen). - Avoid contact with moisture/water. - Do not breathe vapors. ppe->handling Proceed with handling spill 4. Spill & Emergency - Have appropriate spill kit ready. - In case of contact, immediately flush with water for 15 minutes and seek medical attention. handling->spill If spill or exposure occurs disposal 5. Waste Disposal - Dispose of contents/container to an approved waste disposal plant. handling->disposal After use

Caption: Workflow for Safe Handling of this compound.

Storage

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place, locked up and away from incompatible materials.

  • Container: Keep containers tightly closed and sealed. It is often stored under an inert gas like nitrogen to prevent reaction with atmospheric moisture.[1]

  • Area: Designate a corrosives area for storage.

Experimental Protocol: General Acylation Reaction

This protocol outlines a representative procedure for using this compound as an acylating agent.

Objective: To acylate a generic primary amine (R-NH₂) with this compound.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine) to scavenge HCl byproduct

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • System Preparation: Assemble the reaction glassware and dry thoroughly under vacuum or in an oven. Allow to cool to room temperature under an inert atmosphere (Nitrogen or Argon). Causality: This step is crucial to remove any residual moisture that would hydrolyze the highly reactive this compound.

  • Reagent Dissolution: In the reaction flask, dissolve the primary amine and the tertiary amine base in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Acylation reactions are often exothermic. Cooling controls the reaction rate and minimizes potential side reactions.

  • Addition of Acyl Chloride: Add this compound to the cooled solution dropwise via a syringe. Maintain a slow addition rate to control the exotherm.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or distillation as appropriate.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, valued for its predictable reactivity. Its utility, however, is paired with significant handling risks. A thorough understanding of its physical properties, chemical reactivity, and stringent adherence to safety protocols are paramount for its effective and safe application in research and manufacturing environments.

References

2-Chlorobutyryl chloride chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chlorobutyryl Chloride

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No: 7623-11-2), a pivotal reagent in modern organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's core structural characteristics, bonding principles, and the direct implications of these features on its reactivity and application. We will move beyond simple descriptions to explore the causal relationships between structure and function, offering field-proven insights into its utility.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 2-chlorobutanoyl chloride, is a bifunctional organic compound with the molecular formula C₄H₆Cl₂O.[1][3] It presents as a colorless to pale yellow liquid with a characteristic pungent odor.[3] Its significance in the chemical industry, particularly in the synthesis of pharmaceuticals and agrochemicals, stems from its high reactivity, which is a direct consequence of its unique molecular architecture.[3][4]

The presence of two chlorine atoms in a relatively small molecule contributes to a molecular weight of approximately 141.00 g/mol and a density of 1.236 g/cm³, making it considerably denser than water.[3][5] This high density is a direct reflection of the heavy halogen content within its compact structure.[3]

PropertyValueSource(s)
CAS Number 7623-11-2[1]
IUPAC Name 2-chlorobutanoyl chloride[3][6]
Molecular Formula C₄H₆Cl₂O[1][3]
Molecular Weight ~140.99 g/mol [3][6]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 138-140°C[3][4]
Density 1.236 g/cm³ at 20°C[3]
Refractive Index 1.451[3][5]
SMILES CCC(C(=O)Cl)Cl[3][5]

Elucidation of the Chemical Structure and Bonding

The structure of this compound is foundational to understanding its chemical behavior. It is built upon a four-carbon butyryl chloride framework with two key points of chlorination that dictate its reactivity.

Molecular Geometry and Hybridization

The molecule consists of a central butanoyl chain. The carbon atom of the carbonyl group (C=O) is sp² hybridized, adopting a trigonal planar geometry with bond angles of approximately 120°. This carbon is bonded to an oxygen atom, a chlorine atom, and the second carbon of the chain (the α-carbon).

The α-carbon is sp³ hybridized and tetrahedral. Crucially, this carbon is a stereocenter, as it is bonded to four different groups: the carbonyl group, a chlorine atom, an ethyl group, and a hydrogen atom. This chirality means that this compound exists as a pair of enantiomers: (S)-2-chlorobutyryl chloride and (R)-2-chlorobutyryl chloride.[6]

Analysis of Key Covalent Bonds
  • The Acyl Chloride Moiety (–COCl): The bond between the carbonyl carbon and its attached chlorine atom is highly polarized and reactive. The chlorine atom is an excellent leaving group, a property that is central to the compound's function as an acylating agent.

  • The α-Chloro Alkyl Group (–CHCl–): The second chlorine atom is attached to the α-carbon. This C-Cl bond is a typical alkyl halide bond, but its properties are significantly influenced by the adjacent, powerfully electron-withdrawing acyl chloride group.

Electronic Effects and Their Consequences

The reactivity of this compound is governed by potent electronic effects originating from its electronegative substituents.

  • Inductive Effect (-I): Both chlorine atoms and the carbonyl oxygen are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbon skeleton. This effect has two major consequences:

    • Enhanced Electrophilicity: The carbonyl carbon becomes exceptionally electron-deficient and thus highly electrophilic. This makes it a prime target for attack by nucleophiles. The rate of hydrolysis, for instance, is significantly accelerated compared to standard alkyl chlorides due to the powerful electron-withdrawing effects of both chlorine substituents.[3]

    • Increased Acidity of α-Proton: The inductive withdrawal of electrons increases the acidity of the hydrogen atom on the α-carbon, making it more susceptible to deprotonation under basic conditions.

Spectroscopic Signature: Validating the Structure

The proposed structure is unequivocally confirmed by various spectroscopic methods. While specific spectra are proprietary, the expected characteristics serve as a reliable system for identity confirmation.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong, sharp absorption peak characteristic of the C=O stretch in an acyl chloride, typically found at a high wavenumber around 1800 cm⁻¹. Additional key absorptions would include C-Cl stretching vibrations in the fingerprint region (approximately 580-780 cm⁻¹) and C-H stretching and bending vibrations from the ethyl group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra provide unambiguous confirmation of the structure.[3] The spectrum would show distinct signals for the ethyl group (a triplet and a quartet) and a characteristic downfield signal for the single proton on the α-carbon. This α-proton's chemical shift is significantly influenced by the deshielding effects of both the adjacent chlorine atom and the carbonyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak. A key diagnostic feature would be the isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), leading to characteristic M+, M+2, and M+4 peaks.

Reactivity and Mechanistic Pathways

The dual chlorine substitution makes this compound a highly reactive and versatile intermediate.[3] Its primary mode of reaction is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon.

This reactivity makes it an essential building block for introducing the 2-chlorobutyryl group into various molecules, a common strategy in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[4]

Core Reactivity: Nucleophilic Acyl Substitution

The compound readily reacts with a wide range of nucleophiles, including water, alcohols, and amines, to yield corresponding carboxylic acids, esters, and amides, respectively.[3] The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the departure of the chloride ion.

References

2-Chlorobutyryl chloride CAS number 7623-11-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chlorobutyryl Chloride (CAS 7623-11-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 7623-11-2), a highly reactive and versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, core reactivity, and significant applications in the pharmaceutical and agrochemical industries. Furthermore, it outlines detailed protocols for its use in synthetic transformations and provides critical guidelines for safe handling, storage, and disposal. The information is grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction and Chemical Identity

This compound, with the IUPAC name 2-chlorobutanoyl chloride, is a bifunctional organic compound featuring both an acyl chloride and an alkyl chloride functional group.[1] This dual reactivity makes it a valuable building block in organic synthesis. The acyl chloride group is a potent electrophile for acylation reactions, while the chlorine atom at the alpha-position provides a site for nucleophilic substitution.[2][3] Its molecular formula is C₄H₆Cl₂O.[2] This unique structural arrangement dictates its chemical behavior and establishes its role as a key starting material for introducing the 2-chlorobutyryl moiety into more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[4]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid characterized by a pungent, irritating odor.[2] Its physical properties are significantly influenced by the presence of two chlorine atoms, which increase its molecular weight and density compared to its non-halogenated analogue, butyryl chloride.[2] It is classified as a moderately volatile liquid under ambient conditions.[2] Due to its extreme moisture sensitivity, it does not have a measurable aqueous solubility; instead, it undergoes rapid hydrolysis.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7623-11-2[1][2]
Molecular Formula C₄H₆Cl₂O[2][6]
Molecular Weight 140.99 g/mol [2][7]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 138-140 °C (at 760 mmHg)[2][4]
Density 1.236 g/cm³ (at 20 °C)[2]
Refractive Index 1.4510 (at 20 °C)[2]
LogP (Octanol/Water) 1.769[2]
Solubility Reacts with water; soluble in many organic solvents[2][3]

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Proton Nuclear Magnetic Resonance (¹H NMR) spectra provide characteristic chemical shifts for the protons on the butyryl chain.[2] Infrared (IR) spectroscopy is distinguished by a very strong absorption peak characteristic of the C=O stretch in an acyl chloride, typically found around 1800 cm⁻¹. Additional peaks corresponding to C-Cl bond vibrations can be observed in the fingerprint region (approximately 580-780 cm⁻¹).[8] Mass spectrometry data is also available for this compound through resources like the NIST WebBook.[1]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, with the choice often depending on the scale and available precursors.

Laboratory-Scale Synthesis from 2-Chlorobutanoic Acid

A common and direct laboratory method involves the conversion of 2-chlorobutanoic acid to its corresponding acyl chloride.[2] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10]

The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[11] The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, forming an acyl chlorosulfite intermediate.[12] This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[9][11]

Synthesis_Pathway ButyricAcid n-Butyric Acid Reagent1 + Cl₂ (Catalyst) ButyricAcid->Reagent1 ChlorobutanoicAcid 2-Chlorobutanoic Acid Reagent2 + SOCl₂ ChlorobutanoicAcid->Reagent2 AcylChloride This compound Reagent1->ChlorobutanoicAcid Reagent2->AcylChloride

Caption: General two-step synthesis from n-butyric acid.

The precursor, 2-chlorobutanoic acid, can be prepared via the chlorination of n-butyric acid using chlorine gas in the presence of a catalyst like phosphorus or iodine.[13][14]

Industrial Manufacturing

On an industrial scale, the synthesis often relies on the chlorination of gamma-butyrolactone (GBL) using thionyl chloride.[2] This method is favored for its high yield, operational simplicity, and cost-effectiveness for large-scale production.[2] The reaction proceeds through a nucleophilic acyl substitution mechanism where the GBL ring is opened and chlorinated to form the desired product.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, a characteristic feature of all acyl chlorides.[15] It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Core Reactions:
  • Hydrolysis: It reacts rapidly, often violently, with water to form 2-chlorobutanoic acid and corrosive hydrochloric acid gas.[2] This extreme moisture sensitivity necessitates handling under anhydrous conditions.

  • Alcoholysis: In the presence of an alcohol (ROH), it forms the corresponding 2-chlorobutyrate ester and HCl.[2]

  • Aminolysis: Reaction with primary or secondary amines (R₂NH) yields the corresponding 2-chlorobutyramide and HCl.[2]

The general mechanism for these transformations is a two-step nucleophilic addition-elimination process. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed by the elimination of the chloride ion, which is an excellent leaving group.

Caption: Nucleophilic acyl substitution mechanism (Nu-H = H₂O, ROH, R₂NH).

Applications in Drug Development and Research

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] Its utility stems from its ability to efficiently introduce the 2-chlorobutyryl group, which can then be retained or further modified.

  • Pharmaceutical Synthesis: It serves as a building block for various APIs.[4] For instance, the related compound 4-chlorobutyryl chloride is used in the synthesis of drugs like Fexofenadine and Levetiracetam.[16][17] By analogy, this compound is used to create specific structural motifs in medicinal chemistry programs. It is a precursor for synthesizing 2-aminobutyric acid, an unnatural amino acid, through reaction with ammonia.[18]

  • Agrochemicals: It is employed in the manufacturing of certain pesticides and herbicides.[19]

  • Chemical Research: In a laboratory setting, it is used to synthesize novel compounds, including esters, amides, and sulfonic acids, for further study.[2]

Experimental Protocol: Synthesis of an Ester

This protocol provides a representative procedure for the esterification of an alcohol using this compound. CAUTION: This reaction should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Objective: To synthesize Ethyl 2-chlorobutanoate.

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine (as an HCl scavenger)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

Step-by-Step Methodology:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet.

  • Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere.

  • Cooling: Cool the flask to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous diethyl ether and place it in the addition funnel.

  • Reaction: Add the this compound solution dropwise to the stirring alcohol/pyridine solution over 30-60 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride will form.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure Ethyl 2-chlorobutanoate.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and causes severe skin burns and eye damage. Inhalation of its vapors can be harmful or fatal and may cause respiratory irritation.[20]

Safety_Workflow Start Handling this compound PPE Required PPE: - Chemical Splash Goggles & Face Shield - Heavy-duty Nitrile or Butyl Gloves - Chemical-resistant Apron/Lab Coat Start->PPE Location Work Location: - Certified Chemical Fume Hood - Eyewash & Safety Shower Accessible Start->Location Spill Spill Detected Start->Spill Event Exposure Personnel Exposure Start->Exposure Event Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Yes RinseSkin Remove Contaminated Clothing Rinse Skin with Water for 15+ min Exposure->RinseSkin Skin/Clothing RinseEyes Rinse Eyes at Eyewash Station for 15+ min Exposure->RinseEyes Eyes Medical Seek Immediate Medical Attention Exposure->Medical Absorb Cover with Inert Absorbent (e.g., sand, vermiculite) DO NOT USE WATER Evacuate->Absorb Collect Collect in Sealed Container for Hazardous Waste Disposal Absorb->Collect RinseSkin->Medical RinseEyes->Medical

Caption: Emergency response workflow for spills or exposure.

Handling Guidelines:
  • Always work within a certified chemical fume hood to avoid inhalation of vapors.

  • Wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a lab coat or apron.[21]

  • Ensure that an eyewash station and a safety shower are immediately accessible.[21]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[4]

  • Avoid contact with water, strong bases, alcohols, and amines, as these can cause violent reactions.

Storage Requirements:
  • Store in a tightly sealed container, preferably the original manufacturer's container, with the cap securely fastened. The container lid should be further sealed with paraffin film for long-term storage.

  • Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[22]

  • Store locked up and away from incompatible substances.

  • The storage area should be protected from moisture and direct sunlight.

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry, offering a powerful tool for the construction of complex molecules. Its value is defined by the high reactivity of its acyl chloride function, which allows for efficient acylation of a broad range of nucleophiles. While its utility is clear, its hazardous nature—particularly its corrosivity and extreme reactivity with water—demands rigorous adherence to safety and handling protocols. For the informed researcher, this compound provides a reliable and effective pathway to novel chemical entities in pharmaceutical and materials science.

References

2-Chlorobutyryl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chlorobutyryl Chloride: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 7623-11-2) is a highly reactive, bifunctional organic compound that serves as a critical intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] This technical guide provides a comprehensive overview of its core chemical and physical properties, with a primary focus on its molecular formula and weight. We will delve into the mechanistic principles governing its reactivity, detail established protocols for its synthesis and safe handling, and explore its significant applications in research and industrial drug development. This document is intended for researchers, scientists, and process chemists who utilize reactive intermediates and require a blend of theoretical understanding and practical, field-proven insights.

Core Molecular and Physical Profile

A precise understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic protocol. This section outlines the essential identifiers and physicochemical characteristics of this compound.

Chemical Identity
  • IUPAC Name : 2-chlorobutanoyl chloride[2][3]

  • CAS Number : 7623-11-2[2][4]

  • Synonyms : 2-Chlorobutanoyl chloride, α-Chlorobutyryl chloride

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₄H₆Cl₂O .[1][2][3][4] This formula dictates its molecular weight, which is a critical parameter for stoichiometric calculations in reaction design.

  • Molecular Weight : 140.99 g/mol [1][2][3]

  • Monoisotopic Mass : 139.9795702 Da[3]

The presence of two chlorine atoms contributes significantly to the molecule's overall mass and its density relative to other four-carbon organic compounds.[2]

Physicochemical Properties

The physical state and properties of this compound necessitate specific handling and storage conditions. It is a colorless to pale yellow liquid characterized by a sharp, pungent odor.[2] Its properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[2]
Odor Pungent[2]
Density 1.236 g/mL (at 20°C)[5]
Boiling Point 138-140 °C (at 760 mmHg)[1][2]
Refractive Index 1.451[5]
Solubility Reacts with water; Soluble in organic solvents[2][6][7]

The Chemistry of a Bifunctional Reagent: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from its high reactivity, which is conferred by the acyl chloride functional group. This reactivity must be understood and controlled to achieve desired synthetic outcomes.

The Acyl Chloride: An Engine of Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[8][9] This heightened reactivity is a consequence of two primary electronic factors:

  • Electrophilic Carbonyl Carbon : The oxygen and chlorine atoms are highly electronegative, inductively withdrawing electron density from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbon, making it an excellent target for nucleophilic attack.[10]

  • Excellent Leaving Group : The chloride ion (Cl⁻) is a superb leaving group due to its stability in solution. The departure of the chloride ion is the final step in the characteristic nucleophilic acyl substitution mechanism that these compounds undergo.[10][11]

Key Reaction Pathways

This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2] These reactions are typically rapid and exothermic.[9]

  • Hydrolysis : This is the most common and often undesired reaction. This compound reacts violently with water or even atmospheric moisture to form 2-chlorobutyric acid and corrosive hydrochloric acid (HCl) fumes.[2][9] This extreme moisture sensitivity dictates that all reactions must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

  • Esterification : Reaction with alcohols proceeds rapidly to form the corresponding 2-chlorobutyrate esters and HCl. This is a highly efficient method for ester synthesis compared to Fischer esterification with the parent carboxylic acid.[2][12]

  • Amidation : Reaction with ammonia or primary/secondary amines yields 2-chlorobutyramides.[2] This reaction is also very fast. To neutralize the HCl byproduct, which would protonate the amine starting material, either two equivalents of the amine are used or a non-nucleophilic base like pyridine or triethylamine is added.[10]

Visualizing Nucleophilic Acyl Substitution

The general mechanism for the reaction of this compound with a generic nucleophile (Nu-H) is a two-step addition-elimination process.

Caption: Nucleophilic acyl substitution mechanism.

Synthesis and Manufacturing Principles

While commercially available, understanding the synthesis of this compound is valuable for process optimization and for situations requiring in-house preparation.

Laboratory-Scale Synthesis Protocol

The most common laboratory preparation involves the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂).[2][13] The advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[13]

Protocol: Synthesis of this compound from 2-Chlorobutyric Acid

WARNING: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves toxic gases.

  • Apparatus Setup : Assemble a round-bottom flask with a reflux condenser. Equip the top of the condenser with a drying tube (containing CaCl₂ or Drierite) connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize HCl and SO₂ gases.

  • Charging the Flask : To the flask, add 2-chlorobutyric acid (1.0 eq).

  • Addition of Thionyl Chloride : Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the flask via an addition funnel. The reaction may be exothermic. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Reaction : Gently heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until gas evolution ceases.

  • Purification : Allow the reaction mixture to cool to room temperature. The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to separate it from unreacted starting materials and catalyst.[13] The fraction boiling at 138-140°C is collected.

Industrial Production

On an industrial scale, synthesis often starts from different, more cost-effective precursors. One prominent method involves the chlorination of γ-butyrolactone using thionyl chloride or other chlorinating agents.[2][14] This route is favored for its high yield and operational simplicity for large-scale production.[2]

Synthesis and Purification Workflow

G start 2-Chlorobutyric Acid + Thionyl Chloride reaction Reflux with Catalytic DMF start->reaction distillation Fractional Distillation reaction->distillation byproducts Gaseous Byproducts (HCl, SO₂) → Gas Trap reaction->byproducts product Pure 2-Chlorobutyryl Chloride (138-140°C) distillation->product

Caption: Laboratory synthesis and purification workflow.

Applications in Research and Drug Development

This compound is not an end-product but a versatile building block. Its bifunctional nature—containing both a reactive acyl chloride and a secondary alkyl chloride—allows for sequential, selective reactions to build molecular complexity.

  • Pharmaceutical Intermediates : It is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][6] Its structure is incorporated into drugs for various therapeutic areas.

  • Agrochemical Synthesis : It is used in the manufacturing of pesticides and herbicides.[1][14]

  • Acylation Agent : In general organic synthesis, it is used to introduce the 2-chlorobutyryl moiety into molecules, which can then be further functionalized.[1]

Safety, Handling, and Storage Protocols

The high reactivity of this compound demands stringent safety protocols. It is classified as corrosive and water-reactive.[15]

Hazard Identification
  • Skin and Eye Contact : Causes severe chemical burns.

  • Inhalation : Vapors can cause severe irritation to the respiratory system.

  • Ingestion : Harmful if swallowed; causes burns to the gastrointestinal tract.[16]

  • Reactivity : Reacts violently with water, alcohols, bases, and amines.

Safe Handling and Storage

Protocol: Safe Handling and Storage

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Eye Protection : Use chemical splash goggles and a full-face shield.

    • Lab Coat : A flame-retardant lab coat is required.

  • Dispensing : Use glass or Teflon-lined syringes for transferring small quantities. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

  • Quenching Spills : Small spills can be cautiously neutralized by slowly adding to a large volume of a solution of sodium bicarbonate or by absorbing onto an inert material like vermiculite, followed by slow addition to a quenching solution.

  • Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] The storage area should be cool, dry, well-ventilated, and designated as a corrosives area, away from incompatible materials.[16]

Conclusion

This compound, defined by its molecular formula C₄H₆Cl₂O and molecular weight of 140.99 g/mol , is a cornerstone reagent for synthetic chemistry. Its utility is directly proportional to its reactivity, driven by the electrophilic acyl chloride group. A thorough understanding of its properties, reaction mechanisms, and stringent handling requirements is paramount for leveraging its synthetic potential safely and effectively in the development of pharmaceuticals, agrochemicals, and other advanced materials.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding the Molecular Signature of a Key Synthetic Intermediate

2-Chlorobutyryl chloride (CAS No: 7623-11-2) is a bifunctional organic compound that holds significant value as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the two reactive centers: the highly electrophilic acyl chloride and the secondary alkyl chloride. This dual reactivity allows for sequential, selective transformations, making it a crucial building block in the construction of complex molecular architectures.[2]

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular identity of this compound. As Senior Application Scientists, we understand that robust analytical characterization is the bedrock of reproducible, high-quality research. Therefore, this document moves beyond a simple recitation of data, offering instead a detailed interpretation of the spectral features, explaining the physicochemical principles that give rise to them. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently confirm the identity, purity, and stability of this critical reagent.

Physicochemical Properties and Handling

A foundational understanding of a compound's physical properties is essential for its safe handling and for the design of appropriate experimental conditions.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7623-11-2[1][3]
Molecular Formula C₄H₆Cl₂O[1][3][4]
Molecular Weight 140.99 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid with a pungent odor[1]
Boiling Point 138-140 °C[1][2][5]
Density 1.236 g/cm³ (at 20 °C)[1]
Refractive Index 1.4510[1]
Safety and Handling Protocol

Trustworthiness through Safety: this compound is a corrosive and moisture-sensitive compound that requires meticulous handling to ensure operator safety and maintain sample integrity.[3]

  • Hazard Profile: Causes severe skin burns and eye damage. It is highly reactive with water, hydrolyzing to form 2-chlorobutyric acid and corrosive hydrochloric acid gas.[1][3]

  • Handling: All manipulations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for corrosive materials.[2] Recommended storage temperature is 2-8°C.[2]

  • Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the victim to fresh air.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three non-equivalent proton environments. The electron-withdrawing effects of the carbonyl group and the α-chlorine atom are key to interpreting the chemical shifts.

Caption: Predicted proton environments in this compound.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
(a) CH-Cl~ 4.5 - 4.7Triplet (t)~ 6-7Highly deshielded by two adjacent electron-withdrawing groups (C=O and Cl). Split by the two (b) protons.
(b) CH₂~ 2.0 - 2.2Multiplet (m) or Sextet~ 7Deshielded by proximity to the α-carbon. Split by both the (a) proton and the three (c) protons.
(c) CH₃~ 1.1 - 1.3Triplet (t)~ 7-8Least deshielded (most upfield) signal. Split by the two adjacent (b) protons.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display four distinct signals, one for each unique carbon atom.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O ~ 172 - 175The carbonyl carbon of an acyl chloride is significantly downfield due to the electronegativity of both oxygen and chlorine.
CH-Cl ~ 60 - 65The α-carbon is deshielded by direct attachment to a chlorine atom and the carbonyl group.
CH₂ ~ 28 - 32Standard aliphatic methylene carbon, shifted slightly downfield due to proximity to the electronegative center.
CH₃ ~ 10 - 14Standard terminal methyl carbon, appearing furthest upfield.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Preparation: In a dry NMR tube, dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard, aprotic solvent for non-polar to moderately polar analytes and its residual proton signal is well-defined.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Validation: The integration ratio of the ¹H NMR signals should correspond to 1:2:3 for protons (a), (b), and (c), respectively, confirming the structure and providing a measure of purity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable technique for the rapid identification of key functional groups. The spectrum of this compound is dominated by the intense stretching vibration of the acyl chloride carbonyl group.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~ 1800 C=O stretch (Acyl Chloride)Strong, SharpThis is the most diagnostic peak.[1] Its high frequency, compared to a ketone (~1715 cm⁻¹), is due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon, which shortens and strengthens the C=O bond.[1]
2800 - 3000 C-H stretch (Alkyl)MediumConfirms the presence of the butyryl backbone.[1]
1400 - 1500 C-H bend (Alkyl)MediumFurther evidence of the alkyl structure.[1]
850 - 550 C-Cl stretchMedium-StrongThis region contains vibrations for both the C(O)-Cl and the C-Cl bonds, serving as a diagnostic fingerprint for the compound.[1]
Experimental Protocol: IR Spectrum Acquisition (Neat Liquid)
  • Preparation: Place one drop of neat (undiluted) this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Causality: As a liquid, the compound can be analyzed directly without a solvent, providing a clean spectrum. Salt plates are used as they are transparent to IR radiation in the analytical range.

  • Acquisition: Place the plates in the spectrometer and acquire the spectrum.

  • Validation: The presence of a very strong, sharp peak near 1800 cm⁻¹ is a definitive indicator of the acyl chloride functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.

Analysis of the Molecular Ion and Isotopic Pattern

The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. A critical feature for chlorinated compounds is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

For a molecule with two chlorine atoms like this compound, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:

  • M⁺ (m/z 140): Contains two ³⁵Cl atoms. This is the nominal mass, though the exact mass is 139.9796 Da.[3][4]

  • [M+2]⁺ (m/z 142): Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺ (m/z 144): Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 , providing unequivocal evidence for the presence of two chlorine atoms in the molecule.[1]

Key Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion will fragment in predictable ways. The most common fragmentation is α-cleavage, the breaking of bonds adjacent to the carbonyl group.

G mol [CH₃CH₂CH(Cl)C(O)Cl]⁺˙ m/z 140/142/144 frag1 [CH₃CH₂CH(Cl)]⁺ m/z 77/79 mol->frag1 - C(O)Cl frag2 [C(O)Cl]⁺ m/z 63/65 mol->frag2 - CH₃CH₂CH(Cl) frag3 [CH₃CH₂]⁺ m/z 29 frag1->frag3 - HCl

Caption: Primary fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed FragmentSignificance
140/142/144 [C₄H₆Cl₂O]⁺˙ (Molecular Ion)Confirms molecular weight and presence of two chlorine atoms.
105/107 [M - Cl]⁺Loss of a chlorine radical from the molecular ion.
77/79 [CH₃CH₂CH(Cl)]⁺Result of α-cleavage with loss of the C(O)Cl radical.
63/65 [C(O)Cl]⁺Result of α-cleavage with loss of the chlorobutyl radical.
41 [C₃H₅]⁺Loss of HCl from the m/z 77 fragment.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable volatile solvent like dichloromethane or hexane.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. Causality: GC separates the analyte from impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Validation: Confirm the molecular weight by identifying the M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with the correct isotopic abundance ratio. Match the observed fragments to the predicted fragmentation pattern.

Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and atom connectivity. The IR spectrum provides rapid verification of the critical acyl chloride functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of two chlorine atoms) through its unique isotopic pattern and fragmentation. By employing these techniques in concert, researchers can proceed with confidence in the identity and quality of this essential synthetic building block.

References

2-Chlorobutyryl chloride synthesis from butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chlorobutyryl Chloride from Butyric Acid

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a pivotal bifunctional molecule, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure, featuring both a reactive acyl chloride and an α-chloro group, allows for sequential and site-selective reactions, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis of this compound from butyric acid, grounded in the principles of the Hell-Volhard-Zelinsky (HVZ) reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical safety considerations, and present data in a format accessible to researchers, scientists, and drug development professionals.

Theoretical Foundation: The Chemistry of α-Chlorination

The direct α-halogenation of a simple carboxylic acid like butyric acid is not a feasible reaction. Unlike aldehydes and ketones, carboxylic acids do not readily form enol or enolate intermediates, which are the necessary nucleophiles for an electrophilic halogenation reaction.[3][4] Under basic conditions, the acidic carboxyl proton is removed preferentially, preventing the formation of an enolate at the α-carbon. Under acidic conditions, the equilibrium concentration of the enol form is typically too low for a practical reaction rate.[5]

To overcome this, the Hell-Volhard-Zelinsky (HVZ) reaction provides a robust strategy. The core principle of the HVZ reaction is the temporary conversion of the carboxylic acid into a more reactive acyl halide.[6][7] This acyl halide intermediate has a significantly higher propensity to enolize, enabling the crucial α-halogenation step to proceed efficiently.[5]

The synthesis of this compound from butyric acid is a direct application of this principle, where the reaction is halted at the α-halo acyl halide stage, without the final hydrolysis step that characterizes the traditional HVZ synthesis of α-halo acids.[6]

The Reaction Mechanism

The mechanism proceeds through several distinct, sequential steps:

  • Activation to Acyl Halide: The carboxylic acid is first converted into an acyl halide. This is typically achieved using a phosphorus trihalide, such as phosphorus trichloride (PCl₃), or by using red phosphorus which reacts in situ with the halogen to form the phosphorus trihalide.[8][9] PCl₃ reacts with butyric acid to form butanoyl chloride.

  • Enolization: The butanoyl chloride intermediate, unlike the starting carboxylic acid, readily undergoes keto-enol tautomerization to form its enol tautomer.[5] This step is the cornerstone of the HVZ reaction's success.

  • α-Chlorination: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic chlorine molecule (Cl₂). This results in the formation of a protonated α-chloro acyl chloride.

  • Deprotonation: A base, such as a chloride ion, abstracts the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, this compound.

The overall transformation effectively replaces a hydrogen atom on the α-carbon with a chlorine atom while simultaneously converting the carboxylic acid group into an acyl chloride.

HVZ_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Enolization cluster_2 Step 3 & 4: α-Chlorination & Deprotonation BA Butyric Acid BC Butanoyl Chloride BA->BC + PCl₃ BC_enol Butanoyl Chloride (Enol Form) BC->BC_enol Tautomerization CBC This compound BC_enol->CBC + Cl₂ - HCl

Diagram 1. Simplified mechanism for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis via the Hell-Volhard-Zelinsky Reaction

This protocol details a standard laboratory procedure for the synthesis of this compound. It is imperative that all operations are conducted within a certified chemical fume hood due to the hazardous nature of the reagents and products.[10]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )CAS No.Rationale / Comments
Butyric Acid88.11107-92-6Starting material. Must be anhydrous.
Phosphorus Trichloride (PCl₃)137.337719-12-2Catalyst for converting the carboxylic acid to the acyl chloride intermediate.[11]
Chlorine (Cl₂) Gas70.907782-50-5The α-chlorinating agent.
Anhydrous Inert Solvent (optional)--e.g., Carbon tetrachloride. The reaction can often be run neat.[6]
Glassware--Round-bottom flask, reflux condenser, dropping funnel, gas inlet tube, distillation setup.

Step-by-Step Methodology

Synthesis_Workflow A 1. Apparatus Setup - Assemble dry glassware in a fume hood. - Equip flask with condenser, gas inlet, and dropping funnel. B 2. Initial Charge - Charge the flask with anhydrous butyric acid. - Add a catalytic amount of PCl₃. A->B Load Reagents C 3. Chlorination - Gently heat the mixture. - Bubble dry chlorine gas through the solution at a controlled rate. B->C Initiate Reaction D 4. Reaction Monitoring - Monitor gas evolution (HCl). - Reaction is complete when HCl evolution ceases. C->D Maintain Conditions E 5. Workup - Sparge with nitrogen to remove excess Cl₂ and HCl. - Cool the reaction mixture. D->E Quench & Cool F 6. Purification - Assemble a vacuum distillation apparatus. - Fractionally distill the crude product under reduced pressure. E->F Isolate Product G 7. Product Characterization - Collect the fraction boiling at the correct temperature. - Confirm identity and purity (NMR, IR, GC-MS). F->G Verify Purity

Diagram 2. Experimental workflow for the synthesis and purification of this compound.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a gas outlet bubbler (to vent HCl), a gas inlet tube extending below the surface of the liquid, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of intermediates and products.[12] The entire setup must be in a chemical fume hood.

  • Reagent Charging: Charge the flask with butyric acid (1.0 mol). Through the dropping funnel, slowly add a catalytic amount of phosphorus trichloride (approx. 0.05 mol). A slight exotherm may be observed.

  • Chlorination: Begin stirring and gently heat the mixture to approximately 60-80°C. Start bubbling dry chlorine gas through the reaction mixture at a steady, controlled rate. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which will be vented through the bubbler.

  • Reaction Monitoring: Continue the chlorination for several hours. The reaction progress can be monitored by the cessation of HCl gas evolution. For more precise monitoring, aliquots may be carefully withdrawn, quenched, and analyzed by GC.

  • Workup: Once the reaction is deemed complete, stop the chlorine flow and heating. Allow the mixture to cool to room temperature while sparging with an inert gas (e.g., nitrogen) to drive off any remaining dissolved Cl₂ and HCl.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.[1] This is critical to prevent thermal decomposition at its atmospheric boiling point (138-140°C).[2] Collect the fraction corresponding to this compound.

Expected Yield and Purity

Yields for HVZ-type reactions can vary but are typically in the range of 70-90%. A patent describing a related synthesis of 2-chlorobutyric acid reports yields of 71-93%.[13][14] The purity of the distilled product should be >98%, as determined by GC analysis.

Safety and Hazard Management

Chemical synthesis requires a profound respect for the hazards involved. The reagents used in this procedure are highly corrosive and toxic, demanding strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂) / Phosphorus Trichloride (PCl₃): Both are highly corrosive and toxic. They react violently with water, releasing large quantities of toxic gas (HCl, SO₂).[15] Inhalation can cause severe respiratory damage, and skin contact results in severe burns.[15][16] Always handle in a fume hood, wearing heavy-duty gloves (e.g., butyl rubber), a lab coat, and full-face protection.[10]

  • Chlorine (Cl₂): A highly toxic and corrosive gas. Inhalation can be fatal. A dedicated gas scrubbing system containing a sodium hydroxide or sodium thiosulfate solution should be used to neutralize all excess chlorine gas exiting the reaction apparatus.

  • This compound (Product): As an acyl chloride, it is corrosive and reacts with moisture (including humidity in the air and on skin) to produce HCl.[1] Avoid inhalation of vapors and direct skin contact.

  • General Precautions: An emergency safety shower and eyewash station must be immediately accessible.[10] All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[10]

Alternative Synthetic Approaches

While the HVZ approach is classic, other methods have been developed, particularly for industrial-scale production.

  • Thionyl Chloride and N-Chlorosuccinimide (NCS): This method uses thionyl chloride to first generate the acyl chloride in situ, which is then chlorinated by NCS.[4] This can be a milder alternative to using chlorine gas.

  • Chlorination of γ-Butyrolactone: A common industrial route involves the ring-opening chlorination of γ-butyrolactone using thionyl chloride, often with a mixed catalyst system (e.g., copper and zinc oxides), to produce 4-chlorobutyryl chloride.[1][17] While this produces a different isomer, it highlights alternative strategies used in large-scale synthesis.

Conclusion

The synthesis of this compound from butyric acid is a quintessential example of applying the Hell-Volhard-Zelinsky reaction to produce a valuable α-halo acyl halide intermediate. The success of the procedure hinges on the initial conversion of the carboxylic acid to its more reactive acyl chloride form, which readily enolizes and undergoes electrophilic chlorination. By carefully controlling reaction conditions and adhering to stringent safety protocols, this method provides a reliable and efficient route for researchers and developers to access this important chemical building block. The final purification by vacuum distillation is critical for obtaining a high-purity product suitable for subsequent applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Reactivity of 2-Chlorobutyryl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the reactivity of 2-chlorobutyryl chloride with a range of nucleophiles. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical considerations for utilizing this versatile reagent in organic synthesis.

Introduction: The Dual Electrophilic Nature of this compound

This compound is a bifunctional organic compound featuring two electrophilic centers: the highly reactive acyl chloride carbonyl carbon and the secondary alkyl chloride carbon.[1] This dual reactivity makes it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The primary focus of this guide is the reactivity at the acyl chloride moiety, which is significantly more susceptible to nucleophilic attack than the alkyl chloride.

The reactivity of the acyl chloride is governed by the strong inductive effect of the chlorine atom, which withdraws electron density from the carbonyl carbon, rendering it highly electrophilic.[4][5] This, combined with the fact that the chloride ion is an excellent leaving group, makes this compound a potent acylating agent.[5]

The General Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles predominantly follow a two-step nucleophilic acyl substitution mechanism, often referred to as an addition-elimination mechanism.[1][4]

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[6]

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion as the leaving group.[6]

This fundamental mechanism is central to understanding the reactions detailed in the subsequent sections.

G cluster_workflow Amide Synthesis Workflow reagents This compound Amine (2 equiv.) Inert Solvent (e.g., DCM) reaction_vessel Reaction Vessel (0°C to RT) reagents->reaction_vessel 1. Combine reagents workup Aqueous Workup (e.g., H₂O, brine) reaction_vessel->workup 2. Quench and extract purification Purification (e.g., Chromatography) workup->purification 3. Isolate and purify product N-Substituted 2-Chlorobutyramide purification->product

References

An In-Depth Technical Guide to the Safe Handling of 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 2-Chlorobutyryl chloride. As a highly reactive and hazardous compound, a foundational understanding of its properties and risks is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond mere procedural lists to explain the chemical causality behind each recommendation, empowering professionals to make informed safety decisions.

Section 1: Hazard Identification and Comprehensive Classification

This compound (CAS No. 7623-11-2) is a corrosive and toxic liquid that presents significant health and physical hazards.[1] Its classification under the Globally Harmonized System (GHS) underscores the need for stringent control measures. The primary dangers stem from its high reactivity, particularly with water and other nucleophilic substances, its severe corrosivity to biological tissues, and the high toxicity of its vapors.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[1][3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Flammable LiquidsCategory 4H227: Combustible liquid.[1]
Corrosive to MetalsCategory 1H290: May be corrosive to metals.[1]

This table synthesizes data from multiple safety data sheets. Classifications may vary slightly by supplier.

The compound is also a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure to its vapors. The immediate and severe nature of these hazards necessitates that all handling be performed within a framework of rigorous engineering controls and with appropriate personal protective equipment.

Section 2: Core Physicochemical and Reactivity Profile

Understanding the chemical properties of this compound is fundamental to appreciating the causality behind its handling requirements. Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₆Cl₂O[2][4]
Molecular Weight141.00 g/mol [2][4]
AppearanceLiquid[5]
Boiling Point138-140 °C[2][6]
Density1.236 - 1.250 g/mL[2]
Flash Point85 °C (185 °F)[1]
Autoignition Temperature440 °C (824 °F)[1]
Water SolubilityReacts violently[2][7][8]
The Critical Role of Hydrolytic Instability

The most significant chemical property dictating handling procedures is the compound's extreme sensitivity to moisture.[1][8] The acyl chloride group reacts readily with water in a rapid, exothermic hydrolysis reaction.[2] This process involves a nucleophilic attack by water on the carbonyl carbon, leading to the formation of 2-chlorobutyric acid and highly corrosive hydrogen chloride (HCl) gas.[2] This reaction is the reason why:

  • Anhydrous conditions are mandatory: All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][5]

  • Storage must be moisture-free: Containers must be tightly sealed and stored in a dry environment to prevent degradation and pressure buildup from HCl gas formation.[1][9]

  • Water is contraindicated for fire-fighting and spill cleanup: Applying water directly will exacerbate the situation by accelerating the release of toxic and corrosive HCl gas.[9][10]

Chemical Incompatibilities and Hazardous Decomposition

This compound will react vigorously with a range of nucleophilic compounds. It is crucial to segregate it from:

  • Alcohols, Amines, and Strong Bases: These substances will react violently, similar to water, to produce esters, amides, and salts, respectively, in highly exothermic reactions.[9]

  • Strong Oxidizing Agents: Can lead to uncontrolled reactions.[9]

Upon thermal decomposition, such as in a fire, this compound can release highly toxic and irritating gases, including hydrogen chloride, phosgene, and carbon monoxide.[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense, with PPE serving as the final, critical barrier.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to contain its toxic and corrosive vapors.[10]

  • Emergency Facilities: A safety shower and eyewash station must be located in the immediate vicinity of the work area and be regularly tested.[1][9]

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of fugitive emissions.[1][11]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to protect against all routes of exposure.

  • Respiratory Protection: For any procedure with the potential for aerosol or vapor generation, a NIOSH-approved respirator is necessary. A full-face respirator with a combination cartridge effective against organic vapors and acid gases (e.g., Type ABEK) provides the best protection for both the respiratory system and the eyes.[1]

  • Eye and Face Protection: If a full-face respirator is not used, chemical splash goggles that meet OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[1] A full-face shield must be worn over the goggles to protect against splashes.

  • Hand Protection: Standard nitrile gloves are insufficient. Wear heavy-duty, chemical-resistant gloves. Butyl rubber or Viton are recommended materials. Always consult the glove manufacturer's compatibility chart. Gloves must be inspected for tears or pinholes before each use.[12]

  • Body Protection: A flame-retardant lab coat is the minimum requirement. For transfers of larger quantities or procedures with a higher splash risk, a chemical-resistant apron or a full chemical-resistant suit is required. All clothing should be buttoned, and closed-toe shoes are mandatory.

PPE_Selection_Workflow start Start: Handling This compound hood Is the work performed in a certified fume hood? start->hood stop STOP WORK. Proceed only inside a certified fume hood. hood->stop No resp_q Potential for vapor/ aerosol generation? hood->resp_q Yes full_face Required: Full-Face Respirator (ABEK Cartridge) resp_q->full_face Yes goggles_shield Required: Chemical Goggles AND Face Shield resp_q->goggles_shield No gloves Required: Chemical-Resistant Gloves (e.g., Butyl Rubber) full_face->gloves goggles_shield->gloves body Required: Flame-Retardant Lab Coat. Assess need for chemical apron. gloves->body end Proceed with Caution body->end

Caption: PPE Selection Workflow for this compound.

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to strict, documented procedures is essential for mitigating risk.

General Handling Protocol
  • Preparation: Cordon off a designated work area within the fume hood. Ensure all required PPE, spill cleanup materials, and emergency equipment are readily available.

  • Inert Atmosphere: Purge all reaction vessels with an inert gas like nitrogen or argon before introducing the reagent.

  • Transfers: For liquid transfers, use a syringe or cannula technique under an inert atmosphere. When transferring from a larger container, ensure both containers are grounded and bonded to prevent static electricity discharge, which can be an ignition source. Use only non-sparking tools.

  • Housekeeping: Keep the container tightly closed when not in use. Clean up any minor drips immediately with an inert absorbent.

  • Post-Handling: After work is complete, decontaminate the work area. Remove PPE carefully, avoiding self-contamination, and wash hands and forearms thoroughly.

Storage Protocol
  • Location: Store in a dedicated, locked, and clearly labeled corrosives cabinet.[13] The area must be cool, dry, and well-ventilated.[9]

  • Segregation: Ensure physical segregation from all incompatible materials, especially water, alcohols, bases, and oxidizing agents.

  • Container Integrity: Keep in the original, tightly sealed container. If the original container is compromised, transfer to a new, appropriate container under inert gas and label it clearly.

  • Moisture Prevention: Store protected from moisture and direct sunlight.[1][9] Storing under an inert gas blanket is best practice.[1][5]

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency can prevent serious injury and damage.

Spill_Response_Tree spill Spill of 2-Chlorobutyryl Chloride Detected assess Is the spill large or are you untrained? spill->assess evacuate EVACUATE AREA. Alert others. Call Emergency Response. assess->evacuate Yes small_spill Small, Contained Spill assess->small_spill No ppe Don full PPE: Full-face respirator, chemical gloves, apron. small_spill->ppe ventilate Ensure max ventilation (fume hood sash down). ppe->ventilate absorb Cover with INERT absorbent (sand, vermiculite). DO NOT USE WATER. ventilate->absorb collect Collect into a sealed hazardous waste container. absorb->collect decon Decontaminate area. Dispose of waste properly. collect->decon

Caption: Spill Response Decision Tree for this compound.

First Aid for Exposure

Immediate medical attention is required for ALL exposures.

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[11] Call for immediate medical assistance.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. A safety shower should be used if the contact area is large. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting due to the severe risk of perforating the esophagus. If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.

Fire Response
  • Evacuate: Immediately evacuate the area and activate the fire alarm.

  • Extinguishing Media: For small, incipient fires, trained personnel may use a carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam extinguisher.[1]

  • DO NOT USE WATER: Direct application of water will worsen the fire and release toxic gas.[9][10] A water spray may be used cautiously by firefighters to cool nearby containers.

  • Inform Responders: Clearly inform emergency responders of the identity and location of the chemical involved. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, is considered hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and chemically compatible container. The container must be kept tightly sealed.

  • Storage: Store the waste container in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet, with secondary containment.

  • Disposal: Disposal must be handled by a licensed and approved hazardous waste disposal company in accordance with all local, state, and federal regulations.[14] Never discharge this chemical into the sewer system.

References

An In-depth Technical Guide to the Solubility of 2-Chlorobutyryl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and reactivity of 2-chlorobutyryl chloride in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on solvent selection, handling precautions, and experimental determination of solubility for this highly reactive chemical intermediate.

Introduction: The Dual Nature of this compound's Solution Behavior

This compound (CAS No. 7623-11-2) is a valuable bifunctional reagent in organic synthesis, prized for its ability to introduce a 2-chlorobutanoyl moiety. However, its utility is intrinsically linked to its behavior in solution, which is dominated by the high reactivity of the acyl chloride functional group. A thorough understanding of its solubility is, therefore, not merely a matter of physical property characterization but a critical prerequisite for its safe and effective use in chemical processes.

This guide moves beyond a simple tabulation of solvent compatibility. It delves into the causal relationships between solvent properties and the behavior of this compound, offering insights into why certain solvents are suitable while others must be strictly avoided. The core principle underpinning this guide is that for reactive compounds like acyl chlorides, "solubility" must be considered in tandem with "reactivity."

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueSource
Molecular Formula C₄H₆Cl₂O[1]
Molecular Weight 140.99 g/mol [1]
Appearance Colorless to pale yellow liquid with a pungent odor[1]
Boiling Point 138-140 °C at 760 mmHg[1]
Density 1.236 g/cm³ at 20°C[1]
logP (octanol/water) 1.769[1]

The presence of two chlorine atoms contributes to its relatively high density compared to water.[1] The calculated logP value suggests a moderate hydrophobic character, which influences its affinity for various organic solvents.[1]

Solubility Profile: A Qualitative and Mechanistic Overview

Quantitative solubility data for this compound is not widely available in published literature, primarily due to its reactive nature. However, a robust qualitative understanding can be established based on its chemical structure and empirical observations from synthetic applications.

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsSolubility / ReactivityReaction Products (if applicable)Rationale for Behavior
Protic Solvents WaterReacts Violently 2-Chlorobutanoic acid and Hydrochloric acid (HCl)The lone pair on the oxygen atom of water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to rapid hydrolysis.[2]
Alcohols (e.g., Methanol, Ethanol)Reacts Readily Corresponding Ester (e.g., Methyl 2-chlorobutanoate) and HClSimilar to water, the alcohol's hydroxyl group is nucleophilic and reacts to form an ester. This reaction is often vigorous.
Amines (e.g., Primary and Secondary)Reacts Readily Corresponding AmideThe nitrogen atom of the amine is a potent nucleophile that readily attacks the acyl chloride to form a stable amide.
Aprotic Non-Polar Solvents Hydrocarbons (e.g., Hexane, Heptane, Toluene)Limited Solubility at Room Temperature, Increases with Temperature None (under anhydrous conditions)As a moderately polar molecule, this compound has limited affinity for non-polar solvents. Solubility can be enhanced at higher temperatures, but care must be taken to avoid thermal decomposition. Limited solubility at reduced temperatures can be utilized for purification by crystallization.[1]
Aprotic Polar Solvents Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform)Miscible/Soluble None (under anhydrous conditions)The polarity of these solvents is sufficient to dissolve this compound. Their aprotic nature ensures they are unreactive, making them excellent choices for reaction media.[1]
Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF))Miscible/Soluble None (under anhydrous conditions)These solvents are also good choices due to their polarity and lack of reactivity with the acyl chloride group.[1]
Esters (e.g., Ethyl acetate)Soluble None (under anhydrous conditions)Ethyl acetate is a suitable aprotic solvent for this compound.
Ketones (e.g., Acetone)Generally Soluble, but Caution Advised Potential for slow aldol-type side reactionsWhile acetone is aprotic, its enolizable nature can sometimes lead to side reactions with highly reactive acyl chlorides, especially in the presence of basic impurities. Use with caution and at lower temperatures.
Nitriles (e.g., Acetonitrile)Soluble None (under anhydrous conditions)Acetonitrile is a polar aprotic solvent in which this compound is soluble.
Amides (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc))Soluble, but Caution Advised Potential for reactionThese solvents can contain trace amounts of amine impurities from degradation, which can react with the acyl chloride. Additionally, they can promote side reactions. Use of high-purity, anhydrous grades is essential.
Sulfoxides (e.g., Dimethyl sulfoxide (DMSO))Soluble, but Caution Advised Potential for reactionDMSO can act as an oxidant, particularly at elevated temperatures, and may not be suitable for all applications involving acyl chlorides.

Key Takeaway: The selection of a solvent for this compound is dictated by the need for an aprotic environment to prevent solvolysis. Chlorinated solvents and ethers are generally the most reliable choices for conducting reactions.

Experimental Determination of Solubility for a Reactive Acyl Chloride

Determining the quantitative solubility of a reactive compound like this compound requires a meticulous experimental approach to differentiate between true dissolution and chemical reaction. The following protocol outlines a general methodology.

Objective: To determine the approximate solubility of this compound in a specified anhydrous aprotic organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Anhydrous aprotic solvent of choice

  • Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, volumetric flasks)

  • Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringes and syringe filters (PTFE)

  • Analytical balance

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Oven-dry all glassware prep2 Prepare saturated solution under inert atmosphere prep1->prep2 equil1 Equilibrate at constant temperature with stirring prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw a known volume of supernatant via filtered syringe equil2->sample1 sample2 Weigh the aliquot sample1->sample2 sample3 Remove solvent under reduced pressure sample2->sample3 sample4 Weigh the residue (solute) sample3->sample4 calc1 Calculate solubility (g/100mL or mol/L) sample4->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C and cool under a stream of inert gas or in a desiccator.

    • Inside an inert atmosphere glovebox or using a Schlenk line, add a precisely weighed amount of the anhydrous aprotic solvent to a vial.

    • To this solvent, add this compound dropwise while stirring until a slight excess of an undissolved phase is observed. This indicates a saturated solution.

  • Equilibration:

    • Seal the vial and place it in a constant temperature bath set to the desired experimental temperature.

    • Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, cease stirring and allow the excess solute to settle completely, leaving a clear supernatant.

  • Verification of Stability (Crucial Step):

    • To ensure that the dissolved this compound has not reacted with the solvent, a stability check is recommended. This can be achieved by analyzing a small aliquot of the supernatant at different time points (e.g., 1, 4, and 24 hours) using a technique like ¹H NMR spectroscopy. The absence of new signals corresponding to reaction byproducts confirms that the measurement reflects true solubility.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a PTFE syringe filter.

    • Immediately weigh the filled syringe to determine the mass of the aliquot.

    • Transfer the aliquot to a pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure (rotoevaporation) to leave behind the dissolved this compound as a residue.

    • Weigh the flask containing the residue to determine the mass of the solute.

  • Calculation:

    • Calculate the solubility using the determined mass of the solute and the volume of the aliquot. Express the result in appropriate units, such as grams per 100 mL of solvent or moles per liter, at the specified temperature.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive.[3] Always handle it within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • The reaction with protic solvents or atmospheric moisture generates corrosive and toxic hydrogen chloride gas.[3] All operations should be conducted under strictly anhydrous and inert conditions.

Causality of Experimental Choices and Trustworthiness of the Protocol

The described protocol is designed as a self-validating system. The inclusion of a stability verification step using an analytical technique like NMR is paramount to ensuring the trustworthiness of the results. Without this step, one might erroneously report the concentration of a reaction product as the solubility of the starting material. The use of an inert atmosphere and anhydrous solvents is not merely a suggestion but a strict requirement to prevent the rapid decomposition of the analyte, which would invalidate the measurements.

The choice of a gravimetric final determination (weighing the residue after solvent removal) is robust and less susceptible to matrix effects that can plague some spectroscopic quantification methods. This multi-faceted approach, combining careful experimental technique with analytical verification, provides a high degree of confidence in the obtained solubility data for this reactive compound.

Conclusion: A Framework for Informed Solvent Selection

While precise, universally applicable quantitative solubility data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for its informed use. The key principles for researchers and drug development professionals are:

  • Prioritize Aprotic Solvents: The paramount consideration is the avoidance of protic solvents to prevent degradation of the reagent.

  • Match Polarity for Solubility: Within the realm of aprotic solvents, chlorinated hydrocarbons and ethers generally offer excellent miscibility.

  • Consider Temperature Effects: Solubility in non-polar solvents is limited but can be modulated with temperature.

  • Verify Stability: When exploring novel solvent systems, always verify the stability of this compound to ensure that you are observing dissolution, not reaction.

By adhering to these principles and employing the rigorous experimental protocol outlined herein, scientists can confidently and safely handle this compound, unlocking its full potential as a versatile synthetic intermediate.

References

A Senior Application Scientist's Guide to 2-Chlorobutyryl Chloride: Sourcing, Purity, and Practical Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-Chlorobutyryl Chloride in Synthetic Chemistry

This compound (CAS No. 7623-11-2) is a reactive acyl chloride that serves as a vital building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two reactive sites: the highly electrophilic acyl chloride group and the chlorine atom at the alpha-position to the carbonyl group. This bifunctionality allows for the introduction of the 2-chlorobutyryl moiety into a wide range of molecules, enabling the construction of complex chemical architectures.[1]

This guide provides a comprehensive overview of this compound for professionals in research and drug development. It delves into the critical aspects of sourcing from commercial suppliers, understanding purity grades and their implications, and provides practical, field-proven insights into its handling and application.

Part 1: Navigating the Commercial Landscape: Key Suppliers and Purity Grades

The selection of a suitable supplier and the appropriate purity grade of this compound is a critical first step that can significantly impact the success of a synthetic campaign, especially in the context of drug development where reproducibility and impurity control are paramount.

Understanding Purity Specifications

Commercial suppliers typically offer this compound in various purity grades, ranging from technical grade (around 85%) to high-purity grades (≥98% or 99%+).[2][3][4] The choice of grade is dictated by the specific application. For early-stage research and development, a lower purity grade may be acceptable. However, for the synthesis of active pharmaceutical ingredients (APIs) under current Good Manufacturing Practices (cGMP), high-purity grades are essential to minimize the introduction of process-related impurities into the final drug substance.[5][6]

Purity is typically determined by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7] A Certificate of Analysis (CoA) from the supplier should provide detailed information on the purity and the methods used for its determination.

Major Commercial Suppliers

A variety of chemical suppliers offer this compound. The table below provides a comparative summary of offerings from several prominent suppliers. It is important to note that availability, specifications, and packaging can vary, and it is always recommended to consult the supplier's website and technical documentation for the most current information.

SupplierStated PurityAvailable Grades/Notes
Sigma-Aldrich (Merck) Information not readily available for 2-isomer, 99% for 4-isomer.[7]Often provides detailed technical data and CoAs upon request.[3]
Thermo Fisher Scientific (Alfa Aesar) 98% for the 4-isomer, with CoAs available.Offers various pack sizes suitable for laboratory and pilot-scale synthesis.
TCI America >90.0%(GC) for 2-Chlorobutyric acid.[8]Provides clear specifications and often analytical charts on their website.
Santa Cruz Biotechnology ≥85%[3]Primarily for research use.
Amitychem Not explicitly stated, but listed as a manufacturer.[9]A China-based manufacturer that may offer bulk quantities.
ChemicalBook Lists suppliers with purities up to 99.0%+.[2]A platform that connects buyers with various chemical manufacturers.

Note: The purity and availability of this compound can be less straightforward than its more common isomer, 4-Chlorobutyryl chloride. Researchers should verify the specifications for the correct isomer before purchase.

Part 2: The Criticality of Purity: Impurity Profiling and cGMP Considerations

In pharmaceutical development, the mantra is "the process is the product." This underscores the importance of controlling all raw materials, including reactive intermediates like this compound.

Typical Impurity Profile

While a specific, detailed Certificate of Analysis for this compound from a major supplier was not publicly available at the time of this writing, we can infer potential impurities from its synthesis and the analysis of related compounds. The common synthesis of acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[7]

Potential impurities in this compound may include:

  • Residual Starting Material: 2-Chlorobutyric acid.

  • Byproducts of the Chlorination Reaction: Including sulfur- or phosphorus-containing compounds if thionyl chloride or phosphorus-based reagents are used.

  • Isomeric Impurities: Such as 3- and 4-chlorobutyryl chloride, depending on the synthetic route.

  • Solvent Residues: From the reaction and purification steps.

  • Degradation Products: Acyl chlorides are susceptible to hydrolysis, so the corresponding carboxylic acid (2-chlorobutyric acid) is a common impurity if the material is not handled and stored under anhydrous conditions.

A typical Certificate of Analysis for the related compound, 4-Chlorobutyryl chloride, indicates that purity is often determined by GC, and specifications are provided for appearance, refractive index, and water content.[10]

cGMP Guidelines and Raw Material Qualification

For the synthesis of APIs, raw materials must be procured and handled according to cGMP guidelines.[5][9] This involves:

  • Supplier Qualification: Auditing and establishing quality agreements with suppliers to ensure consistent material quality.[5]

  • Material Specifications: Establishing clear and detailed specifications for incoming raw materials, including identity, purity, and impurity limits.[1]

  • Testing and Release: Each batch of raw material must be tested against the established specifications before it can be used in cGMP manufacturing.[9]

The purity of this compound is of utmost importance as any impurities can potentially react in subsequent steps, leading to the formation of difficult-to-remove, structurally similar impurities in the final API.

Part 3: Practical Application: A Protocol for Amide Bond Formation

The acylation of amines to form amides is a fundamental and widely used transformation in pharmaceutical synthesis.[11][12] The following protocol provides a detailed, step-by-step methodology for the acylation of aniline with this compound to form 2-chloro-N-phenylbutanamide, a reaction that is representative of a common application of this reagent.

Experimental Protocol: Synthesis of 2-chloro-N-phenylbutanamide

Safety Precautions: this compound is a corrosive and moisture-sensitive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Reagents and Equipment:

  • Aniline

  • This compound

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Quenching): Upon completion, cool the reaction mixture again to 0 °C and slowly add water to quench any remaining this compound and to dissolve the triethylamine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-chloro-N-phenylbutanamide can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Characterization: The identity and purity of the synthesized 2-chloro-N-phenylbutanamide should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the supplier selection workflow and the mechanism of the amidation reaction.

Supplier and Grade Selection Workflow

Supplier_Selection_Workflow start Define Project Needs (Scale, Purity, Regulatory) search Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, etc.) start->search evaluate Evaluate Supplier Offerings search->evaluate request_docs Request Technical Documents (CoA, SDS, Specifications) evaluate->request_docs compare Compare Purity, Price, Availability request_docs->compare select_supplier Select Optimal Supplier and Grade compare->select_supplier purchase Procure Material select_supplier->purchase

Caption: Workflow for selecting a suitable supplier and grade of this compound.

Mechanism of Amidation

Caption: Generalized mechanism for the acylation of a primary amine with an acyl chloride.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its commercial availability, purity grades, and handling requirements is essential for its effective and safe use. For researchers and drug development professionals, the careful selection of suppliers and the implementation of robust quality control measures for this and all raw materials are foundational to ensuring the quality, safety, and efficacy of the final products. The provided experimental protocol for amide formation serves as a practical example of its application, highlighting the importance of controlled reaction conditions and appropriate safety precautions.

References

A Comprehensive Technical Guide to 2-Chlorobutyryl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Chlorobutyryl chloride, a pivotal reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, reactivity, and critical applications, with a focus on the underlying chemical principles and practical considerations that govern its use.

Chemical Identity: Nomenclature and Synonyms

This compound, a bifunctional organic compound, is systematically named according to IUPAC nomenclature as 2-chlorobutanoyl chloride [1][2]. Its chemical structure features a four-carbon chain with a chlorine atom at the second position (α-carbon) and a reactive acyl chloride functional group.

Common synonyms for this compound include:

  • Butanoyl chloride, 2-chloro-[2][3][4][5]

  • α-chlorobutyryl chloride[5]

  • alpha-chlorobutanoyl chloride[5]

The unique positioning of the chlorine atom on the second carbon significantly influences its reactivity and makes it a distinct building block in synthesis compared to its isomers like 4-chlorobutyryl chloride[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 7623-11-2[1][2][3][4][6][7]
Molecular Formula C₄H₆Cl₂O[1][3][4][6][8]
Molecular Weight 140.99 g/mol [1][6][8]
Appearance Colorless to pale yellow liquid with a pungent odor[1]
Boiling Point 138-140 °C[1][5][6]
Density 1.236 g/cm³ at 20°C[1][5]
Refractive Index 1.451[1][9]
Solubility Reacts with water.[3][5][7][9] Limited aqueous solubility due to rapid hydrolysis.[1]
LogP (Octanol/Water) 1.769[1][9]

The presence of two chlorine atoms contributes to its relatively high density compared to water[1]. Its moderate lipophilicity, indicated by the LogP value, is a key parameter in designing reactions in biphasic systems and predicting its behavior in biological systems.

Synthesis and Reactivity Profile

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the chlorination of butyric acid or its derivatives. A common laboratory and industrial method involves the reaction of butyric acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1].

A generalized reaction scheme for the synthesis from butyric acid is as follows:

CH₃CH₂CH₂COOH + SOCl₂ → CH₃CH₂CH(Cl)COCl + SO₂ + HCl

The α-chlorination can be facilitated by specific reaction conditions, such as the use of a catalyst or controlled temperature and pressure.

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound stems from its two electrophilic centers: the highly reactive acyl chloride carbonyl carbon and the α-carbon bearing a chlorine atom.

G cluster_0 This compound cluster_1 Nucleophilic Acyl Substitution cluster_2 Nucleophilic Substitution C4H6Cl2O CH₃CH₂CH(Cl)COCl Acyl_Carbon Carbonyl Carbon (Highly Electrophilic) Alpha_Carbon α-Carbon (Electrophilic) Ester Ester Acyl_Carbon->Ester Forms Ester Amide Amide Acyl_Carbon->Amide Forms Amide Carboxylic_Acid Carboxylic_Acid Acyl_Carbon->Carboxylic_Acid Forms Carboxylic Acid (Hydrolysis) ROH Alcohol (ROH) ROH->Acyl_Carbon R2NH Amine (R₂NH) R2NH->Acyl_Carbon H2O Water (H₂O) H2O->Acyl_Carbon Substituted_Product Substituted_Product Alpha_Carbon->Substituted_Product Forms C-Nu bond Nu Nucleophile (Nu⁻) Nu->Alpha_Carbon

Figure 1: Dual reactivity of this compound.

3.2.1. Reactions at the Acyl Chloride Group

The acyl chloride is a highly reactive functional group susceptible to nucleophilic acyl substitution. This reactivity is the cornerstone of its application in synthesis.

  • Hydrolysis: It reacts readily and exothermically with water and atmospheric moisture to form 2-chlorobutyric acid and hydrochloric acid[1]. This necessitates handling under anhydrous conditions. C₄H₆Cl₂O + H₂O → C₄H₇ClO₂ + HCl[1]

  • Reaction with Alcohols: In the presence of an alcohol, it forms the corresponding ester[1]. This reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. C₄H₆Cl₂O + ROH → C₄H₇ClO(OR) + HCl

  • Reaction with Amines: Amines react to produce amides[1]. This is a fundamental transformation in the synthesis of many pharmaceutical compounds. C₄H₆Cl₂O + R₂NH → C₄H₇ClO(NR₂) + HCl

3.2.2. Reactions at the α-Carbon

The chlorine atom at the α-position is susceptible to nucleophilic substitution, although it is less reactive than the acyl chloride. This allows for sequential functionalization of the molecule.

Applications in Pharmaceutical and Agrochemical Synthesis

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries[6][7][10].

Pharmaceutical Intermediate

It serves as a key building block for the synthesis of active pharmaceutical ingredients (APIs)[6][10]. The 2-chlorobutyryl moiety can be incorporated into larger molecules, and the chlorine atom can be subsequently displaced to form heterocyclic structures or other functional groups.

Experimental Protocol: Synthesis of a Hypothetical N-substituted 2-chlorobutyramide

This protocol illustrates a typical acylation reaction using this compound.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of this compound: A solution of this compound (1.1 eq.) in the same anhydrous solvent is added dropwise to the stirred amine solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted 2-chlorobutyramide.

G Start Dissolve Amine and Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add Add this compound Dropwise Cool->Add React Stir at Room Temperature (Monitor by TLC) Add->React Quench Quench with Water React->Quench Extract Separate and Wash Organic Layer Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify End N-substituted 2-chlorobutyramide Purify->End

Figure 2: Workflow for the synthesis of an N-substituted 2-chlorobutyramide.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is used in the manufacturing of herbicides, pesticides, and fungicides to support agricultural practices[10].

Safety, Handling, and Storage

Hazard Profile

This compound is a hazardous chemical that requires careful handling.

  • Corrosivity: It causes severe skin burns and eye damage[11].

  • Respiratory Irritation: It may cause respiratory irritation[11].

  • Moisture Sensitivity: It reacts violently with water[1][3][5][7][9].

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

  • Avoid breathing vapors or mists[11].

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly water and moisture[6].

  • Keep containers tightly closed and sealed, often under an inert atmosphere (e.g., nitrogen or argon)[6].

  • Store in a corrosives-compatible area.

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its dual electrophilic nature allows for a wide range of chemical transformations. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development.

References

fundamental reactions of 2-Chlorobutyryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactions of 2-Chlorobutyryl Chloride

Abstract

This compound (C₄H₆Cl₂O) is a bifunctional organic compound of significant interest in synthetic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a highly reactive acyl chloride group and a chlorine atom at the α-position, imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the fundamental reactions of this compound, grounded in mechanistic principles and supported by practical, field-proven experimental protocols. We will dissect its core reactions, including nucleophilic acyl substitution, elimination, and ketene formation, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic intermediate.

Introduction: The Dual-Reactivity of this compound

This compound, with the IUPAC name 2-chlorobutanoyl chloride, is a colorless to pale yellow liquid characterized by a pungent odor.[2] The molecule's reactivity is dominated by two key features:

  • The Acyl Chloride Group: This functional group is a potent electrophile, making the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use as an acylating agent.[3][4]

  • The α-Chloro Substituent: The chlorine atom on the carbon adjacent to the carbonyl group (C2) not only influences the electrophilicity of the carbonyl carbon through its inductive effect but also serves as a leaving group in nucleophilic substitution and elimination reactions.[5]

This dual reactivity allows for sequential or controlled reactions at two different sites, making this compound a valuable building block for synthesizing complex molecular architectures.[1]

Synthesis of this compound

The preparation of this compound is typically achieved through the chlorination of butyric acid or its derivatives. A common and effective laboratory method involves the reaction of 2-chlorobutyric acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] Industrially, a prevalent method involves the ring-opening chlorination of γ-butyrolactone.[2]

Representative Synthesis: A standard laboratory synthesis involves treating 2-bromobutyric acid with thionyl chloride under reflux conditions.[5] A similar principle applies to the chlorinated analogue.

  • Reaction: 2-Chlorobutyric Acid + SOCl₂ → this compound + SO₂ + HCl

This reaction proceeds efficiently, converting the carboxylic acid into the more reactive acyl chloride.

Core Fundamental Reactions

The utility of this compound stems from several fundamental transformations, which can be broadly categorized.

Nucleophilic Acyl Substitution: The Primary Pathway

The most characteristic reaction of this compound is nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate in a two-step addition-elimination mechanism. The electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms render the carbonyl carbon highly electrophilic and susceptible to attack.[2][6]

Caption: General mechanism of Nucleophilic Acyl Substitution.

Key Reactions:

  • Hydrolysis: this compound reacts rapidly, often violently, with water and atmospheric moisture to form 2-chlorobutyric acid and hydrochloric acid (HCl).[2] This high moisture sensitivity necessitates handling under anhydrous conditions.[2][7]

    • Equation: C₄H₆Cl₂O + H₂O → C₄H₇ClO₂ + HCl[2]

  • Alcoholysis (Esterification): Alcohols react readily with this compound, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding the corresponding 2-chlorobutyrate esters.[2][8]

    • Equation: C₄H₆Cl₂O + ROH → R'COOR + HCl (where R' = CH₃CH₂CHCl)[2]

  • Aminolysis (Amidation): This is one of the most critical reactions in drug development. Primary and secondary amines react to form stable N-substituted 2-chlorobutanamides.[2][9] The reaction is generally fast and high-yielding.

    • Equation: C₄H₆Cl₂O + R₂NH → R'CONR₂ + HCl (where R' = CH₃CH₂CHCl)[2]

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the primary or secondary amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

  • Base Addition: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 - 1.5 eq.) is added to the solution.[10] The mixture is cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: this compound (1.05 eq.), dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-16 hours, monitored by TLC or LC-MS until completion.[10]

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Data Summary: Amidation Reactions

Amine SubstrateBaseSolventTypical Yield (%)
AnilineTEATHF75-95%[11]
BenzylamineDIEADCM>90%
MorpholineK₂CO₃Benzene~85%
Glycine Methyl EsterTEADCM>90%
Elimination Reactions: Formation of Unsaturated Systems

When this compound is treated with a strong, non-nucleophilic base, an elimination reaction can compete with or dominate substitution. The base abstracts the acidic proton on the α-carbon, leading to the elimination of HCl and the formation of an α,β-unsaturated acyl chloride, crotonyl chloride. This reaction typically follows an E2 mechanism.[12][13]

Caption: Concerted E2 elimination of this compound.

This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. The resulting α,β-unsaturated system is a valuable Michael acceptor and dienophile for further synthetic transformations.

Ketene Formation: Accessing Reactive Intermediates

A synthetically powerful transformation of α-halo acyl chlorides is their dehydrohalogenation to form highly reactive ketene intermediates.[14] This is achieved by treating this compound with a strong, non-nucleophilic amine base, such as triethylamine or a "proton sponge," in an inert solvent.[15][16] The base removes the α-proton, and the chloride ion is eliminated to form 1-chloro-1-buten-1-one, a substituted ketene.

These ketenes are typically not isolated but are generated in situ and trapped with various reagents.[14][17] A classic application is the Staudinger synthesis of β-lactams, where the ketene undergoes a [2+2] cycloaddition with an imine. This reaction is a cornerstone of antibiotic synthesis.

Ketene_Formation_and_Cycloaddition cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition A 2-Chlorobutyryl Chloride B 1-Chloro-1-buten-1-one (Ketene Intermediate) A->B + Et₃N - Et₃N·HCl D β-Lactam B->D Trapping C Imine (R-N=CH-R') C->D

Caption: Workflow for ketene formation and in-situ trapping.

Applications in Drug Development

The fundamental reactions of this compound are directly translatable to the synthesis of pharmaceutically active compounds.

  • Amide Bond Formation: The amidation reaction is extensively used to link molecular fragments, a common strategy in building libraries of potential drug candidates.[9][18]

  • Heterocycle Synthesis: The bifunctional nature of this compound makes it a precursor for various heterocyclic systems. For example, reaction with an amine can be followed by an intramolecular nucleophilic substitution at the α-carbon to form lactams (cyclic amides).

  • Building Block: It serves as a key intermediate in the synthesis of a range of pharmaceuticals, including enzyme inhibitors and other complex small molecules.[1]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance that requires strict handling protocols.

  • Hazards: It is highly corrosive, causing severe skin burns and eye damage.[19] It is also a lachrymator and may cause respiratory irritation.[19] The compound is moisture-sensitive and reacts with water to release toxic HCl gas.[7]

  • Handling:

    • Always handle in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[9][19]

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for corrosives.[1][7]

    • Keep away from water, alcohols, amines, and strong bases, except under controlled reaction conditions.

Conclusion

This compound is a powerful and versatile reagent whose synthetic utility is derived from the distinct reactivity of its acyl chloride and α-chloro functionalities. A thorough understanding of its fundamental reactions—nucleophilic acyl substitution, elimination, and ketene formation—is essential for any researcher aiming to exploit its potential. By applying the mechanistic principles and robust protocols outlined in this guide, scientists can effectively and safely incorporate this valuable building block into complex synthetic strategies, accelerating discovery in drug development and beyond.

References

An In-Depth Technical Guide to 2-Chlorobutanoyl Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobutanoyl chloride, a bifunctional organic compound, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring both a reactive acyl chloride and an α-chloro substituent, renders it a versatile building block for the construction of complex molecular frameworks. This guide, designed for the discerning scientist, offers a comprehensive exploration of 2-chlorobutanoyl chloride, from its chemical identity and physicochemical properties to its synthesis, reactivity, and critical applications in the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

2-Chlorobutanoyl chloride is a colorless to pale yellow liquid with a pungent odor. As an acyl chloride, it is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form 2-chlorobutanoic acid and hydrochloric acid[1]. This reactivity is central to its utility in organic synthesis.

PropertyValueSource(s)
IUPAC Name 2-chlorobutanoyl chloride[1]
CAS Number 7623-11-2[1]
Molecular Formula C₄H₆Cl₂O[1][2]
Molecular Weight 140.99 g/mol [1][2]
Boiling Point 138-140 °C[1]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]

Historical Context: The Rise of α-Halo Acyl Halides

While the specific discovery of 2-chlorobutanoyl chloride is not well-documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for α-halogenated carboxylic acids and their derivatives. The landmark Hell-Volhard-Zelinsky reaction, first reported in 1881, provided a reliable method for the α-bromination of carboxylic acids using bromine and a catalytic amount of phosphorus[3][4]. This reaction proceeds through the in-situ formation of an acyl bromide, which more readily enolizes and reacts with the halogen[3][4].

The principles of the Hell-Volhard-Zelinsky reaction laid the groundwork for the synthesis of other α-halo acyl halides, including their chlorinated counterparts. The development of various chlorinating agents throughout the 20th century, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), further expanded the synthetic chemist's toolkit, enabling the efficient conversion of carboxylic acids to their corresponding acyl chlorides[1]. The subsequent α-chlorination of butanoyl chloride, or the direct chlorination of butyric acid followed by conversion to the acyl chloride, would have been a logical extension of these established methods.

Synthesis of 2-Chlorobutanoyl Chloride: A Mechanistic Perspective

The synthesis of 2-chlorobutanoyl chloride can be approached through several routes, each with its own set of advantages and mechanistic intricacies. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Chlorination of Butyryl Chloride

A common laboratory-scale synthesis involves the direct α-chlorination of butanoyl chloride. This method leverages the increased reactivity of the α-protons in the acyl chloride compared to the parent carboxylic acid.

Experimental Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere (e.g., nitrogen or argon). The outlet of the condenser is connected to a gas trap to neutralize evolved HCl.

  • Reagent Charging: Butanoyl chloride is charged into the flask.

  • Chlorination: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added dropwise to the butanoyl chloride at a controlled temperature. The reaction is often initiated by a radical initiator like AIBN (azobisisobutyronitrile) or by UV irradiation.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully distilled under reduced pressure to isolate the 2-chlorobutanoyl chloride.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the hydrolysis of the acyl chlorides by atmospheric moisture.

  • Controlled Addition: Dropwise addition of the chlorinating agent helps to manage the exothermicity of the reaction and prevent side reactions.

  • Radical Initiator/UV Light: The α-chlorination of acyl chlorides often proceeds via a radical mechanism. The initiator or UV light provides the initial energy to generate chlorine radicals, which then propagate the reaction.

  • Distillation: Purification by distillation is effective due to the difference in boiling points between the starting material, product, and any non-volatile byproducts.

References

2-Chlorobutyryl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chlorobutyryl Chloride

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This compound (CAS No. 7623-11-2) is a valuable and highly reactive intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its utility is directly linked to its high reactivity, which also dictates its inherent instability. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven best practices for its storage and handling to ensure its quality and efficacy in downstream applications.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward appreciating its stability challenges. It is a colorless to pale yellow liquid with a pungent odor, classified as an acyl chloride.[1][3]

PropertyValueSource(s)
CAS Number 7623-11-2[1]
Molecular Formula C₄H₆Cl₂O[1]
Molecular Weight 140.99 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 138-140 °C at 760 mmHg[1]
Solubility Reacts violently with water; soluble in many organic solvents.[1][4][5]

The Core of Instability: Reactivity Profile

The stability of this compound is not a matter of simple degradation over time but is dictated by its potent chemical reactivity. The acyl chloride functional group is the epicenter of this reactivity, making the compound susceptible to rapid decomposition in the presence of various reagents, most notably water.

Inherent Electrophilicity

Acyl chlorides are among the most reactive carboxylic acid derivatives. This high reactivity stems from the electronic nature of the carbonyl group, which is bonded to two electron-withdrawing atoms: oxygen and chlorine. This creates a highly electrophilic carbonyl carbon, making it an attractive target for nucleophilic attack.[6] This inherent property is the root cause of its instability and the primary consideration for its storage and handling.

Extreme Moisture Sensitivity and Hydrolysis

The most significant factor affecting the stability of this compound is its extreme sensitivity to moisture.[7] It reacts readily and exothermically with water—including atmospheric moisture—in a process called hydrolysis.[1]

Reaction: C₄H₆Cl₂O + H₂O → C₄H₇ClO₂ + HCl[1]

The products of this reaction are 2-chlorobutyric acid and hydrogen chloride (HCl) gas.[1] The release of HCl is responsible for the steamy, corrosive fumes often observed when the compound is exposed to moist air. This reaction is not merely a minor degradation; it is a rapid and complete conversion that consumes the desired reagent and generates corrosive byproducts.

The mechanism for this reaction is a classic nucleophilic addition-elimination pathway.[8][9][10]

Hydrolysis_Mechanism start This compound + H₂O intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack (Addition) products 2-Chlorobutyric Acid + HCl intermediate->products Elimination of Cl⁻ & Proton Transfer

Caption: Nucleophilic addition-elimination mechanism of hydrolysis.

Thermal Instability

Like many acyl chlorides, this compound is thermally labile.[6] Exposing the compound to elevated temperatures can initiate decomposition through several pathways, including elimination reactions to form ketenes or decarbonylation.[6][11] For this reason, purification of this compound requires specialized techniques such as vacuum distillation, which lowers the boiling point to prevent thermal degradation.[1]

Reactivity with Other Nucleophiles

The high electrophilicity of this compound also means it will react readily with other common nucleophiles. This includes:

  • Alcohols: React to form esters.[1][9]

  • Amines: React to form amides.[1][9]

These reactions underscore the importance of storing the compound away from such materials to prevent unintended reactions and preserve its integrity.[12]

Decomposition Pathways and Hazardous Products

Failure to maintain proper storage and handling conditions leads to decomposition, generating products that are not only impurities but also significant safety hazards.

Decomposition_Pathways main This compound hydrolysis_prod 2-Chlorobutyric Acid (Corrosive) + Hydrogen Chloride Gas (Corrosive, Toxic) main->hydrolysis_prod Hydrolysis thermal_prod Carbon Monoxide (CO) Carbon Dioxide (CO₂) Phosgene Hydrogen Chloride Gas main->thermal_prod Thermal Decomposition moisture Moisture/Water moisture->hydrolysis_prod heat High Heat / Fire heat->thermal_prod

Caption: Primary decomposition pathways and resulting products.

The key hazardous decomposition products include:

  • Hydrogen Chloride (HCl): A toxic and highly corrosive gas.[12]

  • Phosgene: A highly toxic gas that can be formed during combustion.[12]

  • Carbon Monoxide (CO): A toxic gas formed during incomplete combustion.[12]

Recommended Storage Conditions: A Self-Validating System

The only way to ensure the long-term stability of this compound is to implement a storage system that rigorously excludes the factors that promote its degradation. The protocol itself becomes self-validating: if the material maintains its purity and appearance, the storage conditions are correct.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[12]
Temperature Refrigerate at 2-8°C.Slows the rate of any potential decomposition reactions and reduces vapor pressure.[2]
Container Tightly sealed glass bottle with a corrosion-resistant cap/liner.Prevents moisture ingress and corrosion from HCl vapor. Glass is inert.[12]
Location A dry, cool, well-ventilated, corrosives-designated area.Ensures a moisture-free environment and proper segregation from incompatible materials.[12]
Incompatibilities Store away from water, alcohols, amines, and strong bases.Prevents violent reactions, decomposition, and generation of hazardous products.[12]
Light Exposure Protect from direct sunlight.While moisture is the primary concern, avoiding light and heat is a general best practice.[12]

Experimental Protocols for Handling and Quality Assessment

Adherence to strict protocols is non-negotiable when working with this reactive compound.

Protocol for Safe Handling and Transfer

This workflow is designed to maintain the integrity of the material while ensuring operator safety.

  • Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried or flame-dried immediately before use to remove any trace moisture.

  • Inert Environment: Conduct all transfers within a chemical fume hood with a constant, gentle flow of dry inert gas (nitrogen or argon) into the reaction vessel.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[13]

  • Transfer: Pierce the septum on the this compound bottle with a needle connected to the inert gas source to equalize pressure. Use a clean, dry syringe to withdraw the required amount.

  • Dispensing: Quickly and carefully dispense the liquid into the reaction vessel against the inert gas flow.

  • Cleaning: Immediately quench any residual reagent on the syringe tip or needle by drawing up and expelling a suitable solvent (e.g., anhydrous dichloromethane) into a separate waste container containing a neutralizing agent like sodium bicarbonate solution.

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup Dry_Glassware Oven-Dry All Glassware Setup_Inert_Atmosphere Set up Fume Hood & Inert Gas Dry_Glassware->Setup_Inert_Atmosphere Don_PPE Wear Full PPE Setup_Inert_Atmosphere->Don_PPE Equilibrate Equilibrate Pressure in Reagent Bottle Don_PPE->Equilibrate Withdraw Withdraw Reagent with Dry Syringe Equilibrate->Withdraw Dispense Dispense into Reaction Vessel Withdraw->Dispense Quench Quench Syringe & Needles Dispense->Quench Dispose Dispose of Waste Properly Quench->Dispose

Caption: A logical workflow for the safe handling of this compound.

Protocol for Quality Assessment via Hydrolyzable Chloride Titration

Over time, or due to improper storage, this compound will decompose into 2-chlorobutyric acid and HCl. This simple titration protocol can provide a quick assessment of the material's integrity by quantifying the amount of acid produced from hydrolysis.

  • Sample Preparation: In a fume hood, accurately weigh approximately 1-2 g of this compound into a flask containing 50 mL of deionized water and 2-3 drops of phenolphthalein indicator. The acyl chloride will react completely to form HCl and 2-chlorobutyric acid.

  • Titration: Immediately titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) until the pink endpoint persists for at least 30 seconds.

  • Calculation:

    • Each mole of pure this compound will produce two moles of acid (one from HCl, one from the carboxylic acid).

    • Calculate the expected titration volume based on the initial weight of the sample.

    • Purity (%) = (Actual Titration Volume / Expected Titration Volume) * 100

  • Interpretation: A purity value significantly below 100% indicates that the material has undergone partial hydrolysis either prior to or during storage.

Conclusion

This compound is an indispensable reagent whose high reactivity is both its greatest asset and its primary liability. Its stability is fundamentally dependent on the stringent exclusion of moisture and should be supported by storage at cool temperatures under an inert atmosphere. By understanding the chemical principles behind its instability—namely its susceptibility to nucleophilic attack via hydrolysis—and by implementing rigorous storage and handling protocols, researchers can ensure the material's integrity, leading to more reliable, reproducible, and safer scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-N-Substituted Butanamides

In the landscape of modern drug discovery and development, the amide bond stands as one of the most fundamental and prevalent linkages in pharmaceuticals. Its synthesis, therefore, is a cornerstone of medicinal chemistry. The use of bifunctional reagents like 2-chlorobutyryl chloride offers a strategic advantage, introducing a reactive handle—the chlorine atom—that allows for subsequent functionalization, making it a valuable building block for creating diverse chemical libraries.[1] The resulting 2-chloro-N-substituted butanamides are key intermediates in the synthesis of a wide array of biologically active molecules, with applications ranging from antimicrobial to anticancer agents.[2][3] This guide provides a comprehensive overview of the synthesis of amides from this compound, delving into the reaction mechanism, offering detailed experimental protocols, and addressing potential challenges.

Core Principles: The Schotten-Baumann Reaction

The synthesis of amides from acyl chlorides and amines is classically known as the Schotten-Baumann reaction.[4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6][7]

The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[8] This is crucial for several reasons:

  • The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • The amide product itself can be protonated, which may affect its stability and solubility.

  • The base drives the reaction to completion by shifting the equilibrium.[8]

Commonly, an aqueous base like sodium hydroxide is used in a two-phase system (e.g., dichloromethane and water), or an organic base such as triethylamine or pyridine is employed in an aprotic solvent.[6][9]

Reaction Mechanism Workflow

Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Amine R-NH₂ (Amine) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack Lone Pair Attack AcylChloride CH₃CH₂CHClCOCl (this compound) AcylChloride->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms ChlorideElimination Chloride Elimination TetrahedralIntermediate->ChlorideElimination Collapses Deprotonation Deprotonation (Base) ChlorideElimination->Deprotonation Forms Protonated Amide Amide CH₃CH₂CHClCONH-R (2-Chloro-N-substituted butanamide) Deprotonation->Amide Yields Salt Base-H⁺ Cl⁻ (Salt Byproduct) Deprotonation->Salt Yields

Caption: General workflow of the Schotten-Baumann reaction for amide synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 2-chloro-N-substituted butanamides.

Protocol 1: Biphasic Schotten-Baumann Conditions

This method is robust and particularly useful for simple, water-insoluble amines.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution, 2 M

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in DCM.

  • Add an equal volume of 2 M NaOH solution.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve this compound (1.1 eq) in a small amount of DCM and add it to a dropping funnel.

  • Add the this compound solution dropwise to the vigorously stirred reaction mixture over 15-30 minutes, ensuring the temperature remains below 5 °C. The reaction is often exothermic.[]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Anhydrous Conditions with an Organic Base

This method is preferred for amines that are sensitive to water or have good solubility in organic solvents.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous aprotic solvent (e.g., DCM, Tetrahydrofuran (THF), or Acetonitrile)

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq) and the organic base (1.2 eq) in the chosen anhydrous solvent.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in a small amount of the anhydrous solvent and add it to a dropping funnel.

  • Add the this compound solution dropwise to the stirred reaction mixture over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove the ammonium salt byproduct (e.g., triethylammonium chloride).

  • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

ParameterProtocol 1 (Biphasic)Protocol 2 (Anhydrous)Rationale
Solvent Dichloromethane/WaterDichloromethane, THF, AcetonitrileBiphasic system allows for easy separation; anhydrous conditions protect sensitive functional groups.
Base Sodium HydroxideTriethylamine, DIEAInorganic base is inexpensive and effective; organic bases are soluble in the reaction medium.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature allows for completion.
Workup Aqueous extractionFiltration and aqueous extractionBiphasic workup removes the inorganic base; filtration in the anhydrous protocol removes the organic base salt.

Troubleshooting and Side Reactions

While generally a high-yielding reaction, the synthesis of amides from this compound can present challenges.

  • Hydrolysis of Acyl Chloride: this compound is highly reactive and can be hydrolyzed by water. This is a competing reaction, especially in the biphasic protocol. Ensuring vigorous stirring and low temperatures minimizes this side reaction.

  • Double Acylation: With primary amines, there is a possibility of double acylation, though this is generally not a major issue under controlled conditions.

  • Reaction with the 2-Chloro Group: The chlorine atom at the alpha position is susceptible to nucleophilic substitution, especially with excess amine or upon heating. This can lead to the formation of diamine byproducts.

Competing Reaction Pathways

Competing_Pathways cluster_desired Desired Pathway cluster_side Side Reactions AcylChloride This compound Amide Desired Amide AcylChloride->Amide Nucleophilic Acyl Substitution CarboxylicAcid 2-Chlorobutyric Acid (Hydrolysis Product) AcylChloride->CarboxylicAcid Hydrolysis Amine Amine (R-NH₂) Diamine Diamine Byproduct (Substitution at α-Chloro) Amide->Diamine Water Water (H₂O) ExcessAmine Excess Amine

Caption: Desired reaction pathway versus common side reactions.

Characterization of 2-Chloro-N-Substituted Butanamides

The successful synthesis of the target amide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the protons on the butyryl chain and the substituent on the nitrogen. The proton on the amide nitrogen often appears as a broad singlet.

    • ¹³C NMR will show a characteristic peak for the carbonyl carbon around 165-175 ppm.[12]

  • Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the amide will be present around 1630-1680 cm⁻¹. The N-H stretch for secondary amides appears around 3300 cm⁻¹.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with approximately one-third the intensity of the molecular ion peak.[2]

Safety Precautions

This compound is a corrosive, lachrymatory, and moisture-sensitive compound. It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Reactions should be quenched carefully, and all glassware should be decontaminated appropriately.

Conclusion

The synthesis of amides using this compound is a versatile and powerful tool in the arsenal of the medicinal chemist. By understanding the underlying Schotten-Baumann reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a wide range of 2-chloro-N-substituted butanamides. These compounds serve as valuable intermediates for the development of novel therapeutics, underscoring the importance of robust and well-characterized synthetic protocols.

References

Application Notes & Protocol: Synthesis of α-Chloro Aryl Ketones via Friedel-Crafts Acylation with 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of α-Chloro Aryl Ketones

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is fundamental to the synthesis of aryl ketones, which are not only crucial intermediates but also active ingredients in a vast range of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[3][4]

This document provides a detailed protocol for the Friedel-Crafts acylation of an aromatic substrate using 2-chlorobutyryl chloride. The resulting product, an α-chloro aryl ketone, is a highly versatile bifunctional molecule. The ketone moiety can be subjected to various transformations, while the alpha-chloro group provides a reactive handle for nucleophilic substitution, enabling the facile construction of more complex molecular architectures. These compounds are particularly valuable in medicinal chemistry for the synthesis of heterocyclic compounds and as precursors to pharmacologically active agents.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][5] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride.

The key mechanistic steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the active agent in the reaction.[1][6] Unlike the carbocations in Friedel-Crafts alkylations, this acylium ion is stabilized by resonance with the carbonyl oxygen and does not undergo rearrangement.[7][8]

  • Electrophilic Attack (σ-complex formation): The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[5]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the σ-complex.[8] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.

However, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[8] Consequently, a stoichiometric amount, or a slight excess, of the catalyst is required to drive the reaction to completion. This complex is hydrolyzed during the aqueous workup to release the final product.[9]

Figure 1: Mechanism of Friedel-Crafts Acylation

Experimental Protocol

This protocol describes a general procedure for the acylation of a common activated aromatic substrate, anisole, with this compound. The conditions can be adapted for other electron-rich aromatic compounds.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound (C₄H₆Cl₂O)≥98%e.g., Sigma-AldrichCorrosive, lachrymator. Handle in a fume hood.
Anhydrous Aluminum Chloride (AlCl₃)≥99%, anhydrouse.g., Sigma-AldrichMoisture-sensitive, corrosive. Handle quickly in a dry environment.
Anisole (C₇H₈O)≥99%, anhydrouse.g., Sigma-AldrichStore over molecular sieves if necessary.
Dichloromethane (DCM, CH₂Cl₂)Anhydrous, ≥99.8%e.g., Fisher ScientificUse from a sealed bottle or freshly distilled.
Hydrochloric Acid (HCl)Concentrated (37%)VWRCorrosive.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Gradee.g., Sigma-AldrichFor drying the organic phase.
Deionized Water (H₂O)Lab supply
IceLab supplyFor cooling bath and workup.
Equipment
  • Three-necked round-bottom flask (e.g., 250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition (dropping) funnel

  • Septa and needles/syringes

  • Nitrogen or Argon gas inlet

  • Calcium chloride or silica gel drying tube

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure

Figure 2: Experimental Workflow
  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask and equip it with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a 100 mL addition funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Charging: In a fume hood, cautiously weigh anhydrous aluminum chloride (5.87 g, 44.0 mmol, 1.1 eq) and add it to the reaction flask. Add 50 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension and cool the flask to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Prepare a solution of this compound (5.64 g, 40.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 5°C.[10] A color change to orange or red is often observed.[10]

  • Addition of Aromatic Substrate: Following the complete addition of the acyl chloride, prepare a solution of anisole (4.33 g, 40.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise from the addition funnel over 20-30 minutes, again ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the anisole starting material is consumed.

  • Reaction Quench: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 30 mL of concentrated HCl.[10] Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step slowly in a well-ventilated fume hood with vigorous stirring. The purpose of this step is to hydrolyze the aluminum chloride-ketone complex.[10]

  • Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product, 2-chloro-1-(4-methoxyphenyl)butan-1-one, by either vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Characterization and Data Analysis

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structure, showing characteristic signals for the aromatic protons (with splitting patterns indicative of para-substitution for anisole), the methoxy group singlet, and the aliphatic chain protons, including the methine proton adjacent to the chlorine atom.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a characteristic peak for the carbonyl carbon (typically ~190-200 ppm) and distinct signals for the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern (M, M+2) due to the presence of the chlorine atom.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Deactivated Lewis acid catalyst due to moisture.[1] 2. Insufficient catalyst used. 3. Deactivated aromatic substrate (e.g., nitrobenzene).[11]1. Ensure all glassware is rigorously dried and use fresh, anhydrous reagents and solvents. 2. Use at least 1.1 equivalents of AlCl₃. The ketone product complexes with the catalyst, so a stoichiometric amount is necessary.[8] 3. The reaction is not suitable for strongly deactivated rings. Choose a different synthetic route.
Dark, Tarry Reaction Mixture 1. Reaction temperature was too high. 2. Substrate is highly activated and prone to polymerization.1. Maintain strict temperature control, especially during the addition of reagents. 2. For highly reactive substrates, consider using a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) and ensure slow, controlled addition at low temperatures.[3]
Multiple Products Observed 1. (Unlikely for acylation) Polysubstitution. 2. Isomeric products (ortho/para).1. Friedel-Crafts acylation is self-terminating as the product is deactivated, making polysubstitution rare.[2][8] 2. The regioselectivity is determined by the directing group on the arene. For anisole, the para product is major due to sterics. Isomers can be separated by chromatography.
Starting Material Remains Incomplete reaction.Increase reaction time or allow the mixture to stir at room temperature for a longer period. Gently warming (e.g., to 40°C) can also drive the reaction to completion, but may increase side products.

Safety and Handling Precautions

  • General: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: This reagent is corrosive and a lachrymator. It reacts with water to form HCl gas. Avoid inhalation of vapors and contact with skin and eyes.

  • Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (e.g., glove box or quickly in the open) and avoid exposure to moist air.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and handle only in a fume hood.

  • Quenching: The addition of the reaction mixture to water/ice is extremely exothermic. Perform this step slowly and behind a safety shield.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

Application Notes & Protocols: The Strategic Utility of 2-Chlorobutyryl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobutyryl chloride is a highly reactive bifunctional reagent that serves as a pivotal intermediate in the landscape of organic and medicinal chemistry.[1][2] Its utility lies in the strategic introduction of the 2-chlorobutyryl moiety, which provides a reactive handle for subsequent molecular elaboration, a common requirement in the synthesis of complex active pharmaceutical ingredients (APIs).[2] This document provides an in-depth examination of this compound, detailing its chemical properties, core reactivity, and applications in key synthetic transformations relevant to pharmaceutical development. We present detailed, field-proven protocols for its use in N-acylation and Friedel-Crafts acylation reactions, underpinned by mechanistic insights and rigorous safety procedures.

Chemical Profile and Strategic Significance

This compound, an acyl chloride derivative of butyric acid, is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its chemical structure features two electrophilic centers: the highly reactive acyl chloride carbon and the carbon atom bearing the chlorine substituent in the alpha position. This dual reactivity is the cornerstone of its utility in synthetic chemistry.

The acyl chloride group is susceptible to nucleophilic acyl substitution, reacting readily with a wide range of nucleophiles. For instance, it hydrolyzes in the presence of water to form 2-chlorobutyric acid and hydrochloric acid.[1] More synthetically relevant are its reactions with alcohols and amines to form esters and amides, respectively.[1] The α-chloro group provides a secondary site for nucleophilic substitution (SN2) reactions, allowing for the introduction of further functionality and the construction of complex molecular scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₆Cl₂O[1][3]
Molecular Weight 140.99 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 138-140 °C[1][2]
Density 1.236 g/cm³ at 20°C[1]
Refractive Index 1.4510[1]
CAS Number 7623-11-2[5]

The synthesis of this compound is typically achieved through the chlorination of butyric acid or butyryl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride.[1]

Core Synthetic Applications in Pharmaceutical Chemistry

The primary role of this compound in pharmaceutical synthesis is as a versatile building block.[2][5] It is employed in acylation reactions to introduce the 2-chlorobutyryl group, which can be a key structural component or a modifiable intermediate.[2]

N-Acylation for Amide Synthesis

The reaction of this compound with primary or secondary amines is a fundamental method for forming robust amide bonds, a ubiquitous feature in API structures. This transformation is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine.

The resulting N-(2-chlorobutyryl) amide intermediate is particularly valuable. The α-chloro atom can be displaced by various nucleophiles (e.g., azides, amines, thiols) to build molecular complexity, or it can participate in intramolecular cyclization reactions to form heterocyclic systems, which are prevalent in drug molecules.

Friedel-Crafts Acylation for Aryl Ketone Synthesis

The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction that attaches an acyl group to an aromatic ring.[6][7][8] Using this compound in this context allows for the synthesis of 2-chloro-1-arylbutan-1-ones. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[6][7]

These aryl ketone products are versatile intermediates. The ketone can be reduced to an alcohol or completely to an alkyl chain, while the α-chloro group remains available for further functionalization, enabling the synthesis of diverse pharmaceutical scaffolds.[6]

Experimental Protocols

CAUTION: this compound is corrosive and causes severe skin burns and eye damage. It reacts with water and is a lachrymator.[5] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

Protocol 1: General Procedure for N-Acylation of a Primary Amine

This protocol describes the synthesis of N-benzyl-2-chlorobutanamide as a representative example of an N-acylation reaction.

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Add benzylamine, anhydrous DCM, and triethylamine to a flame-dried flask. cool_flask 2. Cool flask to 0-5 °C in an ice bath. prep_flask->cool_flask add_reagent 3. Add this compound solution dropwise via addition funnel. cool_flask->add_reagent stir_reaction 4. Stir at 0-5 °C for 1 hr, then warm to RT and stir for 3-4 hrs. add_reagent->stir_reaction quench 5. Quench with water. Separate organic layer. stir_reaction->quench wash 6. Wash organic layer with dilute HCl, NaHCO₃(aq), and brine. quench->wash dry 7. Dry over Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify 8. Purify crude product via flash chromatography. dry->purify

Caption: Workflow for a typical N-acylation reaction.

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous DCM. Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride.

  • Reagent Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 20-30 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, stir the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-benzyl-2-chlorobutanamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure product.

Protocol 2: General Procedure for Friedel-Crafts Acylation

This protocol details the acylation of anisole with this compound, catalyzed by aluminum chloride.

Workflow Diagram: Friedel-Crafts Acylation

FC_Acylation_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification prep_alcl3 1. Add anhydrous AlCl₃ to anhydrous DCM in a flame-dried flask. cool_alcl3 2. Cool suspension to 0-5 °C in an ice bath. prep_alcl3->cool_alcl3 add_acyl 3. Add this compound dropwise to form the acylium ion complex. cool_alcl3->add_acyl add_arene 4. Add anisole solution dropwise, maintaining temperature < 10 °C. add_acyl->add_arene stir_reaction 5. Stir at RT until reaction is complete (monitor by TLC). add_arene->stir_reaction quench 6. Carefully pour reaction mixture onto crushed ice with conc. HCl. stir_reaction->quench extract 7. Extract with DCM. Separate and combine organic layers. quench->extract wash 8. Wash with water and brine. extract->wash dry_purify 9. Dry over Na₂SO₄, concentrate, and purify via chromatography or distillation. wash->dry_purify

Caption: Workflow for a Lewis acid-catalyzed Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • This compound (1.0 eq)

  • Anisole (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to trap evolved HCl), add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water, deactivating the catalyst.

  • Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • Acylium Ion Formation: Add this compound (1.0 eq) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the electrophilic acylium ion-Lewis acid complex.[7]

  • Arene Addition: In the dropping funnel, prepare a solution of anisole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction's progress by TLC. To minimize potential intramolecular cyclization side reactions, avoid prolonged reaction times or elevated temperatures.[6]

  • Quenching: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice containing a small amount of concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction. Safety: This step is highly exothermic and releases HCl gas; perform in an efficient fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, typically 1-(4-methoxyphenyl)-2-chlorobutan-1-one, by vacuum distillation or flash column chromatography.

Safety and Handling

Proper handling of this compound is paramount to ensure laboratory safety. Adherence to the following guidelines is mandatory.

Table 2: Hazard Summary and Handling Precautions

HazardClassification & Precautionary ActionSource(s)
Skin Corrosion Category 1B: Causes severe skin burns. Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing.
Eye Damage Category 1: Causes serious eye damage. Wear chemical safety goggles and/or a face shield.
Inhalation Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. Use only outdoors or in a well-ventilated area.
Reactivity Reacts with water, liberating toxic gas (HCl). Store in a cool, dry, well-ventilated place away from incompatible materials like water, strong bases, alcohols, and amines.[5]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.
Spills Evacuate the area. Absorb spillage with inert, dry material (e.g., sand, vermiculite). Do not use water. Collect in a suitable, closed container for disposal.[9]

References

Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: 2-Chlorobutyryl chloride is a highly reactive bifunctional molecule, prized in pharmaceutical and fine chemical synthesis for its ability to introduce a 2-chlorobutyryl moiety. However, its high reactivity, stemming from the presence of an acyl chloride and an alkyl chloride, necessitates a carefully planned protecting group strategy to achieve selective transformations on complex substrates. This document provides an in-depth guide to protecting group strategies for amines, alcohols, and thiols in the context of reactions with this compound, offering detailed protocols and the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Selectivity with this compound

This compound (2-CBC) is a valuable building block in organic synthesis. The acyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles. The chlorine atom at the C2 position provides a secondary site for nucleophilic substitution, making 2-CBC a versatile tool for creating more complex molecules. This dual reactivity, however, is a double-edged sword. In molecules bearing multiple nucleophilic functional groups (e.g., amines, alcohols, thiols), achieving selective acylation at the desired site without side reactions is a significant challenge. Uncontrolled reactions can lead to a mixture of products, reducing the yield of the target molecule and complicating purification processes.

A well-designed protecting group strategy is paramount to navigating this challenge. By temporarily masking reactive functional groups that are not intended to react with 2-CBC, we can direct the acylation to the desired position. The choice of protecting group is critical and must satisfy several criteria:

  • Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions that do not affect other parts of the molecule.

  • Stability: The protected group must be stable to the conditions of the acylation reaction with this compound.

  • Ease of Removal: The protecting group should be removable in high yield under conditions that do not compromise the newly formed 2-chlorobutyryl amide, ester, or thioester, nor the rest of the molecule.

  • Orthogonality: In complex syntheses, it is often necessary to use multiple protecting groups. Orthogonal protecting groups can be removed selectively in the presence of each other.

This guide will explore protecting group strategies for the most common nucleophilic functional groups encountered in drug development and chemical synthesis: amines, alcohols, and thiols.

Protecting Amines: The Boc Group Strategy

Primary and secondary amines are highly nucleophilic and will readily react with this compound to form amides. To achieve selective acylation at another site, or to prevent over-acylation, protection of the amine is essential. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

2.1. Rationale for Boc Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The lone pair of the amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate. This carbamate is significantly less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. The bulky tert-butyl group also provides steric hindrance, further diminishing its reactivity. The Boc group is stable to basic, hydrogenolytic, and mildly acidic conditions, making it compatible with a wide range of subsequent transformations.

2.2. Experimental Protocol: Boc Protection of a Primary Amine

Materials:

  • Primary amine substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine substrate (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

2.3. Reaction with this compound

Once the amine is protected as a Boc-carbamate, the acylation of another nucleophilic group in the molecule can be carried out using this compound.

2.4. Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (5-10 eq) or a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

2.5. Visualization of the Boc Protection Workflow

Boc_Protection_Workflow cluster_protection Protection Step cluster_reaction Acylation Reaction cluster_deprotection Deprotection Step Amine Primary/Secondary Amine (R-NH2) Boc_Amine Boc-Protected Amine (R-NHBoc) Amine->Boc_Amine  Acylation Boc2O (Boc)2O, Base (e.g., TEA) Boc2O->Boc_Amine Acylated_Product Selectively Acylated Product Boc_Amine->Acylated_Product  Reaction at  another site Chlorobutyryl_Cl 2-Chlorobutyryl Chloride Chlorobutyryl_Cl->Acylated_Product Deprotected_Amine Deprotected Amine Acylated_Product->Deprotected_Amine  Removal of Boc Acid Acid (TFA or HCl) Acid->Deprotected_Amine

Caption: Workflow for Boc protection of amines for selective acylation.

Protecting Alcohols: The Silyl Ether Strategy

Alcohols, being good nucleophiles, will react with this compound to form esters. To prevent this, protection of the hydroxyl group is often necessary. Silyl ethers are among the most versatile and widely used protecting groups for alcohols. Their popularity stems from the ease of their formation and cleavage, as well as the ability to tune their stability by varying the substituents on the silicon atom. For reactions with a reactive acylating agent like this compound, a relatively robust silyl ether such as tert-butyldimethylsilyl (TBDMS) is an excellent choice.

3.1. Rationale for TBDMS Protection

The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole. The steric bulk of the tert-butyl group on the silicon atom makes the TBDMS ether stable to a wide range of reaction conditions, including those used for the acylation with this compound. The Si-O bond is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), providing a mild and selective deprotection method.

3.2. Experimental Protocol: TBDMS Protection of a Primary Alcohol

Materials:

  • Primary alcohol substrate

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in DMF or DCM in a round-bottom flask.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.3. Experimental Protocol: TBDMS Deprotection

Materials:

  • TBDMS-protected substrate

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Rotary evaporator

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 eq) in THF.

  • Add a 1 M solution of TBAF in THF (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

3.4. Data Summary for Common Alcohol Protecting Groups

Protecting GroupAbbreviationReagents for ProtectionConditions for DeprotectionStability
tert-ButyldimethylsilylTBDMSTBDMSCl, imidazoleTBAF, THFStable to base, mild acid
TriethylsilylTESTESCl, pyridineHF-pyridine, TBAFLess stable than TBDMS
TriisopropylsilylTIPSTIPSCl, imidazoleTBAF, HFMore stable than TBDMS
tert-ButyldiphenylsilylTBDPSTBDPSCl, imidazoleTBAF, HFVery stable

3.5. Visualization of the Silyl Ether Protection Workflow

Silyl_Ether_Protection_Workflow cluster_protection Protection Step cluster_reaction Acylation Reaction cluster_deprotection Deprotection Step Alcohol Alcohol (R-OH) TBDMS_Ether TBDMS Ether (R-OTBDMS) Alcohol->TBDMS_Ether  Silylation TBDMSCl TBDMSCl, Imidazole TBDMSCl->TBDMS_Ether Acylated_Product Selectively Acylated Product TBDMS_Ether->Acylated_Product  Reaction at  another site Chlorobutyryl_Cl 2-Chlorobutyryl Chloride Chlorobutyryl_Cl->Acylated_Product Deprotected_Alcohol Deprotected Alcohol Acylated_Product->Deprotected_Alcohol  Desilylation TBAF TBAF TBAF->Deprotected_Alcohol Trityl_Protection_Workflow cluster_protection Protection Step cluster_reaction Acylation Reaction cluster_deprotection Deprotection Step Thiol Thiol (R-SH) Tr_Thioether Trityl Thioether (R-STr) Thiol->Tr_Thioether  Alkylation TrCl Trityl Chloride, Base TrCl->Tr_Thioether Acylated_Product Selectively Acylated Product Tr_Thioether->Acylated_Product  Reaction at  another site Chlorobutyryl_Cl 2-Chlorobutyryl Chloride Chlorobutyryl_Cl->Acylated_Product Deprotected_Thiol Deprotected Thiol Acylated_Product->Deprotected_Thiol  Detritylation Acid_Scavenger TFA, Triethylsilane Acid_Scavenger->Deprotected_Thiol

Real-Time and Offline Analytical Techniques for Monitoring 2-Chlorobutyryl Chloride Reactions in Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

2-Chlorobutyryl chloride is a pivotal reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its high reactivity, while beneficial for synthesis, presents significant challenges for reaction monitoring and control.[2][3][4] This guide provides a comprehensive overview of robust analytical techniques for both real-time, in-situ monitoring and offline analysis of reactions involving this compound. We will delve into the mechanistic basis for choosing a particular technique, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction yields, minimize impurity formation, and ensure process safety and consistency.

Introduction: The Challenge of Monitoring Highly Reactive Acyl Chlorides

This compound (C₄H₆Cl₂O, MW: 140.99 g/mol ) is an acyl chloride characterized by a highly electrophilic carbonyl carbon, making it susceptible to rapid nucleophilic attack.[5][6] This reactivity is the cornerstone of its utility in forming amides, esters, and other derivatives.[7][8] However, it is also extremely sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid, 2-chlorobutyric acid, and corrosive hydrochloric acid.[5][9] This instability complicates direct analysis and necessitates carefully designed analytical protocols to obtain accurate and reproducible data.[3][10]

Effective reaction monitoring is critical for:

  • Determining Reaction Endpoints: Ensuring complete consumption of starting materials to maximize yield and minimize downstream purification challenges.

  • Understanding Reaction Kinetics: Gaining insights into reaction rates, identifying potential intermediates, and optimizing process parameters like temperature and reagent addition times.[11]

  • Impurity Profiling: Detecting and quantifying the formation of byproducts, such as the hydrolysis product, which can impact the quality and safety of the final product.

  • Ensuring Process Safety: Monitoring for the accumulation of unreacted, highly energetic reagents.

This guide will explore both chromatographic and spectroscopic methods, providing a framework for selecting the most appropriate technique based on the specific reaction and the information required.

Strategic Selection of an Analytical Technique

The choice of an analytical method is not arbitrary; it is dictated by the specific requirements of the analysis, including the need for real-time data, the chemical nature of the reactants and products, and the complexity of the reaction matrix.[12]

Method_Selection Start Need to Monitor this compound Reaction Decision1 Real-time, in-situ monitoring required? Start->Decision1 Technique_FTIR In-situ FTIR (ReactIR) Decision1->Technique_FTIR Yes Technique_NMR_insitu In-situ NMR Decision1->Technique_NMR_insitu Yes, for detailed structural info Decision2 Need for high sensitivity and separation of complex mixtures? Decision1->Decision2 No (Offline Analysis) End Analysis Complete Technique_FTIR->End Technique_NMR_insitu->End Decision3 Are reactants and products volatile and thermally stable? Decision2->Decision3 Technique_HPLC HPLC with Derivatization Technique_HPLC->End Technique_GCMS GC-MS with Derivatization Technique_GCMS->End Decision3->Technique_HPLC No Decision3->Technique_GCMS Yes

Caption: Logical workflow for selecting an appropriate analytical technique.

In-situ Monitoring: Real-Time Insights with FTIR Spectroscopy

In-situ FTIR spectroscopy, often referred to by the trade name ReactIR, is a powerful technique for monitoring the progress of chemical reactions in real-time without the need for sampling.[11][13] By inserting a probe directly into the reaction vessel, spectra are continuously collected, providing a live view of changes in the concentration of reactants, intermediates, and products.[14][15]

Principle of Operation: The technique works by measuring the absorption of infrared radiation by the molecules in the reaction mixture. Every functional group has a characteristic vibrational frequency, allowing for the identification and tracking of specific chemical species. For this compound reactions, the most informative spectral region is typically the carbonyl (C=O) stretch.[16]

Key Spectral Features to Monitor:

SpeciesFunctional GroupTypical Wavenumber (cm⁻¹)Observation
This compoundAcyl Chloride (C=O)~1785 - 1815Decreases as reaction proceeds
Amide ProductAmide I (C=O)~1630 - 1680Increases as reaction proceeds
Ester ProductEster (C=O)~1735 - 1750Increases as reaction proceeds
2-Chlorobutyric acid (Hydrolysis)Carboxylic Acid (C=O)~1700 - 1725Indicates moisture contamination
Protocol 3.1: In-situ FTIR Monitoring of an Amidation Reaction

This protocol describes the monitoring of the reaction between this compound and a primary amine to form an N-substituted amide.

Instrumentation:

  • Mettler-Toledo ReactIR or similar in-situ FTIR spectrometer with a suitable probe (e.g., DiComp or SiComp).[11]

Experimental Workflow:

FTIR_Workflow Start Setup Reaction Vessel (Inert Atmosphere) Step1 Insert and Secure FTIR Probe Start->Step1 Step2 Add Solvent and Amine Start Stirring Step1->Step2 Step3 Collect Background Spectrum (Solvent + Amine) Step2->Step3 Step4 Initiate Reaction: Add this compound Step3->Step4 Step5 Begin Real-Time Spectral Acquisition Step4->Step5 Step6 Monitor Decrease of Acyl Chloride C=O (~1800 cm⁻¹) and Increase of Amide C=O (~1650 cm⁻¹) Step5->Step6 Step7 Reaction Complete When Acyl Chloride Peak Disappears Step6->Step7 End Process and Analyze Kinetic Data Step7->End

Caption: Workflow for in-situ FTIR reaction monitoring.

Detailed Steps:

  • System Setup: Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[9] Insert the FTIR probe, ensuring the sensor is fully submerged in the reaction medium.

  • Background Collection: Charge the reactor with the solvent and the nucleophile (e.g., primary amine). Begin stirring and allow the system to reach thermal equilibrium. Collect a background spectrum; this is crucial as it subtracts the spectral features of the starting materials and solvent from subsequent measurements.[16]

  • Reaction Initiation: Inject the this compound into the reaction mixture to start the reaction.

  • Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

  • Analysis: Monitor the key carbonyl stretching frequencies in real-time. The reaction is considered complete when the peak corresponding to the this compound C=O stretch disappears and the amide C=O peak intensity plateaus.

Causality and Expertise:

  • Why an inert atmosphere? this compound reacts violently with water.[5] An inert atmosphere is essential to prevent the formation of 2-chlorobutyric acid, which would consume the starting material and complicate the analysis.

  • Why collect a background spectrum before adding the acyl chloride? This allows the software to perform a real-time spectral subtraction, meaning the resulting data only shows the changes occurring as a result of the reaction. This makes it much easier to identify and track the reactant and product peaks.[16]

Offline Analysis: High-Resolution Chromatographic Techniques

When real-time monitoring is not required, or when complex mixtures need to be separated for detailed analysis, offline chromatographic techniques are the methods of choice.[12] For acyl chlorides, direct analysis is challenging due to their reactivity. Therefore, derivatization is a common and necessary step to convert the unstable acyl chloride into a stable derivative suitable for analysis.[3][4]

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a versatile technique for separating and quantifying components in a liquid mixture. Due to the high reactivity of this compound and its lack of a strong UV chromophore, pre-column derivatization is the most reliable approach.[2][17][18] This involves reacting an aliquot of the reaction mixture with a derivatizing agent to form a stable, UV-active product.

Choice of Derivatizing Agent: The ideal agent should react quickly and quantitatively with the acyl chloride but not with other components in the mixture. A common choice for acyl chlorides is 2-nitrophenylhydrazine, which forms a stable, strongly UV-absorbing hydrazide derivative.[2][4][18]

HPLC_Derivatization cluster_reaction Derivatization Reaction AcylChloride This compound Plus1 + AcylChloride->Plus1 DerivAgent 2-Nitrophenylhydrazine Plus1->DerivAgent Arrow -> DerivAgent->Arrow Product Stable, UV-Active Hydrazide Derivative Arrow->Product

Caption: Derivatization of this compound for HPLC analysis.

Protocol 4.1.1: HPLC Analysis via 2-Nitrophenylhydrazine Derivatization

Experimental Workflow:

HPLC_Workflow Start Withdraw Aliquot from Reaction Mixture Step1 Quench and Dilute in Acetonitrile Start->Step1 Step2 Add 2-Nitrophenylhydrazine Solution Step1->Step2 Step3 Incubate at Room Temperature (~30 min) Step2->Step3 Step4 Filter Sample through 0.45 µm Syringe Filter Step3->Step4 Step5 Inject onto HPLC System Step4->Step5 Step6 Analyze Chromatogram for Derivative Peak Step5->Step6 End Quantify Against Standard Curve Step6->End

Caption: General workflow for pre-column derivatization HPLC.[17]

Detailed Steps:

  • Sample Preparation: At a specific time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench and dilute it in a known volume (e.g., 950 µL) of anhydrous acetonitrile. This dilution stops the reaction and prepares the sample for derivatization.

  • Derivatization: To the diluted sample, add a solution of 2-nitrophenylhydrazine in acetonitrile (e.g., 100 µg/mL).[2] Allow the reaction to proceed at room temperature for approximately 30 minutes.[4][18]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.[17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the derivative has maximum absorbance (e.g., ~395 nm for the 2-nitrophenylhydrazide derivative).[2][4][18]

    • Injection Volume: 10 µL.

  • Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of its derivative to a calibration curve prepared from standards of known concentration.

Causality and Expertise:

  • Why quench in acetonitrile? Acetonitrile is a polar aprotic solvent that is miscible with many reaction solvents and is an excellent solvent for the derivatization reaction. Quenching by dilution effectively stops the primary reaction by reducing reactant concentrations.

  • Why use 2-nitrophenylhydrazine? This reagent offers two key advantages: 1) The hydrazine group is a strong nucleophile that reacts rapidly with the acyl chloride. 2) The resulting product contains a nitro-aromatic system, which is a strong chromophore, leading to high sensitivity in UV detection at a wavelength where most other reaction components do not absorb, minimizing matrix interference.[2][4][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct injection of highly reactive acyl chlorides like this compound is generally not recommended as they can react with active sites in the injector or on the column, leading to poor peak shape and inaccurate results.[19] Therefore, derivatization is also the preferred method for GC analysis.

Choice of Derivatizing Agent: A common approach is to convert the acyl chloride into a more stable and less reactive ester.[20] Reaction with an alcohol, such as methanol or 1-propanol, in the presence of a base like pyridine, yields the corresponding ester, which is typically volatile and chromatographs well.[21]

Protocol 4.2.1: GC-MS Analysis via Esterification

Detailed Steps:

  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction. Quench it in a vial containing a solution of anhydrous methanol (e.g., 950 µL) and a small amount of pyridine to neutralize the HCl byproduct.

  • GC-MS Analysis:

    • Column: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-300.

  • Data Analysis: The disappearance of this compound is monitored by the appearance and growth of the peak for its methyl ester derivative (methyl 2-chlorobutyrate). The mass spectrum of the derivative peak can be used for positive identification.

Hypothetical GC-MS Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)
Methyl 2-chlorobutyrate (Derivative)~6.5136 (M+), 101, 77, 55
This compound (if observed)~5.8140 (M+), 105, 77, 63

Causality and Expertise:

  • Why esterify for GC? Esters are generally more volatile and thermally stable than their corresponding acyl chlorides or carboxylic acids. They also exhibit better chromatographic behavior on common non-polar and semi-polar GC columns, resulting in sharper peaks and better separation.[20]

  • Why use pyridine? The reaction of an acyl chloride with an alcohol produces HCl. Pyridine acts as a mild base to scavenge this HCl, driving the esterification reaction to completion and preventing potential acid-catalyzed side reactions.[21]

Structural Elucidation and In-situ Monitoring with NMR Spectroscopy

NMR spectroscopy provides detailed structural information about molecules and can be used for both offline analysis of reaction aliquots and, with the appropriate equipment, for in-situ reaction monitoring.[22][23] ¹H NMR is particularly useful for tracking the conversion of this compound to its product by observing the disappearance of its characteristic signals and the appearance of new signals corresponding to the product.[23]

Protocol 5.1: In-situ ¹H NMR Reaction Monitoring

Detailed Steps:

  • Sample Preparation: In an NMR tube, dissolve the starting nucleophile (e.g., an amine or alcohol) in a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials (t=0).

  • Reaction Initiation: Using a syringe, carefully add a stoichiometric amount of this compound to the NMR tube, cap it, and invert several times to mix.

  • Time-Course Monitoring: Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals (e.g., every 5 minutes).[23]

  • Data Analysis: Process the spectra and integrate the relevant peaks. The progress of the reaction can be followed by monitoring the decrease in the integration of a characteristic proton signal of this compound (e.g., the α-proton at ~4.5 ppm) and the increase in a characteristic proton signal of the product.

Hypothetical ¹H NMR Chemical Shifts (in CDCl₃):

CompoundProtonApproximate Chemical Shift (δ, ppm)Multiplicity
This compound-CH(Cl)-4.5Triplet
-CH₂-2.1Sextet
-CH₃1.1Triplet
Amide Product (e.g., with ethylamine)N-H5.5 - 6.5Broad Singlet
-CH(Cl)-4.2Triplet

Causality and Expertise:

  • Why use a deuterated solvent? The strong signal from the protons in a non-deuterated solvent would overwhelm the signals from the analyte. Deuterated solvents are "invisible" in ¹H NMR, allowing for clear observation of the reactant and product signals.

  • Why use an internal standard? An internal standard with a known concentration and a signal that does not overlap with other peaks allows for accurate quantification of the different species in the reaction mixture over time.[23]

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage, and its reaction with water releases toxic hydrogen chloride gas. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure that all glassware is thoroughly dried before use.[9]

Conclusion

The successful monitoring of reactions involving this compound hinges on selecting an analytical technique that can accommodate its high reactivity. For real-time kinetic analysis and process control, in-situ FTIR is an unparalleled tool, providing immediate feedback on the consumption of the acyl chloride and the formation of products. For detailed offline analysis, where high resolution and sensitivity are required, HPLC and GC-MS are robust methods, provided that a rapid and quantitative derivatization step is employed to stabilize the analyte. NMR spectroscopy offers both in-situ monitoring capabilities and rich structural information, making it invaluable for mechanistic studies. By understanding the principles and applying the protocols outlined in this guide, researchers can achieve more precise control over their chemical processes, leading to improved yields, higher purity products, and safer laboratory practices.

References

Application Notes & Protocols for the Scale-Up Synthesis of 2-Chlorobutyryl Chloride and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.

Abstract: This document provides a comprehensive guide to the scaled-up synthesis of 2-chlorobutyryl chloride, a critical building block in the pharmaceutical and agrochemical industries.[1] We delve into the fundamental reaction mechanisms, present detailed, field-proven protocols for its synthesis and subsequent derivatization into amides and esters, and address the critical process parameters and safety considerations inherent in large-scale production. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility, safety, and high-quality outcomes.

Strategic Overview: The Importance of α-Chloroacyl Chlorides

This compound and its derivatives are highly valued intermediates due to the dual reactivity of the α-chloro and acyl chloride functionalities. The acyl chloride group provides a reactive handle for nucleophilic acyl substitution, enabling the formation of stable amide and ester bonds, which are ubiquitous in active pharmaceutical ingredients (APIs).[1][2] The α-chloro group serves as an electrophilic site for subsequent nucleophilic substitution, allowing for the construction of more complex molecular architectures. Mastering the scalable synthesis of this intermediate is therefore a crucial step in many drug development pipelines.

This guide focuses on the robust and widely applicable method of α-chlorination of butyryl chloride, followed by protocols for its conversion into high-value downstream products.

Core Synthesis: Scale-Up of this compound

The industrial preparation of this compound is typically achieved through the α-chlorination of butyryl chloride. This transformation proceeds via an enol or enolate intermediate, which is a cornerstone of α-functionalization chemistry for carbonyl compounds.[3][4]

Underlying Mechanism: Enol-Mediated Chlorination

The reaction is catalyzed by the formation of an enol tautomer of butyryl chloride. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic chlorine source. Acyl halides, like butyryl chloride, are more readily halogenated than their corresponding esters or carboxylic acids, likely due to a higher equilibrium concentration of the enol form.[3][4]

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol describes a representative batch process for the synthesis of this compound from butyryl chloride using thionyl chloride as both a chlorinating agent and a reaction promoter.

Materials & Equipment:

  • Jacketed glass reactor (sized for scale) with overhead stirring, reflux condenser, and a dropping funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Scrubber system for acidic gases (HCl, SO₂).

  • Vacuum distillation apparatus.

  • Butyryl Chloride (≥98%).

  • Thionyl Chloride (SOCl₂) (≥99%).

  • Catalyst (e.g., N,N-Dimethylformamide - DMF, catalytic amount).

Procedure:

  • Reactor Preparation: Ensure the reactor and all glassware are thoroughly dried to prevent hydrolysis of the acyl chlorides.[2] Purge the entire system with dry nitrogen for at least 30 minutes.

  • Reagent Charging: Charge the reactor with butyryl chloride (1.0 eq). Begin gentle stirring.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.01-0.05 eq) to the butyryl chloride.

  • Controlled Addition of Thionyl Chloride: While maintaining an inert atmosphere, begin the slow, dropwise addition of thionyl chloride (1.1-1.2 eq) via the dropping funnel. Causality: A slight excess of thionyl chloride ensures complete conversion of the starting material. A slow addition rate is critical to control the initial exotherm and the rate of HCl and SO₂ evolution.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 50-80°C.[2] Maintain this temperature for 5-7 hours.[2] In-Process Control: The reaction progress can be monitored by Gas Chromatography (GC) by taking aliquots periodically to check for the disappearance of butyryl chloride.

  • Removal of Excess Reagent: Once the reaction is deemed complete, reconfigure the apparatus for distillation. Remove the excess thionyl chloride and any dissolved gases under atmospheric pressure or slight vacuum.

  • Purification by Vacuum Distillation: The crude this compound is purified by vacuum distillation.[2] This step is crucial to remove non-volatile impurities and any dichlorinated byproducts. The product typically distills at a significantly lower temperature under vacuum (e.g., ~60-65°C at 20 mmHg) compared to its atmospheric boiling point of 138-140°C, minimizing thermal decomposition.[2]

  • Product Handling and Storage: Collect the purified product in a dry receiver under an inert atmosphere. Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[2]

Process Flow Visualization

Scale_Up_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dry Jacketed Reactor B Inert Atmosphere (N2) A->B Purge C Charge Butyryl Chloride + Catalyst (DMF) B->C D Slowly Add Thionyl Chloride C->D Controlled Addition E Heat to 50-80°C (5-7 hours) D->E Exothermic Control F In-Process Control (GC) E->F Monitor Conversion Gas Off-Gas (HCl, SO₂) to Scrubber E->Gas G Distill Excess SOCl₂ F->G H Vacuum Distillation G->H Crude Product I Collect Purified Product H->I Purity >98% Product Final Product: This compound I->Product

Caption: Workflow for the scale-up synthesis of this compound.

Synthesis of Key Derivatives

The utility of this compound is realized through its conversion into various derivatives. The high reactivity of the acyl chloride group allows these reactions to proceed efficiently under mild conditions.[2]

Amidation: Synthesis of N-Substituted 2-Chlorobutanamides

The reaction with primary or secondary amines is a robust method for forming amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon.[5]

Experimental Protocol: Scale-Up Amidation

  • Reactor Setup: In a clean, dry, jacketed reactor equipped with an overhead stirrer and dropping funnel, charge the selected amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, Toluene).

  • Base Addition: Add a non-nucleophilic base (1.1-1.2 eq), such as triethylamine or diisopropylethylamine. Cool the mixture to 0-5°C. Causality: A base is required to neutralize the HCl byproduct generated during the reaction, preventing the formation of an unreactive ammonium salt with the starting amine.[5] Cooling is essential to manage the significant exotherm of the reaction.

  • Controlled Addition: Slowly add a solution of this compound (1.05 eq) in the same solvent via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until GC/LC-MS analysis indicates complete consumption of the limiting reagent.

  • Work-up:

    • Quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base and dissolve the ammonium salts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amide can be purified by recrystallization from a suitable solvent system or by column chromatography if necessary.

Esterification: Synthesis of 2-Chlorobutanoate Esters

The reaction with alcohols yields the corresponding esters, also via a nucleophilic acyl substitution pathway.[2]

Experimental Protocol: Scale-Up Esterification

  • Reactor Setup: Charge the reactor with the desired alcohol (1.0-1.2 eq), which can often serve as the solvent if it is low-cost and liquid. Alternatively, use an inert solvent like Toluene or Dichloromethane. Add a non-nucleophilic base (1.1 eq, e.g., pyridine or triethylamine).

  • Controlled Addition: Cool the mixture to 0-5°C and slowly add this compound (1.0 eq). Causality: As with amidation, temperature control is critical to manage the exotherm, and a base is needed to scavenge the HCl byproduct.

  • Reaction and Work-up: Follow steps 4 and 5 from the amidation protocol.

  • Purification: The final ester is typically purified by vacuum distillation.

Derivative Synthesis Pathways

Derivatives_Workflow cluster_amide Amidation cluster_ester Esterification Start 2-Chlorobutyryl Chloride Amine R₁R₂NH + Base (e.g., TEA) Start->Amine Nucleophilic Acyl Substitution Alcohol R₃OH + Base (e.g., Pyridine) Start->Alcohol Nucleophilic Acyl Substitution Amide N-Substituted 2-Chlorobutanamide Amine->Amide Work-up & Purification Ester 2-Chlorobutanoate Ester Alcohol->Ester Work-up & Purification

Caption: Key derivatization pathways for this compound.

Critical Process Parameters and Optimization

Successful scale-up requires careful control over several parameters. The following table summarizes key considerations for optimizing yield, purity, and safety.

ParameterImpact on ProcessOptimization Rationale
Reagent Quality & Stoichiometry Directly affects yield, purity, and byproduct formation.Use of high-purity, anhydrous reagents is paramount. A slight excess of the chlorinating agent or acyl chloride can drive the reaction to completion, but a large excess complicates purification.
Temperature Control Critical for managing exotherms, controlling reaction rate, and preventing side reactions or decomposition.Chlorination and subsequent derivatization reactions are often highly exothermic. A jacketed reactor with an efficient cooling system is mandatory. Gradual heating profiles should be established.
Addition Rate Influences local concentration, heat generation, and off-gassing rate.Slow, controlled addition of reagents prevents dangerous temperature spikes and allows off-gases to be safely managed by the scrubber system.
Atmosphere Control This compound is extremely sensitive to moisture, leading to hydrolysis.[2]Maintaining a dry, inert atmosphere (N₂ or Ar) throughout the process is non-negotiable to prevent yield loss and formation of 2-chlorobutyric acid.[2]
Mixing Efficiency Poor mixing can lead to localized "hot spots," uneven reaction, and reduced yields.Robust overhead stirring is required to ensure homogeneity in temperature and reagent concentration, especially in large-volume reactors.
Purification Method Determines the final purity of the intermediate and derivatives.Vacuum distillation is the method of choice for purifying this compound and its ester derivatives.[2] Amides are typically purified by crystallization.

Safety and Hazard Management

Handling this compound and related reagents on a large scale presents significant hazards. A thorough risk assessment must be conducted before any operation.

ChemicalCAS No.Primary HazardsRecommended Controls & PPE
This compound 7623-11-2Corrosive (causes severe skin burns and eye damage), lachrymator, reacts violently with water, toxic if inhaled.Engineering: Chemical fume hood, scrubber. PPE: Chemical safety goggles, face shield, chemically resistant gloves (nitrile or neoprene), lab coat.[6]
Thionyl Chloride 7719-09-7Toxic, corrosive, reacts violently with water to release HCl and SO₂ gas.Engineering: Operate in a closed system or fume hood with a scrubber. PPE: Same as above, plus respiratory protection may be required.
Butyryl Chloride 141-75-3Flammable liquid, corrosive, reacts with water.Engineering: Fume hood, grounding to prevent static discharge. PPE: Standard protective equipment.
Hydrochloric Acid (gas) 7647-01-0Toxic, corrosive, severe respiratory irritant.Engineering: Scrubber system containing a caustic solution (e.g., NaOH) to neutralize acidic vapors.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spills: Evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) for containment. Do not use water.[7] All cleanup operations should be performed by trained personnel wearing appropriate PPE.

References

Application Notes and Protocols: 2-Chlorobutyryl Chloride in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among the myriad of reagents available for their synthesis, 2-chlorobutyryl chloride stands out as a versatile and powerful building block. Its bifunctional nature—possessing a highly reactive acyl chloride group and a secondary alkyl chloride—enables a straightforward and efficient pathway to various heterocyclic systems through sequential acylation and intramolecular cyclization reactions.

This guide provides an in-depth exploration of the application of this compound in synthesizing key heterocyclic scaffolds relevant to pharmaceutical and agrochemical research. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into experimental design and safety considerations.

Chemical Profile of this compound
PropertyValueSource
Molecular Formula C₄H₆Cl₂O[2]
Molecular Weight 140.99 g/mol [2]
CAS Number 7623-11-2[3]
Appearance Clear Liquid[4]
Boiling Point 173 - 174 °C @ 760 mmHg[4]
Key Reactive Sites 1. Electrophilic Carbonyl Carbon2. Electrophilic α-Carbon (C-Cl)

The reactivity of this compound is dominated by the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols.[5][6] This initial reaction forms a stable amide, ester, or thioester intermediate, which then possesses a tethered electrophilic center at the C2 position. This sets the stage for a subsequent intramolecular nucleophilic substitution, leading to ring closure and the formation of the heterocyclic core.

Safety and Handling of Acyl Chlorides

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

Core Safety Precautions:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of its vapors, which can cause severe respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]

  • Moisture Control: The reagent reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[8] Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching and Disposal: Unused reagent and reaction quenches should be performed slowly and carefully. A common method is the slow addition of the reaction mixture to a separate flask containing a stirred, cooled solution of a nucleophile like isopropanol or a dilute aqueous base (e.g., sodium bicarbonate).[8] Dispose of all chemical waste in accordance with institutional and local regulations.

I. Synthesis of 1,4-Benzodiazepine-2-ones

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of widely prescribed anxiolytic, anticonvulsant, and muscle relaxant drugs.[9][10] The synthesis typically involves the acylation of a 2-aminobenzophenone derivative with a haloacetyl chloride, followed by cyclization with ammonia. Using this compound introduces an ethyl group at the C3 position of the final benzodiazepine ring.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence. First, the primary amino group of the 2-aminobenzophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This results in a nucleophilic acyl substitution, displacing the chloride ion and forming a stable N-(2-benzoylphenyl)-2-chlorobutanamide intermediate.

In the second step, the introduction of ammonia (or a primary amine) triggers an intramolecular cyclization. The amide nitrogen is deprotonated by the base, enhancing its nucleophilicity. This is followed by an intramolecular SN2 attack on the carbon bearing the chlorine atom, displacing the chloride and forming the seven-membered diazepine ring.

Benzodiazepine Synthesis Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization start 2-Aminobenzophenone + this compound int1 N-(2-benzoylphenyl)- 2-chlorobutanamide start->int1 Nucleophilic Acyl Substitution int2 N-(2-benzoylphenyl)- 2-chlorobutanamide prod 3-Ethyl-1,4-Benzodiazepin-2-one int2->prod Intramolecular S_N2 (Base-mediated)

Caption: General workflow for benzodiazepine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 7-chloro-3-ethyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • This compound

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ammonia (solution in methanol, ~7N)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Acylation to form 2-(2-chlorobutanamido)-5-chlorobenzophenone

  • In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-amino-5-chlorobenzophenone (e.g., 5.0 g, 21.6 mmol) in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (3.3 mL, 23.8 mmol, 1.1 eq) to the stirred solution.

  • In a separate dropping funnel, prepare a solution of this compound (3.3 g, 23.8 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amide from the previous step in 100 mL of methanol.

  • Add a solution of ammonia in methanol (e.g., 7N solution, 30 mL, ~10 eq) and a catalytic amount of hexamethylenetetramine (optional, can facilitate the reaction).[11]

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.[11]

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Concentrate the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,4-benzodiazepine-2-one.

II. Synthesis of 2,5-Disubstituted Thiazoles

Thiazole rings are prevalent in a variety of biologically active compounds, including antimicrobials and anticancer agents.[12] The Hantzsch thiazole synthesis is a classic method, but an alternative approach involves the reaction of this compound with a thioamide. This reaction provides a direct route to thiazoles bearing an ethyl group at the 2-position.

Reaction Mechanism and Rationale

This synthesis is a variation of the Hantzsch synthesis. The process begins with the thioamide sulfur atom acting as a nucleophile, attacking the carbonyl carbon of this compound. This is followed by elimination of HCl to form an S-acylated intermediate. Tautomerization to a more stable enol-like form is followed by an intramolecular nucleophilic attack from the nitrogen atom onto the α-carbon bearing the chlorine. A final dehydration step yields the aromatic thiazole ring.

The choice of a non-nucleophilic base is critical to facilitate the deprotonation steps without competing in the initial acylation. The solvent is typically a polar aprotic solvent like DMF or acetonitrile to dissolve the reactants and facilitate the ionic intermediates.

Thiazole_Synthesis_Workflow reagents Thioamide + This compound acylation S-Acylation Intermediate Formation reagents->acylation Base (e.g., Pyridine) cyclization Intramolecular N-Alkylation acylation->cyclization Tautomerization dehydration Dehydration/ Aromatization cyclization->dehydration Heat product 2-Ethyl-Substituted Thiazole dehydration->product

Caption: Key stages in the synthesis of thiazoles.

Detailed Experimental Protocol

Objective: To synthesize 2-ethyl-4-phenylthiazole.

Materials:

  • Thiobenzamide

  • This compound

  • Pyridine

  • Ethanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, suspend thiobenzamide (e.g., 2.0 g, 14.6 mmol) in 40 mL of absolute ethanol.

  • To this stirred suspension, add this compound (2.06 g, 14.6 mmol, 1.0 eq) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The reaction should become homogeneous. Monitor the formation of the product by TLC.

  • Cool the mixture to room temperature and concentrate the solvent using a rotary evaporator.

  • Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium carbonate solution (50 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-ethyl-4-phenylthiazole by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Substrate (Thioamide)ProductTypical Yield (%)Notes
Thiobenzamide2-Ethyl-4-phenylthiazole75-85Standard substrate
Thioacetamide2-Ethyl-4-methylthiazole60-70Product is more volatile
4-Methoxythiobenzamide2-Ethyl-4-(4-methoxyphenyl)thiazole80-90Electron-donating group facilitates reaction

III. Synthesis of 2-Oxazolines

2-Oxazolines are important heterocyclic compounds used as ligands in asymmetric catalysis and as precursors for polymers and pharmaceuticals.[13] A primary synthetic route is the dehydrative cyclization of N-(2-hydroxyethyl)amides.[14] this compound serves as an excellent starting point for creating the necessary amide precursor via reaction with a 2-aminoalcohol.

Reaction Mechanism and Rationale

The synthesis is a two-step, one-pot procedure. In the first step, the amino group of the 2-aminoalcohol selectively acylates with this compound. This reaction is highly chemoselective for the more nucleophilic amine over the hydroxyl group, especially at low temperatures. A mild base is used to scavenge the HCl byproduct.

Following the formation of the N-(2-hydroxyethyl)-2-chlorobutanamide, a stronger base (e.g., sodium hydride or potassium carbonate) is added. The base deprotonates the hydroxyl group, forming an alkoxide. This potent nucleophile then undergoes an intramolecular SN2 reaction, attacking the adjacent carbon and displacing the chloride ion to form the five-membered oxazoline ring. This is known as the Wenker synthesis.

Oxazoline_Mechanism cluster_step1 Step 1: Selective N-Acylation cluster_step2 Step 2: Intramolecular Cyclization (Wenker Synthesis) A 2-Aminoethanol + This compound B N-(2-hydroxyethyl)- 2-chlorobutanamide A->B Mild Base (Et3N) 0 °C to RT C N-(2-hydroxyethyl)- 2-chlorobutanamide D Alkoxide Intermediate C->D Strong Base (e.g., NaH) E 2-(1-Chloropropyl)-2-oxazoline D->E Intramolecular SN2 Cyclization

Caption: Two-step mechanism for 2-oxazoline synthesis.

Detailed Experimental Protocol

Objective: To synthesize 2-(1-chloropropyl)-4,5-dihydrooxazole.

Materials:

  • 2-Aminoethanol (Ethanolamine)

  • This compound

  • Triethylamine (Et₃N)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Amide Formation

  • To a flame-dried 250 mL three-neck flask fitted with a dropping funnel, nitrogen inlet, and magnetic stirrer, add 2-aminoethanol (e.g., 2.0 g, 32.7 mmol) and triethylamine (4.6 mL, 32.7 mmol, 1.0 eq) to 80 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of this compound (4.6 g, 32.7 mmol, 1.0 eq) in 20 mL of anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A white precipitate of triethylamine hydrochloride will form.

Step 2: Cyclization

  • Cool the reaction mixture back down to 0 °C.

  • Carefully add sodium hydride (1.44 g of 60% dispersion, 36.0 mmol, 1.1 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain the pure 2-(1-chloropropyl)-2-oxazoline.

Conclusion

This compound is a robust and highly effective reagent for constructing a range of medicinally relevant heterocyclic compounds. Its dual reactivity allows for a streamlined synthetic sequence of acylation followed by intramolecular cyclization. By carefully selecting the nucleophilic partner—such as an aminobenzophenone, a thioamide, or an aminoalcohol—researchers can readily access diverse scaffolds like benzodiazepines, thiazoles, and oxazolines. The protocols outlined in this guide are designed to be reproducible and serve as a solid foundation for further exploration and derivatization in drug discovery and development programs.

References

Application Notes and Protocols for the Purification of Products from 2-Chlorobutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of reaction products derived from 2-Chlorobutyryl chloride, a highly reactive and versatile acylating agent used extensively in pharmaceutical and fine chemical synthesis.[1] Given its reactivity, particularly its sensitivity to hydrolysis, reactions involving this compound often yield complex mixtures containing the desired product, unreacted starting materials, and various byproducts.[2] Achieving high purity is paramount for the reliability of downstream applications and regulatory compliance. This document outlines the core principles and detailed protocols for post-reaction work-up, advanced purification techniques including column chromatography and recrystallization, and methods for final purity assessment. The causality behind each step is explained to empower researchers with the ability to adapt and troubleshoot these protocols for their specific molecular targets.

The this compound Reaction Landscape: Products and Impurities

This compound is primarily employed to introduce the 2-chlorobutyryl moiety via acylation reactions. The most common transformations involve reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.[2][3]

Common Reactions of this compound:

  • N-Acylation: Reaction with primary or secondary amines to form N-substituted 2-chlorobutanamides. This is a vigorous reaction, often requiring a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the HCl byproduct.

  • O-Acylation: Reaction with alcohols to produce 2-chlorobutanoate esters.[2]

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

The purification strategy is dictated by the nature of the target product and the potential impurities generated during the reaction. Understanding these components is the first step in designing a robust purification workflow.

Table 1: Common Products and Potential Impurities

Category Compound Type Origin Key Physical Property
Target Product N-substituted 2-chlorobutanamide Reaction of this compound with an amine Typically a solid or high-boiling oil; moderately polar
Target Product 2-Chlorobutanoate ester Reaction of this compound with an alcohol Typically a liquid oil; less polar than corresponding amide
Impurity 2-Chlorobutyric acid Hydrolysis of this compound by trace water[2] Acidic; water-soluble as a salt
Impurity Unreacted Amine/Alcohol Excess starting material Basic (amines) or neutral (alcohols); water-soluble as a salt (amines)
Impurity Amine Hydrochloride Salt Reaction of base (e.g., TEA) with HCl byproduct[4] Water-soluble salt

| Impurity | Unreacted this compound | Incomplete reaction | Highly reactive; hydrolyzes during work-up |

Foundational Purification: The Aqueous Work-up

The initial purification step for most organic reactions is an aqueous work-up, which utilizes liquid-liquid extraction to remove the majority of water-soluble impurities. Due to the moisture sensitivity of acyl chlorides, it is critical to perform reactions under anhydrous conditions to minimize the formation of the corresponding carboxylic acid.[5]

The work-up serves three primary functions:

  • Quenching: Safely neutralizing any remaining reactive reagents, particularly unreacted this compound.

  • Neutralization: Removing acidic or basic byproducts.

  • Extraction: Isolating the desired organic product from aqueous-soluble impurities.

Protocol 1: Standard Aqueous Work-up for N-Acylation Reactions

This protocol is designed for a typical reaction between this compound and an amine in a water-immiscible solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Deionized water

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[5]

  • Brine (saturated aqueous NaCl solution)[5]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[5]

  • Rotary evaporator

Procedure:

  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture in an ice bath. Slowly add deionized water or a saturated NaHCO₃ solution to quench any remaining this compound.[5] Causality: This step hydrolyzes the highly reactive acyl chloride to the more manageable 2-chlorobutyric acid and neutralizes the initial HCl byproduct.

  • Transfer: Transfer the entire mixture to a separatory funnel. If necessary, add more organic solvent to ensure the product is fully dissolved.

  • Acid Wash: Wash the organic layer with 1 M HCl.[5][6] Causality: This step protonates unreacted amine starting material and the tertiary amine base (e.g., triethylamine), converting them into their water-soluble hydrochloride salts, which are then removed into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃.[5] Causality: This neutralizes any remaining HCl and, critically, deprotonates the 2-chlorobutyric acid impurity, converting it to its water-soluble sodium salt, which is partitioned into the aqueous layer.

  • Brine Wash: Perform a final wash with brine.[7] Causality: The high ionic strength of the brine solution helps to break any emulsions and removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

cluster_workflow General Purification Workflow Crude Reaction Crude Reaction Quench Quench Crude Reaction->Quench Add H₂O or NaHCO₃ Aqueous Workup Aqueous Workup Quench->Aqueous Workup Separatory Funnel Drying Drying Aqueous Workup->Drying Add Na₂SO₄ Concentration Concentration Drying->Concentration Rotovap Crude Product Crude Product Concentration->Crude Product Advanced Purification Advanced Purification Crude Product->Advanced Purification Chromatography or Recrystallization Pure Product Pure Product Advanced Purification->Pure Product Purity Assessment Purity Assessment Pure Product->Purity Assessment NMR, MS, HPLC

Caption: High-level overview of the purification workflow.

Advanced Purification Methodologies

After the initial work-up, the crude product often requires further purification to remove closely related organic impurities. The choice between chromatography and recrystallization depends primarily on the physical state and purity of the crude material.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying oils or complex solid mixtures containing impurities with polarities similar to the product.[8]

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., Hexane/Ethyl Acetate)

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Analyze the crude product by TLC using various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate) to find a system that gives the product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble products, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column by applying gentle pressure, starting with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[9]

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds that are relatively pure (>90%) after the initial work-up.

Materials:

  • Crude solid product

  • Erlenmeyer flask

  • Hot plate

  • Appropriate solvent or solvent pair (see Table 2)

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A solvent pair (one solvent in which the product is soluble, and one in which it is not) can also be used.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to just dissolve it completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Causality: The slow decrease in temperature reduces the solubility of the product, allowing it to form a pure crystal lattice while impurities remain dissolved in the solvent (mother liquor).

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Table 2: Common Recrystallization Solvents for Amide Products

Solvent / Solvent Pair Notes
Ethanol / Water A common choice for moderately polar amides.[10]
Ethyl Acetate / Hexane Good for a wide range of polarities. Dissolve in hot EtOAc, add Hexane until cloudy, then cool.
Acetone / Hexane Similar to EtOAc/Hexane, useful for more polar compounds.

| Toluene | For less polar, higher molecular weight products. |

node_action node_action start Crude Product (Post Work-up) is_solid Is it a solid? start->is_solid is_pure Is it >90% pure? (by TLC/NMR) is_solid->is_pure Yes node_action_chrom Purify by Column Chromatography is_solid->node_action_chrom No (Oil) is_pure->node_action_chrom No (Complex Mixture) node_action_recryst Purify by Recrystallization is_pure->node_action_recryst Yes

Caption: Decision tree for selecting a purification method.

Verification: Purity and Structural Assessment

After purification, it is essential to confirm the identity and assess the purity of the final product. A combination of analytical techniques is typically employed.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the molecular structure of the synthesized compound.[12]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the product and can help identify trace impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the quantitative purity of the final compound.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the amide C=O stretch (typically around 1680 cm⁻¹).[12]

By following a logical progression from a robust aqueous work-up to a carefully selected advanced purification technique, and finally confirming the outcome with appropriate analytical methods, researchers can confidently obtain high-purity products from this compound reactions for their drug discovery and development endeavors.

References

Application Notes & Protocols: The Strategic Use of 2-Chlorobutyryl Chloride in Modern Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making stereocontrol a critical challenge in organic synthesis.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic applications of 2-chlorobutyryl chloride as a versatile tool in chiral synthesis. We will delve into its role as a chiral derivatizing agent for analytical purposes and its application as a key synthon in dynamic kinetic resolution (DKR) for the preparation of enantiopure intermediates. This guide emphasizes the causality behind experimental choices, provides validated, step-by-step protocols, and is grounded in authoritative scientific literature.

Foundational Concepts: Chirality and the Role of this compound

Chirality arises when a molecule cannot be superimposed on its mirror image, a property that is fundamental to the biological action of many drugs.[1] The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry, driven by the need for improved efficacy and safety profiles.[1][2] Asymmetric synthesis, the process of selectively creating one enantiomer over another, employs various strategies, including the use of chiral catalysts, chiral auxiliaries, and kinetic resolutions.[3][4][5]

This compound, particularly in its enantiopure forms like (S)-2-chlorobutyryl chloride, serves as a powerful reagent in this context for two primary reasons:

  • Reactive Acyl Chloride: The acyl chloride functional group is highly reactive towards nucleophiles such as alcohols and amines, allowing for efficient derivatization or acylation under mild conditions.

  • Stereogenic Center: The carbon atom alpha to the carbonyl group is a stereocenter, bearing a chlorine atom. This inherent chirality is the key to its utility in distinguishing between enantiomers or inducing stereoselectivity in a reaction.

Critical Safety & Handling Protocols

This compound is a corrosive and water-reactive substance that requires strict handling protocols. Adherence to safety measures is not merely procedural but essential for preventing serious injury and ensuring experimental integrity.

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat. Gloves must be inspected before use and disposed of properly after handling.[7]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.

2.2 Handling and Storage

  • Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) as the compound reacts violently with water and moisture, liberating toxic hydrogen chloride gas.[6]

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[6] Store locked up and away from incompatible materials such as strong bases, alcohols, and amines.

  • Fire & Explosion Hazard: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Take precautionary measures against static discharge.[7]

2.3 Spill & Emergency Procedures

  • Spill Response: In case of a spill, evacuate the area.[6] Absorb the spill with an inert, dry material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[6] Do not use water.[6]

  • First Aid:

    • Skin/Hair Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Rinse mouth but DO NOT induce vomiting. Seek immediate medical attention.

Application I: Chiral Derivatization for Enantiomeric Excess (ee) Determination

A fundamental challenge in chiral synthesis is quantifying the success of an asymmetric reaction, which is measured by the enantiomeric excess (ee). While chiral chromatography can directly separate enantiomers, an alternative and powerful method involves converting the enantiomeric mixture into a mixture of diastereomers, which have different physical properties and can be distinguished by standard analytical techniques like NMR or achiral HPLC.[8][9]

3.1 The Underlying Principle

Reacting a racemic mixture of a chiral alcohol or amine with an enantiopure chiral derivatizing agent (CDA), such as (S)-2-chlorobutyryl chloride, produces two diastereomers.[8][9] These diastereomers exhibit distinct signals in NMR spectra and different retention times in achiral chromatography, allowing for their relative integration and thus, the calculation of the original enantiomeric excess.[8]

G cluster_start Starting Material cluster_reagent Derivatization cluster_product Product cluster_analysis Analysis racemate Racemic Analyte (R)-Alcohol + (S)-Alcohol cda Add Enantiopure CDA: (S)-2-Chlorobutyryl Chloride racemate->cda Pyridine or Et3N Anhydrous Solvent (DCM) diastereomers Diastereomeric Mixture (R,S)-Ester + (S,S)-Ester cda->diastereomers Covalent Bond Formation analysis NMR Spectroscopy or Achiral HPLC diastereomers->analysis quantify Distinct Signals/ Peaks for each Diastereomer analysis->quantify result Calculate Enantiomeric Excess (ee) from Signal Integration quantify->result

Caption: Workflow for ee determination using a chiral derivatizing agent.

3.2 Protocol: Derivatization of a Racemic Secondary Alcohol

This protocol provides a general method for the derivatization of a secondary alcohol. Optimization may be required depending on the specific substrate.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • (S)-2-Chlorobutyryl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • NMR tubes, deuterated solvent (e.g., CDCl₃)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the racemic alcohol (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq) dropwise. The base acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct.

  • Derivatization: Slowly add (S)-2-chlorobutyryl chloride (1.2 eq) to the cooled solution. The slight excess ensures complete consumption of the alcohol.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.

  • Analysis: Purify the mixture via column chromatography if necessary. Prepare an NMR sample in CDCl₃. Acquire a high-resolution ¹H NMR spectrum. The protons alpha to the newly formed ester will appear as distinct signals for each diastereomer. Calculate the ee by integrating these signals.

Data Interpretation:

Diastereomer Expected ¹H NMR Signal (Example) Integration
(R,S)-Ester Multiplet at δ 5.15 ppm 0.75
(S,S)-Ester Multiplet at δ 5.12 ppm 0.25
Calculation: ee (%) = [(Integration_major - Integration_minor) / (Integration_major + Integration_minor)] x 100 = [(0.75 - 0.25) / (0.75 + 0.25)] x 100 = 50% ee

Application II: Dynamic Kinetic Resolution (DKR) for Asymmetric Synthesis

Dynamic Kinetic Resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product.[10] This process combines a fast, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.[10][11]

4.1 The Mechanism of Acylative DKR

In the context of a racemic secondary alcohol, DKR involves two key catalysts:

  • A Racemization Catalyst: A metal complex (e.g., a Ruthenium-based catalyst) that rapidly interconverts the (R)- and (S)-alcohols.[10]

  • An Enantioselective Acylation Catalyst: An enzyme (e.g., a lipase) or a chiral organocatalyst that selectively acylates one enantiomer of the alcohol much faster than the other.[10][12]

This compound can serve as the acylating agent in this process. The enzyme or chiral catalyst selectively transfers the 2-chlorobutyryl group to one enantiomer (e.g., the R-alcohol). As the R-alcohol is consumed, the racemization catalyst rapidly converts the remaining S-alcohol into the R-alcohol, constantly replenishing the substrate for the selective acylation. This dynamic process funnels the entire racemic mixture into a single acylated enantiomer.[10]

DKR cluster_racemate Racemic Starting Material cluster_product Single Enantiomer Product R_Alcohol (R)-Alcohol S_Alcohol (S)-Alcohol R_Alcohol->S_Alcohol   Fast Racemization   (Ru Catalyst)    R_Ester (R)-Ester R_Alcohol->R_Ester  Fast, Selective Acylation  (Enzyme + this compound)   S_Ester (S)-Ester (minor) S_Alcohol->S_Ester Slow Reaction

Caption: Energy profile of a Dynamic Kinetic Resolution process.

4.2 Protocol: Lipase-Catalyzed DKR of a Racemic Secondary Alcohol

This protocol describes a representative DKR of a secondary alcohol using a lipase and a ruthenium racemization catalyst.

Materials:

  • Racemic secondary alcohol (1.0 eq)

  • This compound (0.6 eq) Note: Using a slight excess of alcohol drives the reaction.

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst or similar)

  • Anhydrous, non-polar solvent (e.g., Toluene or THF)

  • Mild, non-nucleophilic base (e.g., 2,6-lutidine)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the racemic alcohol (1.0 eq), the ruthenium catalyst (1-2 mol%), and the immobilized lipase (by weight, as per manufacturer recommendation).

  • Solvent & Base: Add anhydrous toluene and the base (1.2 eq). The base is crucial for neutralizing the HCl generated during the acylation.

  • Acylating Agent: Warm the mixture to the optimal temperature for the enzyme (typically 30-50 °C). Add the this compound (0.6 eq) dropwise or via syringe pump over several hours. Slow addition is key to maintaining a low concentration of the acylating agent, which prevents non-enzymatic background reactions.

  • Reaction Monitoring: Stir the reaction at a constant temperature. Monitor the conversion by taking aliquots and analyzing them via GC or HPLC. The reaction is complete when the starting alcohol is fully consumed.

  • Workup: Cool the reaction mixture and filter to remove the immobilized enzyme and the catalyst. The enzyme can often be washed and reused.

  • Purification: Wash the filtrate with a mild aqueous acid, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis & Characterization: Purify the resulting enantiopure ester by column chromatography. Determine the yield and confirm the enantiomeric excess using chiral HPLC or by analyzing a de-acylated sample.

Expected Outcomes & Causality:

  • High Yield (>90%): The dynamic nature of the resolution overcomes the 50% yield limit of a standard kinetic resolution.[10]

  • High Enantiomeric Excess (>99% ee): This is a direct result of the high selectivity of the lipase for one enantiomer of the alcohol.

  • Role of the α-Chloro Group: The electron-withdrawing chlorine atom activates the acyl chloride for the reaction. The stereochemistry at this center is what allows the chiral catalyst/enzyme to distinguish between the enantiomers of the alcohol during the formation of the tetrahedral intermediate. This transfer of chiral information is a key step in the asymmetric synthesis.[13]

References

Application Note & Protocol: Solvent-Mediated Reactivity of 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chlorobutyryl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is dominated by the highly electrophilic acyl chloride group, which readily undergoes nucleophilic substitution.[3][4] However, the rate and even the mechanistic pathway of these reactions are profoundly influenced by the choice of solvent. This document provides a detailed examination of the solvent effects on the reactivity of this compound, explaining the underlying mechanistic principles and providing robust protocols for empirical investigation. We will explore how solvent properties—polarity, proticity, and coordinating ability—can be leveraged to control reaction outcomes, shifting the balance between concerted and stepwise pathways.

Theoretical Background: The Mechanistic Dichotomy

The reaction of an acyl chloride with a nucleophile is not a simple one-step process. It can proceed through two primary, competing pathways: a bimolecular nucleophilic addition-elimination or a unimolecular ionization mechanism (Sɴ1-like). The solvent plays a critical role in determining which pathway is favored.

  • Nucleophilic Addition-Elimination (Aɴ-E): This is the most common pathway for acyl chlorides.[5][6] It is a two-step, concerted process where the nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[3] This mechanism is analogous to a bimolecular (Sɴ2) reaction in that it involves both the nucleophile and the substrate in the rate-determining step.

  • Ionization (Sɴ1-like): In highly polar, ionizing solvents, an Sɴ1-like mechanism can become competitive.[7][8] This pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. This highly electrophilic species is then rapidly captured by the nucleophile.

The choice of solvent can stabilize or destabilize the transition states and intermediates of these pathways, thereby dictating the reaction's kinetics and outcome.

G cluster_0 Reaction Pathways for this compound Reactants This compound + Nucleophile (Nu:) AE_TS1 Addition Transition State Reactants->AE_TS1 Addition-Elimination (Favored in Aprotic Solvents) SN1_TS Ionization Transition State (Acylium Ion Formation) Reactants->SN1_TS Ionization (SN1-like) (Favored in Polar Protic Solvents) AE_Inter Tetrahedral Intermediate AE_TS1->AE_Inter AE_TS2 Elimination Transition State AE_Inter->AE_TS2 Product Substituted Product + HCl AE_TS2->Product SN1_Inter Acylium Ion Intermediate + Cl- SN1_TS->SN1_Inter SN1_Inter->Product Fast Capture by Nu:

Figure 1: Competing reaction mechanisms for this compound.

The Role of the Solvent

The solvent's influence is multifaceted, primarily revolving around its ability to solvate charged species, including reactants, transition states, and intermediates.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

Polar protic solvents contain O-H or N-H bonds and are capable of hydrogen bonding.

  • Effect on Sɴ1-like Reactions: These solvents strongly favor the ionization pathway.[9][10] They excel at stabilizing both the developing positive charge on the acylium ion and the negative charge on the departing chloride ion through hydrogen bonding and strong dipole-dipole interactions.[11] This solvation lowers the energy of the ionization transition state, accelerating the reaction rate.[11] Sɴ1 reactions in these solvents are often solvolysis reactions, where the solvent itself acts as the nucleophile.[12]

  • Effect on Aɴ-E Reactions: Polar protic solvents can significantly hinder the addition-elimination pathway. They form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[10][13] More energy is required for the "desolvated" nucleophile to attack the carbonyl carbon, thus increasing the activation energy and slowing the reaction.[13]

G cluster_0 Polar Protic Solvent Effect SN1_TS Sɴ1 Transition State [R-C+=O---Cl-] SN1_Effect Solvent molecules (e.g., H₂O) stabilize developing charges via H-bonding. SN1_TS->SN1_Effect SN1_Result RATE INCREASED SN1_Effect->SN1_Result AE_Nuc Nucleophile (Nu⁻) AE_Effect Solvent molecules 'cage' the nucleophile, lowering its energy and reactivity. AE_Nuc->AE_Effect AE_Result RATE DECREASED AE_Effect->AE_Result

Figure 2: Stabilization and destabilization effects of polar protic solvents.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone)

These solvents possess significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.

  • Effect on Sɴ1-like Reactions: While their polarity can offer some stabilization to charged intermediates, they are far less effective than protic solvents at solvating anions (the leaving group). Therefore, the Sɴ1-like pathway is generally disfavored.

  • Effect on Aɴ-E Reactions: Polar aprotic solvents are the optimal choice for promoting the addition-elimination (or general Sɴ2) mechanism.[9][10] They are polar enough to dissolve the acyl chloride and many nucleophilic salts.[10] Crucially, they solvate the cation of a salt but leave the nucleophilic anion relatively "bare" and highly reactive.[10] This leads to a dramatic increase in the rate of the nucleophilic attack compared to reactions in protic solvents.

Non-Polar Solvents (e.g., Hexane, Toluene)

Non-polar solvents have low dielectric constants and do not effectively solvate charged species. Consequently, reactions involving charged intermediates or transition states are very slow. The low solubility of many nucleophiles in these solvents further limits their utility.[10] However, for reactions with neutral nucleophiles, they can be used, though reaction rates are typically slower than in polar aprotic media.

Data Presentation: Solvent Parameters and Expected Reactivity

The following table summarizes key solvent properties and their anticipated effect on the reaction of this compound with a generic nucleophile. The relative rate is a qualitative prediction based on established principles.

SolventTypeDielectric Constant (ε)Expected Dominant MechanismPredicted Relative RateRationale
WaterPolar Protic80.1Sɴ1 (Solvolysis)Very FastExcellent stabilization of acylium ion and leaving group.[11]
EthanolPolar Protic24.5Mixed Sɴ1/Aɴ-EFastGood ionizing power but less than water; also acts as nucleophile.[7]
Acetonitrile (MeCN)Polar Aprotic37.5Addition-EliminationModerate to FastGood solvent for nucleophiles, promotes high nucleophile reactivity.[14]
AcetonePolar Aprotic20.7Addition-EliminationModerateLower polarity than MeCN but still effective for Sɴ2-type reactions.[10]
Dichloromethane (DCM)Polar Aprotic9.1Addition-EliminationSlow to ModerateModerate polarity, often used for its inertness.
HexaneNon-Polar1.9Addition-EliminationVery SlowPoor solvation of transition states; potential solubility issues.[15]

Protocol: Kinetic Analysis of this compound Solvolysis

This protocol provides a framework for quantitatively assessing the effect of different solvents on the reaction rate of this compound. We will study the solvolysis reaction, where the solvent acts as the nucleophile.

Objective

To determine the first-order rate constants (k) for the solvolysis of this compound in a series of aqueous-organic solvent mixtures and to correlate these rates with solvent properties.

Materials & Equipment
  • This compound (≥98% purity)[16]

  • HPLC-grade solvents: Acetone, Ethanol, 2,2,2-Trifluoroethanol (TFE)

  • Deionized water

  • Constant temperature water bath or reaction block

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with septa

  • HPLC or GC system with a suitable detector (e.g., UV or FID)

  • Syringes for sample extraction

  • Quenching solution (e.g., a cold, buffered solution of a secondary amine like morpholine in an aprotic solvent to rapidly consume unreacted acyl chloride)

Experimental Workflow

G prep 1. Prepare Solvent Mixtures (e.g., 80% EtOH/H₂O, 50% Acetone/H₂O) equil 2. Equilibrate Solvent at Target Temperature (e.g., 25.0 °C) prep->equil init 3. Initiate Reaction: Inject this compound (t=0) equil->init sample 4. Withdraw Aliquots at Timed Intervals init->sample quench 5. Immediately Quench Aliquot to Stop Reaction sample->quench analyze 6. Analyze Quenched Samples by GC or HPLC quench->analyze plot 7. Plot ln[Substrate] vs. Time analyze->plot calc 8. Calculate Rate Constant (k) from Slope (k = -slope) plot->calc

Figure 3: Workflow for the kinetic analysis of this compound solvolysis.

Step-by-Step Procedure
  • Solvent Preparation: Prepare a series of solvent mixtures by volume (e.g., 100% Ethanol, 80% Ethanol / 20% Water, 50% Acetone / 50% Water). Prepare at least 50 mL of each to ensure sufficient volume for the experiment.

  • Temperature Equilibration: Place a sealed flask containing 25.0 mL of the chosen solvent mixture into the constant temperature bath set to 25.0 ± 0.1 °C. Allow at least 20 minutes for thermal equilibration.

  • Stock Solution: Prepare a stock solution of this compound in a dry, inert solvent like acetonitrile if necessary for accurate addition, or plan for direct addition of the neat liquid. Caution: this compound is moisture-sensitive and corrosive.[17][18] Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Initiation: Start a stopwatch and add a precise amount of this compound to the equilibrated solvent to achieve a starting concentration of ~0.01 M. Mix vigorously. This is time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 2, 5, 10, 15, 25, 40 minutes), use a syringe to withdraw a 1.00 mL aliquot of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate (faster rates require more frequent early sampling).

  • Quenching: Immediately inject the aliquot into a vial containing a known volume of the quenching solution. This will instantly convert any remaining this compound into a stable amide derivative, effectively stopping the reaction.

  • Analysis: Analyze the quenched samples using a pre-calibrated GC or HPLC method to determine the concentration of the resulting amide derivative, which corresponds to the concentration of unreacted this compound at the time of quenching. Alternatively, monitor the appearance of the solvolysis product.

  • Data Processing:

    • Calculate the concentration of this compound, [A], at each time point.

    • Plot ln([A]) versus time (in seconds).

    • For a first-order reaction, this plot should yield a straight line.

    • Perform a linear regression. The rate constant, k, is the negative of the slope (k = -slope). The units of k will be s⁻¹.

Conclusion

The reactivity of this compound is inextricably linked to the solvent environment. A thorough understanding of the principles outlined in this guide allows researchers to rationally select solvents to control reaction pathways and optimize rates. Polar protic solvents favor fast, Sɴ1-like ionization pathways, which can be ideal for solvolysis but may be undesirable in the presence of sensitive functional groups. Conversely, polar aprotic solvents are superior for promoting the bimolecular addition-elimination mechanism, providing a controlled and often faster route for reactions with specific nucleophiles. The provided kinetic protocol offers a reliable method for empirically quantifying these effects, enabling the development of robust and efficient synthetic procedures.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorobutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this highly reactive reagent. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to help you maximize your reaction yields and minimize unwanted side products. This resource is structured to address the most common challenges and questions that arise when working with this compound, ensuring you can proceed with confidence and scientific rigor.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the 2-chlorobutyryl moiety into a wide range of molecules.[1] However, its utility is matched by its reactivity. The molecule possesses two electrophilic centers: the highly reactive acyl chloride carbonyl carbon and the carbon atom bearing the chloro group. This dual reactivity is the primary source of potential side reactions. The key to successful synthesis lies in understanding and controlling the reaction conditions to favor the desired nucleophilic acyl substitution while suppressing competing pathways.

The principal challenges in working with this compound are:

  • Hydrolysis: Like all acyl chlorides, it is extremely sensitive to moisture, readily hydrolyzing to 2-chlorobutyric acid.[2]

  • Elimination (Dehydrohalogenation): The presence of a chlorine atom on the second carbon makes the molecule susceptible to base-mediated elimination, forming the highly reactive and often undesirable trans-crotonyl chloride.[3][4][5]

  • Reaction with Nucleophilic Solvents and Bases: Protic solvents and certain nucleophilic bases can react with the acyl chloride, leading to unwanted byproducts and reduced yield.[2]

This guide will provide you with the knowledge and protocols to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the use of this compound:

Q1: My reaction is showing a significant amount of a byproduct with a vinyl proton signal in the NMR. What is happening?

This is a classic sign of an elimination side reaction. The base you are using is likely abstracting a proton from the carbon adjacent to the chlorine, leading to the formation of trans-crotonyl chloride.[3] This unsaturated acyl chloride can then react with your nucleophile to give an undesired product. To mitigate this, consider switching to a non-nucleophilic, sterically hindered base and running your reaction at a lower temperature.

Q2: I am seeing the formation of 2-chlorobutyric acid in my reaction mixture. How can I prevent this?

The presence of 2-chlorobutyric acid is indicative of hydrolysis of your starting material.[2] This is caused by residual moisture in your reagents, solvents, or glassware. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

Q3: Can I use pyridine as a base for my acylation reaction?

While pyridine is a common base in acylation reactions, it can be nucleophilic and may react with the acyl chloride to form an acylpyridinium salt.[6] For substrates sensitive to elimination, it is generally better to use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Q4: What is the best solvent for reactions with this compound?

Aprotic solvents are highly recommended.[2] Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile can effectively dissolve the reactants while remaining inert.[7][8][9] Protic solvents such as alcohols should be avoided as they will react with the acyl chloride.[2]

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of your starting materials and the formation of the product.[6][10] For more quantitative analysis and to detect volatile impurities, gas chromatography (GC) can be employed.[11] A small aliquot of the reaction mixture can be quenched with a non-polar solvent and analyzed.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Hydrolysis of this compound: Moisture in reagents or glassware.[2] 2. Inactive Catalyst (for Friedel-Crafts): Deactivated by moisture.[12] 3. Incorrect Base: Base is too weak or is consumed by side reactions.1. Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere.[6] 2. Use fresh, anhydrous Lewis acid.[12] 3. Use a slight excess of a non-nucleophilic base like triethylamine or DIPEA.
Formation of Elimination Byproduct (trans-crotonyl chloride derivative) 1. Strong, Non-hindered Base: The base is promoting elimination over substitution.[1] 2. High Reaction Temperature: Higher temperatures favor elimination.1. Switch to a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a proton sponge.[1][13] 2. Perform the reaction at low temperatures (e.g., 0 °C to -20 °C).
Formation of Multiple Products 1. Diacylation: If the nucleophile has multiple reactive sites.[6] 2. Reaction with Solvent: Use of a nucleophilic solvent.1. Use a protecting group strategy for other nucleophilic sites. Consider using a slight excess of the nucleophile. 2. Ensure the use of a non-nucleophilic, aprotic solvent like DCM or THF.[2]
Reaction is Sluggish or Does Not Go to Completion 1. Poor Solubility of Reactants: Reactants are not fully dissolved in the chosen solvent. 2. Insufficient Activation: In Friedel-Crafts reactions, the Lewis acid may be insufficient.[14]1. Try a different aprotic solvent or a solvent mixture to improve solubility. 2. Use a stoichiometric amount of a strong Lewis acid like AlCl₃.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for common reactions involving this compound, designed to minimize side reactions.

Protocol 1: General N-Acylation of a Primary Amine

This protocol is designed to favor the formation of the N-substituted-2-chlorobutanamide while minimizing elimination.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert gas setup.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate, dry dropping funnel, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Low-Temperature Friedel-Crafts Acylation

This protocol is optimized for the acylation of an electron-rich aromatic compound, minimizing potential side reactions.

Materials:

  • Aromatic substrate (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert gas setup.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred suspension to -10 °C to -5 °C using an ice-salt bath.

  • Formation of Acylium Ion: Add this compound (1.1 eq) dropwise to the stirred AlCl₃ suspension, maintaining the low temperature. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.

  • Reaction: Stir the reaction at low temperature for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction and Isolation: Follow steps 6-8 from Protocol 1.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction pathway and the major competing side reactions.

start This compound + Nucleophile (Nu-H) desired_product Desired Acylation Product (N- or O-substituted) start->desired_product Desired Pathway (Nucleophilic Acyl Substitution) elimination_product Elimination Product (trans-Crotonyl Chloride) start->elimination_product Elimination (E2) Side Reaction hydrolysis_product Hydrolysis Product (2-Chlorobutyric Acid) start->hydrolysis_product Hydrolysis Side Reaction base Base water Water (H2O) cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes low_temp Low Temperature (0°C to -20°C) acylation Favors Acylation low_temp->acylation steric_base Sterically Hindered, Non-Nucleophilic Base (e.g., DIPEA) steric_base->acylation elimination Minimizes Elimination steric_base->elimination aprotic_solvent Anhydrous, Aprotic Solvent (e.g., DCM) hydrolysis Minimizes Hydrolysis aprotic_solvent->hydrolysis

References

Technical Support Center: Preventing Decomposition of 2-Chlorobutyryl Chloride During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chlorobutyryl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. By understanding the mechanisms of degradation and implementing proper handling and storage protocols, you can ensure the integrity and reactivity of this critical reagent for your experiments.

Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific issues you might encounter during the storage of this compound, providing explanations and actionable solutions.

Issue 1: The this compound has developed a yellow or brown color.
  • Question: My previously colorless to pale yellow this compound has turned noticeably yellow or brown. What causes this, and is it still usable?

  • Answer: A color change is a primary indicator of decomposition. The discoloration is often due to the formation of byproducts from hydrolysis or thermal degradation.[1] Acyl chlorides are highly reactive and can break down, leading to impurities that can affect subsequent reactions.[1] While a slight color change might not significantly impact some robust reactions, it is generally advisable to purify the material by distillation before use or to use a fresh, unopened bottle to ensure the reliability of your experimental results.[2]

Issue 2: I've noticed pressure buildup in the storage bottle.
  • Question: The cap on my bottle of this compound seems to be bulging, and I heard a hiss when I opened it. Why is this happening, and what should I do?

  • Answer: Pressure buildup is a serious safety concern and a clear sign of decomposition. The most common cause is hydrolysis from exposure to moisture. This compound reacts readily with water to produce 2-chlorobutyric acid and hydrochloric acid (HCl) gas.[2][3] This reaction is exothermic and the generation of HCl gas increases the pressure inside a sealed container.[4]

    Immediate Actions:

    • Safety First: Handle the container with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

    • Ventilation: Carefully and slowly vent the container by slightly loosening the cap to release the pressure. Do not open it quickly.

    • Assessment: Once the pressure is equalized, assess the material. If significant decomposition has occurred, it is best to dispose of it according to your institution's hazardous waste protocols.[5]

Issue 3: My reaction yield has decreased when using an older bottle of this compound.
  • Question: I'm using a bottle of this compound that has been in storage for a while, and my reaction yields are lower than expected. Could this be related to its decomposition?

  • Answer: Absolutely. A decrease in reaction yield is a common consequence of using degraded this compound. Decomposition reduces the concentration of the active reagent. The primary degradation pathway is hydrolysis, which converts the highly reactive acyl chloride into the less reactive 2-chlorobutyric acid.[1] The presence of this carboxylic acid and HCl can also interfere with the desired reaction pathway, leading to lower yields and the formation of unwanted side products. To confirm the purity, you can use analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Frequently Asked Questions (FAQs)

This section covers broader questions about the handling and storage of this compound.

What is the primary cause of this compound decomposition?

The primary cause of decomposition is its high reactivity towards nucleophiles, especially water.[6] This process, known as hydrolysis, is a nucleophilic acyl substitution reaction where water attacks the electrophilic carbonyl carbon.[3][7] This leads to the formation of 2-chlorobutyric acid and hydrochloric acid.[2] Even trace amounts of moisture in the air can initiate this degradation process.[1]

What are the ideal storage conditions for this compound?

To minimize decomposition, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[8][9]Low temperatures slow down the rate of decomposition reactions.[1]
Atmosphere Inert gas (e.g., nitrogen or argon)Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[10]
Container Tightly sealed, compatible material (e.g., glass)Prevents ingress of moisture and air. Avoids reaction with container materials.
Location Cool, dry, well-ventilated area away from incompatible materials.[11]Minimizes the risk of accidental reactions and ensures safety.
What materials are incompatible with this compound?

It is crucial to store this compound away from the following incompatible materials to prevent violent reactions:

  • Water[4]

  • Alcohols

  • Amines

  • Strong bases

  • Metals

  • Oxidizing agents[11]

How can I test the stability of my stored this compound?

Regularly assessing the quality of your stored this compound is good practice. Here's a basic protocol for stability testing:

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), carefully extract a small aliquot of the stored this compound. Prepare a dilute solution in an appropriate anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran.[2]

  • GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable capillary column.

  • Data Interpretation: Compare the resulting chromatogram to that of a fresh, high-purity standard. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.[2]

Can stabilizers be added to prevent decomposition?

While the primary method for preventing decomposition is proper storage, the addition of stabilizers is not a common practice for acyl chlorides like this compound. The focus should be on maintaining a dry and inert environment.

Visualizing Decomposition and Prevention

To better understand the processes involved, the following diagrams illustrate the decomposition pathway and the recommended storage workflow.

DecompositionPathway cluster_causes Causes of Decomposition cluster_products Decomposition Products C2H5CHClCOCl This compound Decomposition Decomposition Products C2H5CHClCOCl->Decomposition Thermal Degradation HCl Hydrochloric Acid (Gas) C2H5CHClCOCl->HCl Hydrolysis Acid 2-Chlorobutyric Acid C2H5CHClCOCl->Acid Hydrolysis H2O Water (Moisture) H2O->HCl H2O->Acid Heat Elevated Temperature Heat->Decomposition

Caption: Decomposition pathways of this compound.

StorageWorkflow start Receive this compound check_seal Inspect Container Seal start->check_seal store_conditions Store at 2-8°C under Inert Gas check_seal->store_conditions Seal Intact dispose Dispose of Compromised Material check_seal->dispose Seal Broken use Use in Experiment store_conditions->use end Stable Storage store_conditions->end reseal Reseal Tightly Under Inert Gas use->reseal reseal->store_conditions

Caption: Recommended workflow for storing this compound.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chlorobutyryl Chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during its use in organic synthesis. The following content is structured in a question-and-answer format to directly address specific experimental failures, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Reagent Stability and Handling

Before troubleshooting the reaction, it is critical to validate the integrity of the starting material. This compound is a highly reactive acyl chloride, and its stability is paramount for successful synthesis.

Question 1: My reaction is sluggish or has failed completely. How can I be sure my this compound is still active?

Answer: The most common cause of this compound inactivation is hydrolysis due to improper storage or handling.[1][2] As an acyl chloride, it is highly sensitive to moisture and will readily react with water to form the significantly less reactive 2-chlorobutyric acid and hydrochloric acid.[1][3]

Plausible Causes for Degradation:

  • Improper Storage: The reagent must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[4] Recommended storage temperatures are often 2-8°C.[4]

  • Atmospheric Moisture: Repeatedly opening the bottle in a humid environment allows atmospheric moisture to enter, leading to gradual hydrolysis.

  • Contaminated Equipment: Using glassware that has not been thoroughly dried will introduce water, leading to localized degradation of the reagent.

Troubleshooting Protocol: Validating Reagent Quality

  • Visual Inspection: Fresh this compound is a colorless to pale yellow liquid with a pungent odor.[1] If the liquid appears cloudy or has formed a precipitate, significant hydrolysis has likely occurred.

  • "Methanol Quench" Test: A simple qualitative test can be performed. In a dry test tube under an inert atmosphere, add a small amount (~0.1 mL) of your this compound. Carefully add 0.5 mL of anhydrous methanol. A vigorous, exothermic reaction with the evolution of HCl gas (steamy fumes) indicates an active acyl chloride.[5] If the reaction is slow or non-exothermic, the reagent has likely degraded.

  • FTIR Analysis: Compare the IR spectrum of your reagent to a reference. The presence of a broad O-H stretch around 3000 cm⁻¹ and a shift in the carbonyl (C=O) peak from the acyl chloride (~1785-1815 cm⁻¹) to the carboxylic acid (~1700-1725 cm⁻¹) region indicates hydrolysis.

Section 2: Troubleshooting Amidation Reactions

Amide bond formation is a primary application of this compound.[4] Failures in these reactions are common but can typically be traced to a few key parameters.

Question 2: I am seeing little to no formation of my desired amide product when reacting this compound with a primary/secondary amine. What is the issue?

Answer: Assuming the acyl chloride is active, the failure of an amidation reaction typically points to issues with the reaction conditions, stoichiometry, or the nature of the amine itself. The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon.[6]

Plausible Causes for Reaction Failure:

  • Inadequate Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[7] This HCl will protonate the starting amine, converting it into a non-nucleophilic ammonium salt. Without a suitable base to scavenge this acid, the theoretical maximum yield is only 50%.[8]

  • Solvent Contamination: The use of wet solvents will preferentially hydrolyze the acyl chloride, consuming the starting material before it can react with the amine.[1][2]

  • Low Temperature: While exothermic, some less nucleophilic amines (e.g., anilines) or sterically hindered amines may require gentle heating to initiate the reaction.[9]

  • Improper Order of Addition: The order in which reagents are added can significantly impact the outcome.

Troubleshooting Workflow: Failed Amidation

G cluster_conditions Reaction Condition Optimization start Low / No Amide Product check_reagent Is 2-CBC active? (See Section 1) start->check_reagent check_amine Is amine starting material consumed (TLC/LCMS)? check_reagent->check_amine Yes check_base Was a non-nucleophilic base used (≥2 equiv.)? check_amine->check_base Yes side_products Are side products observed? check_amine->side_products No check_solvent Was the solvent strictly anhydrous? check_base->check_solvent check_temp Was temperature controlled? (0°C to RT) check_solvent->check_temp check_addition Was acyl chloride added to the amine/base mixture? check_temp->check_addition success Reaction Optimized check_addition->success hydrolysis Hydrolysis Product: 2-Chlorobutyric Acid side_products->hydrolysis Yes no_reaction No Reaction: Re-evaluate nucleophilicity of amine. Consider heating. side_products->no_reaction No

Caption: Logical workflow for troubleshooting failed amidation reactions.

Recommended Protocol: General Amidation of an Amine

  • Preparation: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: In a flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine [2.2 eq.] or DIPEA [2.2 eq.]) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).[10]

  • Cooling: Cool the solution to 0°C in an ice bath. This mitigates the highly exothermic reaction and minimizes side products.[11]

  • Addition: Add this compound (1.1 - 1.2 eq.) dropwise to the cooled, stirring solution of the amine and base. Adding the acyl chloride to the amine/base mixture is crucial to prevent the amine from being protonated by generated HCl.[12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.[11] Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Question 3: My amidation reaction produced multiple products, and the yield of my desired amide is low. What are these side products?

Answer: The formation of multiple products indicates competing reaction pathways. Besides the hydrolysis of the acyl chloride, other side reactions are possible depending on the conditions and substrates.

Common Side Products and Their Causes:

Side ProductCausative FactorMitigation Strategy
N,N-Diacylated Amine Occurs with primary amines if excess acyl chloride is used or if the initial mono-acylated amide is deprotonated by a strong base and reacts again.Use a slight excess (1.1 eq.) of the acyl chloride. Use a hindered base like DIPEA. Ensure slow, controlled addition at 0°C.
2-Chlorobutyric Acid Hydrolysis of this compound by trace water in the solvent, reagents, or from the atmosphere.[1]Use rigorously dried solvents and glassware. Run the reaction under an inert atmosphere (N₂ or Ar).
Elimination Product (Crotonyl Amide) If a strong, sterically hindered base (e.g., DBU) is used, it can deprotonate the α-carbon, leading to E2 elimination of HCl to form the α,β-unsaturated amide.Use a milder, non-nucleophilic tertiary amine base like triethylamine or DIPEA.

Reaction Pathway: Amidation and Common Side Reactions

G cluster_reactants CBC 2-Chlorobutyryl Chloride Desired Desired Product: N-Alkyl-2-chlorobutanamide CBC->Desired Desired Pathway (Nucleophilic Acyl Substitution) Diacyl Side Product: Diacylated Amine CBC->Diacyl Excess CBC or Strong Base Hydrolysis Side Product: 2-Chlorobutyric Acid CBC->Hydrolysis Moisture Contamination Amine R-NH₂ (Primary Amine) Amine->Desired Desired Pathway (Nucleophilic Acyl Substitution) Base Base (e.g., Et₃N) Base->Desired Desired Pathway (Nucleophilic Acyl Substitution) Base->Diacyl Excess CBC or Strong Base Water H₂O (Contaminant) Water->Hydrolysis Moisture Contamination Desired->Diacyl Excess CBC or Strong Base

Caption: Desired amidation pathway and common competing side reactions.

Section 3: Troubleshooting Esterification Reactions

The reaction of this compound with alcohols to form esters is another fundamental application.[1][13] While generally efficient, these reactions can also fail if not properly controlled.

Question 4: My esterification reaction with an alcohol is not working or giving a poor yield. Why?

Answer: Esterification with acyl chlorides is typically a very fast and exothermic reaction.[5] Failures are almost always due to reagent quality, reaction conditions, or the low nucleophilicity of the alcohol. The mechanism is a nucleophilic addition-elimination, analogous to amidation.[14]

Plausible Causes for Reaction Failure:

  • Hydrolyzed Acyl Chloride: As with amidation, this is the most frequent culprit. Ensure your this compound is active (see Section 1).

  • Low Alcohol Nucleophilicity: Tertiary alcohols (e.g., t-butanol) are sterically hindered and poor nucleophiles. Phenols are also less nucleophilic than aliphatic alcohols and may require activation.[13]

  • No Base Used: While some esterifications can proceed without a base, the reaction is often catalyzed and driven to completion by the inclusion of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[13] Pyridine can also act as a nucleophilic catalyst.

  • Competing Elimination Reaction: For secondary or tertiary alcohols, using a strong, bulky base can promote E2 elimination to form an alkene instead of the desired ester.

Troubleshooting Protocol: Esterification

  • Validate Reagents: Confirm the activity of your this compound. Ensure the alcohol and solvent are anhydrous.

  • Select the Right Base:

    • For primary and secondary alcohols, use triethylamine or pyridine (1.5-2.0 eq.).

    • For phenols, a base is required.[13] Pyridine is often effective. Alternatively, the phenol can be deprotonated first with a stronger base like sodium hydride (NaH) to form the more nucleophilic phenoxide ion, but this must be done carefully.

  • Control Temperature: Add the acyl chloride at 0°C to control the exotherm, then allow the reaction to warm to room temperature. For unreactive alcohols, gentle heating (40-50°C) may be required.

  • Monitor the Reaction: Use TLC to track the consumption of the alcohol. The ester product should have a higher Rf value (be less polar) than the starting alcohol.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chlorobutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are the key considerations for choosing a method?

There are several established methods for the synthesis of this compound, each with its own advantages and disadvantages. The primary methods involve the chlorination of either 2-chlorobutanoic acid or butyric acid.[1][2][3]

  • From 2-Chlorobutanoic Acid with Thionyl Chloride (SOCl₂): This is a widely used and effective method.[1] The reaction involves the conversion of the carboxylic acid to the acid chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps to drive the reaction to completion.[1][4] Key considerations include the purity of the thionyl chloride and the complete exclusion of moisture.[5]

  • From Butyric Acid: This approach involves the chlorination of butyric acid. This can be achieved using various chlorinating agents, including thionyl chloride or phosphorus pentachloride.[1] Direct chlorination with chlorine gas at elevated temperatures is also a possibility.[1]

  • Alternative Phosgene-Free Methods: Due to the toxicity of phosgene, alternative reagents have been developed. One such reagent is bis(trichloromethyl) carbonate (triphosgene), which can be used under milder conditions with an amine catalyst.[1]

The choice of method often depends on the available starting materials, scale of the reaction, and safety considerations. For laboratory-scale synthesis, the reaction of 2-chlorobutanoic acid with thionyl chloride is often preferred due to its reliability and high yield.

Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: this compound is highly susceptible to hydrolysis, readily reacting with water to form 2-chlorobutanoic acid and hydrochloric acid.[1][6] This is the most common cause of low yields.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and high-purity, dry starting materials. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Purity of Thionyl Chloride: The purity of the thionyl chloride used can significantly impact the yield.[5]

    • Solution: Use freshly distilled or a new bottle of high-purity thionyl chloride.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is stirred efficiently and run for a sufficient amount of time. The reaction of γ-butyrolactone with thionyl chloride, for example, is typically run for 5-7 hours at 50-80°C to ensure complete conversion.[1] While this is for a related compound, the principle of ensuring sufficient reaction time and temperature applies.

  • Suboptimal Temperature: The reaction temperature is a critical parameter.

    • Solution: For the reaction with thionyl chloride, gentle heating is often required.[5] However, excessive heat can lead to side reactions. Monitor the reaction temperature closely.

Q3: I am observing a significant amount of 2-chlorobutanoic acid in my final product. What is causing this and how can I prevent it?

The presence of 2-chlorobutanoic acid is a direct result of the hydrolysis of this compound.[1][8] As mentioned in the previous question, this is due to the presence of water in your reaction or work-up.

Troubleshooting Flowchart for Hydrolysis

G start High 2-Chlorobutanoic Acid Content Detected q1 Were all glassware and reagents rigorously dried? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the reaction performed under an inert atmosphere? a1_yes->q2 sol1 Implement strict anhydrous techniques: - Flame-dry glassware - Use anhydrous solvents - Use fresh, dry reagents a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the work-up performed quickly and under anhydrous conditions? a2_yes->q3 sol2 Use an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress. a2_no->sol2 sol2->q3 a3_no No q3->a3_no No end_node Purity Improved q3->end_node Yes sol3 Minimize exposure to air and moisture during work-up. Use dry solvents for extraction. a3_no->sol3 sol3->end_node

Caption: Troubleshooting workflow for minimizing hydrolysis.

Q4: How can I effectively purify crude this compound?

The primary method for purifying this compound is vacuum distillation .[1] This is crucial because the compound can decompose at its atmospheric boiling point.

ParameterRecommended ConditionRationale
Pressure 0.095 to 0.1 MPaLowering the pressure reduces the boiling point, preventing thermal decomposition.[1]
Boiling Point 138-140 °C at atmospheric pressureUnder vacuum, the boiling point is significantly lower.[1]

For achieving ultra-high purity, crystallization can be used as a supplementary technique. This compound has limited solubility in non-polar solvents at reduced temperatures.[1] It is imperative that this process is conducted under strictly anhydrous conditions due to the compound's hygroscopic nature.[1]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Reaction Stalls or Proceeds Very Slowly
  • Probable Cause: Insufficient activation of the carboxylic acid or low reaction temperature.

  • Solutions:

    • Catalyst: For reactions involving thionyl chloride, a catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction.

    • Temperature Control: Gradually increase the reaction temperature while monitoring for byproduct formation. For the synthesis from γ-butyrolactone, a temperature range of 50 to 80°C is optimal.[1]

    • Reagent Purity: Ensure the chlorinating agent is of high purity and activity.[5]

Issue 2: Formation of Dark-Colored Byproducts
  • Probable Cause: Thermal decomposition or side reactions at elevated temperatures.

  • Solutions:

    • Temperature Management: Maintain the reaction temperature within the recommended range. Avoid localized overheating by ensuring efficient stirring.

    • Reaction Time: Do not prolong the reaction unnecessarily once completion is reached (monitor by TLC or GC).

Issue 3: Difficulty in Removing Excess Thionyl Chloride
  • Probable Cause: Inefficient distillation setup.

  • Solution:

    • Vacuum Distillation: After the reaction is complete, remove the excess thionyl chloride by vacuum distillation.[1] Ensure your vacuum system is efficient and the distillation apparatus is properly set up.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chlorobutanoic Acid

Materials:

  • 2-Chlorobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene) - optional

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube.

  • To the flask, add 2-chlorobutanoic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred starting material at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so this must be done in a well-ventilated fume hood.

  • After the initial vigorous reaction subsides, gently heat the mixture to reflux (around 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by taking small aliquots and quenching them with methanol to form the methyl ester, which can be analyzed by GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a vacuum distillation apparatus to remove the excess thionyl chloride and then distill the this compound product.

Reaction Mechanism Overview

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Acyl Substitution 2-Chlorobutanoic Acid 2-Chlorobutanoic Acid Intermediate Intermediate 2-Chlorobutanoic Acid->Intermediate + SOCl₂ Acyl Chlorosulfite Acyl Chlorosulfite Intermediate->Acyl Chlorosulfite - Cl⁻ Tetrahedral Intermediate Tetrahedral Intermediate Acyl Chlorosulfite->Tetrahedral Intermediate + Cl⁻ (from step 1) This compound This compound Tetrahedral Intermediate->this compound - SO₂ - Cl⁻

Caption: Simplified reaction pathway for the formation of this compound.

Analytical Characterization

To ensure the quality and purity of your synthesized this compound, the following analytical techniques are recommended:

  • Gas Chromatography (GC): Provides quantitative information about the purity of the product and can detect volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can identify non-volatile impurities that may not be detected by GC.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

References

Technical Support Center: NMR Analysis of 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

In the fields of pharmaceutical development and complex organic synthesis, the purity of a reagent is not merely a quantitative measure; it is the bedrock of reproducibility, safety, and success. 2-Chlorobutyryl chloride is a highly reactive intermediate, and its value is directly tied to its purity.[1] Even trace impurities can lead to significant side reactions, impacting yield and introducing downstream purification challenges. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive tool for assessing the purity of this compound, providing a detailed fingerprint of the compound and any lurking contaminants. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address the specific issues you may encounter during your analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the baseline spectrum of the pure compound is the critical first step. While a publicly available, fully assigned spectrum of this compound is not consistently reported, we can reliably predict its spectral features based on the well-understood principles of NMR and data from analogous structures.[2]

The structure is CH₃-CH₂-CH(Cl)-C(=O)Cl .

  • ¹H NMR Analysis:

    • The methine proton (-CH(Cl)) is the most deshielded aliphatic proton. It is adjacent to two electron-withdrawing groups: the chlorine atom and the acyl chloride carbonyl. Its signal is expected to be a triplet around 4.5 - 4.8 ppm .

    • The methylene protons (-CH₂-) are adjacent to the stereocenter and will appear as a multiplet, likely a doublet of quartets, in the range of 2.0 - 2.3 ppm .

    • The methyl protons (-CH₃) are furthest from the electron-withdrawing groups and will resonate most upfield as a triplet around 1.1 - 1.3 ppm .

  • ¹³C NMR Analysis:

    • The carbonyl carbon (-C=O) of acyl chlorides is highly deshielded and typically appears in the 170 - 175 ppm range.[3]

    • The methine carbon (-CH(Cl)) is directly attached to a chlorine atom, placing its resonance in the 60 - 65 ppm region.

    • The methylene carbon (-CH₂-) is expected around 30 - 35 ppm .

    • The methyl carbon (-CH₃) will be the most upfield signal, typically around 10 - 15 ppm .

These predicted values provide a strong foundation for identifying the primary signals of your product before hunting for impurity peaks.

Q2: I see extra peaks in my ¹H NMR spectrum that don't match the product. What are the most common impurities?

A2: Unidentified peaks in the NMR spectrum of this compound typically arise from three sources: hydrolysis, unreacted starting materials or synthetic byproducts, and residual solvents.

  • Hydrolysis Product (2-Chlorobutyric Acid): This is the most common impurity. Acyl chlorides are extremely sensitive to moisture, reacting with even trace amounts of water in the NMR solvent or on the glassware to form the corresponding carboxylic acid.[4]

    • Signature Signals: Look for a very broad singlet far downfield, typically between 10.0 and 12.0 ppm , corresponding to the carboxylic acid proton (-COOH).[5] You will also see the signals for 2-chlorobutyric acid itself, which are very similar but slightly shifted from the acyl chloride. For example, the α-proton (-CH(Cl)) appears around 4.29 ppm .[5]

  • Synthetic Byproducts & Starting Materials: The impurity profile depends heavily on the synthetic route.

    • Unreacted 2-Chlorobutyric Acid: If the synthesis involves chlorinating 2-chlorobutyric acid (e.g., with thionyl chloride), you may have unreacted starting material.[6] Its signals will overlap with the hydrolysis product signals mentioned above.

    • Butyryl Chloride: If the synthesis starts with chlorination of butyryl chloride, you might see residual starting material. Its characteristic signals are a triplet at ~2.87 ppm (-CH₂COCl), a multiplet at ~1.74 ppm (-CH₂-), and a triplet at ~1.00 ppm (-CH₃).[7][8]

    • Elimination Product (Crotonyl Chloride): The presence of base or heat can cause elimination of HCl to form crotonyl chloride (CH₃-CH=CH-COCl). This will introduce signals in the olefinic region of the ¹H NMR spectrum (6.0 - 7.5 ppm ), which is otherwise empty for your product.[9]

  • Residual Solvents: Always check for common laboratory solvents used in the reaction or purification, such as dichloromethane (~5.3 ppm), chloroform (~7.26 ppm), or diethyl ether (~3.48 ppm and ~1.21 ppm).[10]

The data reference table below provides specific chemical shifts to help you pinpoint these impurities.

Q3: My sample has a very broad signal around 11.5 ppm and the baseline looks noisy. What's happening?

A3: A broad signal in the 10-12 ppm range is the classic signature of a carboxylic acid proton, indicating significant hydrolysis of your this compound into 2-chlorobutyric acid.[5] The noisy baseline is likely due to the formation of HCl gas as a byproduct of this hydrolysis.[4] The acidic environment can affect the NMR spectrometer's shimming, leading to broadened peaks and a distorted baseline. This underscores the critical importance of using strictly anhydrous conditions during sample preparation.

Q4: How can I differentiate between this compound and its isomer, 4-chlorobutyryl chloride, using NMR?

A4: Isomeric impurities can be tricky, but NMR provides clear structural information to distinguish them. While this compound has a chlorine on the alpha-carbon, 4-chlorobutyryl chloride has it on the gamma-carbon. This leads to distinct differences in their ¹H NMR spectra.

  • This compound: As described in Q1, it will have a downfield methine proton (-CH(Cl)-) around 4.5-4.8 ppm.

  • 4-Chlorobutyryl Chloride (Cl-CH₂-CH₂-CH₂-COCl): The spectrum is entirely different. You would expect to see three distinct triplets:

    • A triplet around 3.6 ppm for the -CH₂Cl protons.[11]

    • A triplet around 3.1 ppm for the -CH₂COCl protons.[11]

    • A multiplet (quintet) around 2.2 ppm for the central -CH₂- protons.[11]

The absence of a signal in the 4.5-4.8 ppm range and the presence of these three distinct signals would confirm the presence of the 4-chloro isomer.

Troubleshooting Guides

Systematic Impurity Identification Workflow

When faced with an unknown peak, a systematic approach is key. The following workflow helps diagnose the issue, moving from the most likely to the less common possibilities.

G Workflow for NMR Impurity Identification start Observe Unexpected Peak(s) in NMR Spectrum shift_check Check Chemical Shift (δ) start->shift_check broad_peak Broad Peak? (δ > 10 ppm) shift_check->broad_peak Downfield olefinic_peak Olefinic Peak? (δ 6-8 ppm) shift_check->olefinic_peak Mid-field aliphatic_peak Aliphatic Peak? (δ 0-5 ppm) shift_check->aliphatic_peak Upfield broad_peak->aliphatic_peak No hydrolysis Result: Hydrolysis Impurity: 2-Chlorobutyric Acid Action: Re-purify under anhydrous conditions. broad_peak->hydrolysis Yes olefinic_peak->aliphatic_peak No elimination Result: Elimination Impurity: Crotonyl Chloride Action: Check reaction/distillation temperature. olefinic_peak->elimination Yes compare_table Compare peak pattern (multiplicity, integral) with Data Reference Table aliphatic_peak->compare_table Yes isomer Isomer Impurity (e.g., 4-chlorobutyryl chloride) compare_table->isomer starting_material Starting Material / Reagent (e.g., Butyryl Chloride) compare_table->starting_material solvent Residual Solvent (e.g., DCM, Ether) compare_table->solvent

Caption: A step-by-step workflow for identifying unknown peaks in the NMR spectrum.

Experimental Protocol: Anhydrous NMR Sample Preparation

The trustworthiness of your NMR data is established during sample preparation. Acyl chlorides require meticulous handling to prevent artifact formation.

Objective: To prepare a sample of this compound for NMR analysis while preventing hydrolysis.

Materials:

  • NMR tube (5 mm), flame-dried or oven-dried at 120°C for at least 4 hours.

  • Rubber septum or NMR cap.

  • Nitrogen or Argon gas line.

  • Anhydrous deuterated chloroform (CDCl₃), preferably from a sealed ampoule or a bottle stored over molecular sieves.

  • Gas-tight syringe for liquid transfer.

  • Your sample of this compound.

Procedure:

  • Prepare the NMR Tube: Take a hot, oven-dried NMR tube and immediately cap it with a rubber septum. Allow it to cool to room temperature under a gentle stream of dry nitrogen or argon gas. This creates an inert atmosphere inside the tube.

  • Add the Solvent: Using a dry, gas-tight syringe, pierce the septum and add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.

  • Add the Analyte: Using a clean, dry microsyringe, draw up a small amount (1-5 µL) of your this compound sample and inject it directly into the solvent in the NMR tube.

  • Seal and Mix: Quickly replace the septum with a proper NMR cap. Invert the tube several times to ensure the solution is homogeneous.

  • Acquire Spectrum Immediately: Do not delay. Proceed to the NMR spectrometer and acquire your ¹H and ¹³C spectra as soon as possible. The longer the sample sits, even in supposedly anhydrous solvent, the higher the risk of hydrolysis.[4]

Data Reference Table

This table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound and its most probable impurities in CDCl₃.

Compound NameStructure¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
This compound CH₃CH₂CH(Cl)COCl-CH(Cl): ~4.6 (t)-CH₂-: ~2.1 (m)-CH₃: ~1.2 (t)C=O: ~172-CH(Cl): ~62-CH₂-: ~32-CH₃: ~11
2-Chlorobutyric Acid[5][12]CH₃CH₂CH(Cl)COOH-COOH: 10.0-12.0 (br s)-CH(Cl): 4.29 (t)-CH₂-: 2.15-1.96 (m)-CH₃: 1.09 (t)C=O: ~176-CH(Cl): ~57-CH₂-: ~28-CH₃: ~11
Butyryl Chloride[7][13]CH₃CH₂CH₂COCl-CH₂CO: 2.87 (t)-CH₂-: 1.74 (sextet)-CH₃: 1.00 (t)C=O: ~174-CH₂CO: ~50-CH₂-: ~18-CH₃: ~13
trans-Crotonyl Chloride[9]CH₃CH=CHCOCl=CHCO: ~7.24 (dq)=CH-: ~6.11 (dq)-CH₃: ~1.99 (d)C=O: ~165=CHCO: ~145=CH-: ~130-CH₃: ~19
4-Chlorobutyryl Chloride[11]ClCH₂CH₂CH₂COCl-CH₂Cl: 3.61 (t)-CH₂CO: 3.12 (t)-CH₂-: 2.17 (quintet)C=O: ~173-CH₂Cl: ~44-CH₂CO: ~42-CH₂-: ~27

(Note: Predicted values for this compound are based on established chemical shift theory.[3] Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad)

References

Technical Support Center: Safe Quenching Procedures for 2-Chlorobutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving 2-Chlorobutyryl Chloride. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep-seated understanding of the chemical principles governing the safe and effective quenching of this highly reactive reagent. This compound is a valuable bifunctional building block in organic synthesis, but its reactivity, particularly its moisture sensitivity and corrosive nature, demands meticulous handling and well-defined safety protocols.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher or drug development professional, might encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is a corrosive and moisture-sensitive liquid.[1] The primary hazards stem from its high reactivity:

  • Violent Reaction with Water: Like other acyl chlorides, it reacts vigorously, and sometimes violently, with water and other protic nucleophiles.[1][3][4] This hydrolysis reaction is highly exothermic and produces corrosive byproducts: 2-chlorobutyric acid and hydrogen chloride (HCl) gas.[1][5] The evolution of HCl gas can cause a dangerous pressure buildup in a closed system and creates a corrosive atmosphere.[6]

  • Corrosivity: It is classified as a corrosive liquid that can cause severe skin burns and serious eye damage upon contact.[4][7]

  • Inhalation Toxicity: Inhalation of its vapors can cause respiratory irritation and may be fatal.[7][8] The HCl gas produced upon hydrolysis is also a potent respiratory irritant.[4]

Therefore, all manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[9]

Q2: What are the common quenching agents for this compound, and how do they work?

Quenching is the process of safely neutralizing the unreacted, reactive species in a reaction mixture. The choice of quenching agent depends on the desired outcome: simple neutralization of the reagent or conversion to a specific product. The reaction is a nucleophilic acyl substitution.[5][10]

Quenching AgentReaction ProductMechanism & Considerations
Water / Aqueous Base 2-Chlorobutyric AcidThe oxygen in water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is highly exothermic. Using a dilute aqueous base (e.g., NaHCO₃, Na₂CO₃, NaOH) is often preferred as it neutralizes the generated HCl, but the initial reaction can still be vigorous.[1][10][11]
Alcohols (e.g., Methanol, Ethanol, Isopropanol) 2-Chlorobutyrate EsterAlcohols serve as nucleophiles to produce the corresponding ester. This reaction is also exothermic and produces HCl. It is a common method for controlled quenching and can be easier to manage than water.[1][11][12]
Amines (e.g., Diethylamine, Ammonia) N-substituted 2-ChlorobutyramideAmines are potent nucleophiles that react rapidly to form amides.[1][13] The reaction is typically very fast and exothermic. Two equivalents of the amine are often needed: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct.[13][14]
Q3: How do I choose the most appropriate quenching agent for my experiment?

The selection of a quenching agent is a critical decision that impacts safety, reaction workup, and final product profile. The following decision tree illustrates the logical process for selecting the right agent.

G start Start: Quench Required for This compound Reaction decision1 Is the goal to simply neutralize excess reagent? start->decision1 proc3 Select Alcohol for Ester formation or Amine for Amide formation. start:e->proc3:w Is the goal to convert excess reagent into a specific derivative? decision2 Is the resulting ester or amide a desired byproduct or easily separable? decision1->decision2 Yes proc2 Use a dilute aqueous base (e.g., NaHCO₃ solution). Caution: Highly Exothermic! decision1->proc2 No proc1 Use a protic solvent with lower reactivity than water, such as Isopropanol or Ethanol. decision2->proc1 Yes decision2->proc2 No end_node Proceed to Quenching Protocol proc1->end_node proc2->end_node proc3->end_node

Caption: Decision tree for selecting a quenching agent.

Experimental Protocols & Troubleshooting

Standard Quenching Protocol (Reverse Quench)

The "reverse quench," where the reaction mixture containing the acyl chloride is added slowly to a large excess of the quenching agent, is the universally recommended procedure. This method ensures that the acyl chloride is always the limiting reagent during the quench, which helps to control the exotherm and minimize potential hazards.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Quenching solution (e.g., 10% aqueous sodium bicarbonate, isopropanol, or a solution of an amine in an appropriate solvent).

  • Large beaker or flask (at least 5-10 times the volume of the reaction mixture).

  • Stir plate and stir bar.

  • Ice bath.

  • Thermometer.

Step-by-Step Methodology:

  • Prepare the Quench Station: In a chemical fume hood, place a large beaker or flask containing the chosen quenching solution on a stir plate within a secondary container (e.g., an ice bath). The volume of the quenching solution should be at least 5-10 times the volume of the reaction mixture to be quenched.

  • Cool the Quenching Solution: Begin stirring and cool the quenching solution to 0-5 °C using the ice bath.

  • Cool the Reaction Mixture: If possible and safe for your products, cool the reaction mixture to 0-5 °C as well.

  • Perform the Reverse Quench: Using a dropping funnel or by pouring in very small portions, add the reaction mixture slowly and carefully to the vigorously stirring, cooled quenching solution.

  • Monitor Temperature: Monitor the temperature of the quenching solution continuously. The rate of addition should be controlled to maintain a safe temperature (typically below 20-25 °C). If the temperature rises rapidly, stop the addition immediately.

  • Allow to Stir: Once the addition is complete, allow the mixture to stir while slowly warming to room temperature to ensure all the acyl chloride has been quenched.

  • Neutralization & Workup: If an acidic quench was performed (e.g., with alcohol or water), proceed to neutralize the mixture with a suitable base before workup.

The following diagram illustrates this workflow.

G cluster_prep Preparation cluster_exec Execution (Reverse Quench) cluster_post Completion prep_quench 1. Prepare large excess of quenching solution in flask cool_quench 2. Cool quenching solution to 0-5 °C in an ice bath prep_quench->cool_quench add_reaction 3. Add reaction mixture SLOWLY to the cold, stirring quench solution cool_quench->add_reaction monitor_temp 4. Continuously monitor temperature. Keep below 25 °C add_reaction->monitor_temp stir_warm 5. Stir until addition is complete and allow to warm to RT monitor_temp->stir_warm workup 6. Proceed to neutralization and aqueous workup stir_warm->workup

Caption: Standard reverse quench experimental workflow.

Troubleshooting Guide

Issue 1: The quench is violently exothermic and releasing fumes.

  • Possible Cause: The rate of addition of the this compound mixture to the quenching agent is too fast, or the quenching solution is not sufficiently cooled or concentrated. Water, in particular, can cause a very rapid reaction.[3][4]

  • Immediate Action: Stop the addition immediately. Ensure the reaction vessel is in a secondary container to contain any spills. If fumes are excessive, close the fume hood sash and evacuate if necessary.

  • Troubleshooting Steps:

    • Reduce Addition Rate: Once the exotherm is under control, resume addition at a much slower rate.

    • Increase Dilution: Use a more dilute quenching solution. For aqueous quenches, use a larger volume of water or base.

    • Use a Milder Reagent: Consider switching the quenching agent from water to a less reactive alcohol like isopropanol, which generally provides a more controlled reaction.[15]

Issue 2: A solid precipitate forms and clogs the flask during the quench.

  • Possible Cause: If quenching with an amine, the resulting amine hydrochloride salt may have low solubility in the reaction solvent.[13][16] Similarly, if quenching in an aqueous base, the resulting sodium salt of 2-chlorobutyric acid might precipitate if the solution becomes too concentrated.

  • Troubleshooting Steps:

    • Add a Co-solvent: Add a co-solvent that can help dissolve the precipitate. For amine salts, adding more water or a polar solvent can help.

    • Increase Volume: Increase the total volume of the quenching solution to keep the salts dissolved.

    • Mechanical Stirring: If possible, switch from magnetic stirring to overhead mechanical stirring, which can handle thicker slurries more effectively.

Issue 3: The pH of the aqueous layer remains strongly acidic after quenching.

  • Possible Cause: Insufficient quenching agent (especially if using a base) was used to neutralize both the unreacted acyl chloride and the HCl produced during the reaction and quench.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you have calculated and used a sufficient excess of the basic quenching agent. Remember that each mole of acyl chloride produces two moles of acid (one from hydrolysis and one HCl).

    • Add More Base: Cool the mixture in an ice bath and slowly add more of the basic solution until the desired pH (typically 7-8 for workup) is achieved. Monitor for any secondary exotherm.

References

Technical Support Center: Catalyst Selection for 2-Chlorobutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 2-chlorobutyryl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of your experiments.

I. Core Principles of Catalyst Selection

This compound is a bifunctional molecule with two reactive sites: a highly electrophilic acid chloride and a chlorine atom on the second carbon.[1] The choice of catalyst is paramount as it dictates the reaction pathway, influencing yield, selectivity, and the formation of byproducts. The primary reactions involving this compound are Friedel-Crafts acylation, esterification, and amidation.

A. Friedel-Crafts Acylation

This electrophilic aromatic substitution is a cornerstone of carbon-carbon bond formation, allowing the introduction of an acyl group onto an aromatic ring.[2][3]

  • Catalyst Role: The catalyst, typically a Lewis acid, activates the this compound. It coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon a more potent electrophile.[4][5] This leads to the formation of a resonance-stabilized acylium ion, which is then attacked by the electron-rich aromatic ring.[4][5]

  • Common Catalysts: Aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are the most frequently used catalysts due to their effectiveness and convenience.[4][5] Other Lewis acids like BF₃, SbCl₅, and AlBr₃ are also employed.[6]

B. Esterification and Amidation

These reactions involve the nucleophilic attack of an alcohol or amine on the carbonyl carbon of this compound.[1]

  • Catalyst Role: While these reactions can sometimes proceed without a catalyst, a base is often used to neutralize the HCl byproduct, driving the reaction to completion.[7] In some cases, Lewis acids can also be used to activate the acyl chloride.[8] For amidation, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective.[9]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for Friedel-Crafts acylation with this compound, and why?

A1: The most common catalysts are Lewis acids, with aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) being the preferred choices.[4][5] Their popularity stems from a combination of high catalytic activity, commercial availability, and cost-effectiveness. These catalysts efficiently activate the acyl chloride by coordinating to the halogen, which generates a highly electrophilic acylium ion necessary for the reaction with the aromatic ring.[4][5]

Q2: My Friedel-Crafts acylation reaction is sluggish or not proceeding. What are the likely causes?

A2: Several factors can lead to a sluggish or failed Friedel-Crafts acylation:

  • Deactivated Aromatic Ring: The presence of strongly deactivating groups (e.g., nitro, sulfonyl, CF₃) on the aromatic ring reduces its nucleophilicity, making it less reactive towards the acylium ion.[5][10]

  • Presence of Amines: Aromatic rings containing amino groups (NH₂, NHR, NR₂) will not undergo Friedel-Crafts reactions. The lone pair on the nitrogen atom reacts with the Lewis acid catalyst, forming a positively charged adduct that strongly deactivates the ring.[6][10]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting acyl chloride and the ketone product can form complexes with it.[2]

  • Moisture Contamination: Lewis acids like AlCl₃ are highly sensitive to moisture. The presence of water will deactivate the catalyst. Ensure all glassware is flame-dried and reagents are anhydrous.[11]

Q3: I'm observing significant byproduct formation in my reaction. How can I improve selectivity?

A3: Byproduct formation is a common challenge. Here are some strategies to enhance selectivity:

  • Intramolecular Cyclization (Friedel-Crafts): When using halo-functionalized acyl chlorides like this compound, a potential side reaction is intramolecular Friedel-Crafts alkylation, leading to cyclized products.[3] This is more likely at higher temperatures and with longer reaction times.[3] Conducting the reaction at low temperatures can minimize this side reaction.[3]

  • Polyacylation: Unlike Friedel-Crafts alkylation, acylation typically does not lead to multiple substitutions on the aromatic ring. The acyl group is deactivating, making the product less reactive than the starting material.[2][6]

  • Hydrolysis: this compound is highly reactive with water, leading to the formation of 2-chlorobutyric acid.[1] It is crucial to maintain anhydrous conditions throughout the experiment.[11]

Q4: Can I use a catalyst for the esterification of this compound?

A4: Yes. While the reaction between an alcohol and a highly reactive acyl chloride can proceed without a catalyst, it is often beneficial to use a non-nucleophilic base, such as pyridine or triethylamine. The base neutralizes the hydrochloric acid byproduct, preventing it from protonating the alcohol and driving the equilibrium towards the ester product.

Q5: What are the key considerations for catalyst selection in asymmetric synthesis using this compound?

A5: For asymmetric synthesis, chiral catalysts are essential to produce an excess of one enantiomer. Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), have proven effective in a variety of asymmetric transformations. The choice of a specific chiral catalyst will depend on the desired transformation and the substrate. Chiral phosphoric acids are another class of organocatalysts used in asymmetric synthesis.[12]

Troubleshooting Scenarios
Symptom Probable Cause Troubleshooting Steps & Solutions
Low or no yield in Friedel-Crafts acylation Deactivated aromatic substrate; Inactive catalyst due to moisture; Insufficient catalyst loading.Use an aromatic substrate without strong electron-withdrawing groups.[5][10] Ensure all reagents and solvents are anhydrous and glassware is flame-dried.[11] Use a stoichiometric amount of the Lewis acid catalyst.[2]
Formation of 2-chlorobutyric acid as a major byproduct Hydrolysis of this compound.Handle this compound under an inert atmosphere (e.g., nitrogen or argon).[11] Use freshly distilled, anhydrous solvents.[11]
Formation of an unexpected cyclized product Intramolecular Friedel-Crafts alkylation.Conduct the reaction at lower temperatures.[3] Reduce the reaction time.[3]
Incomplete amidation reaction Insufficient base to neutralize HCl byproduct.Use a suitable base, such as pyridine or an organic base like DBU, in at least a stoichiometric amount.[9]
Poor enantioselectivity in an asymmetric reaction Inappropriate chiral catalyst or reaction conditions.Screen a variety of chiral Lewis acids or organocatalysts.[13] Optimize reaction temperature, solvent, and catalyst loading.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of an aromatic compound with this compound using aluminum chloride as a catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice-water bath

  • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.

Procedure:

  • In the reaction flask, suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere.

  • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of this compound and the aromatic substrate in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Workflow for Catalyst Selection in Friedel-Crafts Acylation

Catalyst Selection Workflow start Start: Need to perform a Friedel-Crafts Acylation substrate_check Is the aromatic ring activated or neutral? start->substrate_check deactivated Reaction is unlikely to proceed. Consider alternative synthetic routes. substrate_check->deactivated No amine_check Does the aromatic ring contain an amine group? substrate_check->amine_check Yes amine_present Reaction will fail. Protect the amine or choose a different reaction. amine_check->amine_present Yes catalyst_choice Select a Lewis Acid Catalyst amine_check->catalyst_choice No standard_catalyst Start with AlCl₃ or FeBr₃ (stoichiometric amount) catalyst_choice->standard_catalyst optimization Optimize reaction conditions: - Temperature (start low) - Reaction time - Solvent (anhydrous) standard_catalyst->optimization troubleshooting Troubleshoot based on results: - Low yield? - Side products? optimization->troubleshooting troubleshooting->optimization Re-optimize end Successful Acylation troubleshooting->end

Caption: A decision-making workflow for selecting a catalyst for Friedel-Crafts acylation.

IV. Mechanistic Insights

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with this compound to form an acylium ion, a resonance-stabilized carbocation.[4][5] This is the rate-determining step.

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bonded to the acyl group, restoring the aromaticity of the ring and regenerating the catalyst.[3][4]

Catalytic Cycle Diagram

Friedel-Crafts Acylation Cycle acyl_chloride This compound (R-COCl) acylium_ion Acylium Ion [R-C≡O]⁺[AlCl₄]⁻ acyl_chloride->acylium_ion + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex + Ar-H aromatic_ring Aromatic Ring (Ar-H) aromatic_ring->sigma_complex product Acylated Product (Ar-COR) sigma_complex->product - H⁺ catalyst_regeneration Catalyst Regeneration (AlCl₃ + HCl) sigma_complex->catalyst_regeneration - Ar-COR catalyst_regeneration->lewis_acid Regenerated Catalyst

Caption: Catalytic cycle for the Friedel-Crafts acylation reaction.

V. References

  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 16). Buy this compound | 7623-11-2. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-Chlorobutyryl Chloride | High Purity | For Research. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How can 4-Chlorobutyryl chloride be synthesized more efficiently?. Retrieved from --INVALID-LINK--

  • LinkedIn. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Butyryl Chloride. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Process method for synthesizing and purifying 4-chlorobutyryl chloride. Retrieved from --INVALID-LINK--

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Method for synthesizing 4-chlorobutyryl chloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Common side reactions and byproduct formation with 4-Bromobutyryl chloride. Retrieved from --INVALID-LINK--

  • PubMed Central. (2023, May 24). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, August 16). Novel Axially Chiral Styrene-Based Organocatalysts and Their Application in Asymmetric Cascade Michael/Cyclization Reaction. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Pd-catalyzed amidation of 2-chloro- and 2,7-dichloro-1,8-naphthyridines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Amidation of 3-Chlorobutyryl Chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride. Retrieved from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (S)-2-chlorobutyryl chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102241583A - Method for synthesizing 2-chlorobutyric acid. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 4635-59-0: 4-Chlorobutyryl chloride. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Catalyzed Reactions - An Overview | Catalysis Chemistry. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Managing HCl Byproduct in 2-Chlorobutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical support for managing hydrogen chloride (HCl), a common and often problematic byproduct in reactions involving 2-chlorobutyryl chloride. Efficiently managing this corrosive byproduct is paramount for maximizing reaction yields, ensuring product purity, and preventing the degradation of sensitive materials.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound and the subsequent workup.

Q1: My reaction has stalled, resulting in a low yield. What is the likely cause related to HCl?

A: The in-situ generation of HCl can protonate basic nucleophiles, such as amines, converting them into their non-nucleophilic ammonium salt form.[2] This effectively removes the reactant from the reaction mixture, leading to stalled or incomplete conversion and, consequently, low yields.[1][2]

  • Solution: Incorporate a non-nucleophilic base into the reaction mixture to act as an "acid scavenger." This base will neutralize the HCl as it forms, preventing the protonation of your nucleophile.[2] It is crucial to use at least one full equivalent of the scavenger base relative to the this compound.[1]

Q2: I've observed unexpected byproducts or degradation of my target molecule. Could HCl be responsible?

A: Yes, the acidic environment created by the HCl byproduct can catalyze unwanted side reactions. For molecules with acid-sensitive functional groups (e.g., certain protecting groups, acetals, or some heterocycles), the presence of a strong acid like HCl can lead to cleavage or degradation.[2]

  • Troubleshooting Steps:

    • Select an appropriate HCl scavenger: Use a non-nucleophilic base to neutralize the HCl as it is formed. Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate for less sensitive substrates.

    • Control reaction temperature: If the degradation persists even with a scavenger, consider running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of acid-catalyzed side reactions.[3]

    • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the desired product. This can help you determine the optimal reaction time and avoid prolonged exposure of your product to acidic conditions.

Q3: During the aqueous workup, I'm experiencing difficulty with phase separation and emulsion formation. What could be the cause?

A: This is a common issue, often exacerbated by the presence of amine hydrochlorides (formed from the HCl scavenger and byproduct HCl). These salts can act as surfactants, stabilizing emulsions.

  • Solutions:

    • Add brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions. The high ionic strength of the brine solution decreases the solubility of the organic components in the aqueous layer and can help to coalesce the dispersed droplets.[4]

    • Dilute the organic layer: If the emulsion is particularly stubborn, diluting the organic layer with more solvent can sometimes help to break it.

    • Filter through Celite: As a last resort, passing the emulsified mixture through a pad of Celite or diatomaceous earth can help to break up the emulsion and separate the layers.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to neutralize HCl in reactions with this compound?

A: When this compound reacts with a neutral nucleophile like an amine or an alcohol, one equivalent of HCl is generated as a byproduct.[1][5] This acid can:

  • Protonate and deactivate the nucleophile, halting the reaction.[1]

  • Cause degradation of acid-sensitive products.

  • Catalyze unwanted side reactions.[2]

Therefore, neutralizing the HCl is crucial to drive the reaction to completion and maximize the yield of the desired product.[1]

Q2: What are the most common bases used to scavenge HCl, and how do I choose the right one?

A: The choice of HCl scavenger depends on several factors, including the nature of your substrate, the reaction solvent, and the reaction temperature. Here is a comparison of common scavengers:

HCl ScavengerpKa of Conjugate AcidAdvantagesDisadvantages
Triethylamine (TEA) ~10.75Inexpensive, effective, and commonly used.[1]Can be nucleophilic and participate in side reactions.[1] Can be difficult to remove during workup.
Diisopropylethylamine (DIPEA, Hünig's base) ~10.75Sterically hindered and non-nucleophilic.More expensive than TEA.
Pyridine ~5.25Can also act as a nucleophilic catalyst in some reactions.Can be difficult to remove during workup due to its higher boiling point.
Potassium Carbonate (K2CO3) ~10.33Inexpensive and easy to remove by filtration.Insoluble in many organic solvents, leading to heterogeneous reaction mixtures which can result in slower reaction rates.
Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) ~12.1Very strong, non-nucleophilic base.Expensive.

Q3: What are the key safety precautions when working with this compound and managing HCl?

A: Both this compound and the HCl byproduct are corrosive and hazardous. Always adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: this compound is moisture-sensitive and will react with water to produce HCl.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[1]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.

Q4: How can I effectively monitor the progress of my reaction?

A: Regular monitoring is key to a successful reaction.

  • TLC (Thin Layer Chromatography): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • GC (Gas Chromatography) and LC (Liquid Chromatography): Provide quantitative data on the reaction progress.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze aliquots taken from the reaction mixture.

Q5: What are the best practices for the workup and purification of the reaction mixture?

A: A well-planned workup is essential for isolating a pure product.

  • Quenching: After the reaction is complete, it is often necessary to quench any remaining reactive species. This is typically done by slowly adding water or a dilute aqueous acid or base solution.

  • Extraction: The product is then extracted into an organic solvent.

  • Washing: The organic layer is washed with various aqueous solutions to remove impurities. A common sequence is:

    • A dilute acid wash (e.g., 1M HCl) to remove any remaining amine scavenger.[6]

    • A wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

    • A wash with brine to remove the bulk of the water from the organic layer.[4]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[7]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by column chromatography, distillation, or recrystallization.

Experimental Protocols

General Protocol for Acylation of an Amine with this compound using Triethylamine as an HCl Scavenger

Materials:

  • Amine (1.0 equivalent)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA, 1.1 - 1.5 equivalents)[1]

  • This compound (1.05 - 1.1 equivalents)[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.1 - 1.5 equivalents) in anhydrous DCM.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Add the this compound (1.05 - 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the stirred reaction mixture.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, proceed with an aqueous workup as described in the FAQ section.

Visualizations

HCl_Byproduct_Management cluster_reaction Reaction Phase cluster_management HCl Management cluster_workup Workup & Purification 2-Chlorobutyryl_chloride 2-Chlorobutyryl_chloride Reaction_Vessel Reaction 2-Chlorobutyryl_chloride->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Protonation Leads to low yield Product Product Reaction_Vessel->Product HCl_Byproduct HCl Reaction_Vessel->HCl_Byproduct Aqueous_Workup Aqueous Workup Product->Aqueous_Workup Neutralization Neutralization HCl_Byproduct->Neutralization HCl_Byproduct->Protonation Potential Issue: Protonates Nucleophile HCl_Scavenger Add HCl Scavenger HCl_Scavenger->Neutralization Salt_Byproduct Scavenger-HCl Salt Neutralization->Salt_Byproduct Salt_Byproduct->Aqueous_Workup Pure_Product Pure Product Aqueous_Workup->Pure_Product Waste Waste Aqueous_Workup->Waste

Caption: Workflow for managing HCl byproduct in this compound reactions.

References

Technical Support Center: Workup Procedures for 2-Chlorobutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chlorobutyryl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the critical workup and purification stages. As a highly reactive acylating agent, this compound demands meticulous handling and a well-understood workup strategy to ensure reaction success, product purity, and operator safety.

Safety First: Handling this compound

This compound is a corrosive, moisture-sensitive, and combustible liquid that reacts violently with water.[1][2] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood, using appropriate personal protective equipment (PPE).

Essential PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (inspect before use).

  • Body Protection: Flame-retardant lab coat and closed-toe shoes.

Emergency Preparedness:

  • Ensure an eyewash station and safety shower are immediately accessible.[1]

  • Keep appropriate fire extinguishing agents on hand (CO₂, dry chemical, or foam). Do not use water.[1]

  • In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[3]

The Core of the Matter: Understanding the Aqueous Workup

The primary goal of the workup is to separate the desired product from unreacted starting materials, catalysts (if any), and reaction byproducts. Due to the reactivity of this compound, the main byproduct to contend with is its hydrolysis product, 2-chlorobutyric acid, and the HCl gas generated during the reaction.[4][5]

General Workup Strategy

A typical aqueous workup follows a logical sequence of quenching, extraction, and washing.[6]

References

Technical Support Center: Avoiding Racemization in Reactions with Chiral 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling chiral 2-chlorobutyryl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are committed to maintaining the stereochemical integrity of their molecules. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization in your critical reactions.

I. Core Principles: Understanding and Preventing Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in pharmaceutical synthesis where often only one enantiomer is biologically active.[1] For reactions involving chiral α-chloro acyl chlorides like this compound, the primary pathway for racemization is through the formation of a planar, achiral ketene intermediate.[2][3] This occurs when a base abstracts the acidic α-proton. The subsequent nucleophilic attack on the ketene can occur from either face with equal probability, leading to a loss of stereochemical information.

Another potential pathway, especially in polar, ionizing solvents, involves the formation of a carbocation intermediate, which is also planar and susceptible to non-stereospecific attack.[4][5][6]

Our primary goal is to employ reaction conditions that favor the desired nucleophilic acyl substitution pathway while suppressing these racemization routes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical approach to troubleshooting and resolution.

Problem 1: High Levels of Racemization Detected in the Final Product

You've completed your acylation reaction with (R)- or (S)-2-chlorobutyryl chloride, but chiral HPLC analysis reveals a low enantiomeric excess (ee).

Root Cause Analysis & Corrective Actions:

A. Inappropriate Base Selection or Stoichiometry:

  • Explanation: Strong, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are known to promote ketene formation, a major cause of racemization.[2][7] Using an excess of a strong base significantly increases this risk.

  • Solution:

    • Switch to a Milder Base: Employ less basic, non-nucleophilic bases such as pyridine or N-methylmorpholine. These are generally less effective at deprotonating the α-carbon, thus minimizing ketene formation.[7]

    • Use Stoichiometric Amounts: Carefully control the stoichiometry of your base. Use only the amount required to neutralize the HCl generated during the reaction (typically 1.0-1.1 equivalents).

    • Consider Schotten-Baumann Conditions: For reactions with amines, a two-phase system (e.g., DCM/water or toluene/water) with an inorganic base like sodium bicarbonate in the aqueous layer can be effective.[2] This keeps the concentration of the base in the organic phase low, reducing the chance of racemization.

B. Elevated Reaction Temperature:

  • Explanation: Higher temperatures provide the activation energy needed for the racemization process, particularly ketene formation.[1][8][9] Exothermic reactions can create localized "hot spots" if not managed properly.

  • Solution:

    • Maintain Low Temperatures: Run the reaction at low temperatures, typically between -20°C and 0°C. For highly sensitive substrates, temperatures as low as -78°C may be necessary.[7][10]

    • Controlled Reagent Addition: Add the this compound dropwise to the solution containing the nucleophile and the base. This helps to dissipate the heat of reaction and maintain a low concentration of the acyl chloride, further disfavoring side reactions.

C. Unsuitable Solvent Choice:

  • Explanation: Polar aprotic solvents can stabilize the transition state leading to ketene formation. Polar protic solvents might participate in the reaction. The choice of solvent can significantly influence the reaction pathway.[2][11]

  • Solution:

    • Use Nonpolar Solvents: Favor nonpolar aprotic solvents such as dichloromethane (DCM), toluene, or diethyl ether.

    • Avoid Overly Polar Solvents: Exercise caution with highly polar solvents like DMF or DMSO, as they can sometimes accelerate racemization.

Problem 2: Inconsistent Enantiomeric Excess (ee) Between Batches

You are running the same reaction protocol but observing significant variability in the final product's ee.

Root Cause Analysis & Corrective Actions:

A. Inconsistent Temperature Control:

  • Explanation: Minor variations in cooling bath temperature, addition rate, or ambient temperature can lead to inconsistent levels of racemization.

  • Solution:

    • Standardize Cooling Procedures: Use a cryostat or a well-maintained cooling bath to ensure a consistent reaction temperature.

    • Automate Reagent Addition: Employ a syringe pump for the dropwise addition of this compound to maintain a constant rate and minimize temperature fluctuations.

B. Purity of Reagents and Solvents:

  • Explanation: The presence of acidic or basic impurities in your reagents or solvents can catalyze racemization. Water in the solvent can hydrolyze the acyl chloride, leading to the carboxylic acid, which can complicate the reaction.

  • Solution:

    • Use High-Purity Reagents: Always use freshly distilled or high-purity, anhydrous solvents.

    • Verify Reagent Quality: Ensure the purity of your nucleophile and base. If necessary, purify them before use.

C. Variations in Work-up and Purification:

  • Explanation: Exposure to strongly acidic or basic conditions during the work-up or purification steps can cause racemization of the final product.[1]

  • Solution:

    • Maintain Neutral pH: During aqueous work-up, use mild buffers to maintain a pH between 4 and 7.

    • Avoid Harsh Chromatography Conditions: If using silica gel chromatography, which is acidic, consider deactivating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

The dominant mechanism is the base-mediated formation of an achiral ketene intermediate.[2][3] The proton on the carbon adjacent to the carbonyl group (the α-carbon) is acidic due to the electron-withdrawing effects of both the carbonyl and the chlorine atom. A base can abstract this proton, leading to the elimination of the chloride ion and the formation of a planar ketene. Your nucleophile can then attack this ketene from either face, resulting in a racemic mixture.

Q2: Which analytical methods are best for determining the enantiomeric excess (ee) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[12][13][14] You will need a chiral stationary phase (CSP) that can differentiate between the two enantiomers of your product. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[15][16] Gas Chromatography (GC) with a chiral column can also be used, especially for more volatile compounds.[17][18]

Q3: Can the steric hindrance of my nucleophile affect racemization?

Yes, but the effect is primarily on the reaction rate of the desired pathway. A highly sterically hindered nucleophile will react more slowly with the this compound.[19][20] This slower desired reaction can provide more time for the competing base-mediated racemization pathway to occur. Therefore, while not a direct cause of racemization, a slow primary reaction can lead to a lower overall enantiomeric excess.

Q4: I have to use a strong base for my reaction. What is the best way to add the reagents to minimize racemization?

If a strong base is unavoidable, the order and rate of addition are critical. The best approach is often to add the this compound slowly to a pre-cooled mixture of your nucleophile and the base.[7] This ensures that the highly reactive acyl chloride is immediately consumed by the nucleophile, minimizing its contact time with the excess base and thus reducing the opportunity for ketene formation.

Q5: Are there alternatives to this compound that are less prone to racemization?

While this compound is a versatile reagent, if racemization is a persistent issue, you could consider converting the corresponding carboxylic acid to an acyl fluoride. Acyl fluorides are generally more stable and less prone to ketene formation. Alternatively, using standard peptide coupling reagents (e.g., EDC, HOBt, T3P) to couple the 2-chlorobutyric acid directly with your nucleophile can also be an effective strategy to avoid racemization.[2]

IV. Experimental Protocols & Data

Protocol 1: General Procedure for Acylation with Minimized Racemization

This protocol outlines a general method for the acylation of a primary or secondary amine with this compound.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the amine (1.0 equiv.) and pyridine (1.1 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration of the amine).

  • Cooling: Cool the solution to -10°C using an appropriate cooling bath (e.g., ice/salt).

  • Reagent Addition: Dissolve (S)-2-chlorobutyryl chloride (1.05 equiv.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction: Stir the reaction mixture at -10°C to 0°C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, wash the mixture sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Data Summary: Impact of Reaction Conditions on Enantiomeric Excess

The following table summarizes typical results from a model reaction between (S)-2-chlorobutyryl chloride and benzylamine, demonstrating the impact of different bases and temperatures on the final product's enantiomeric excess (ee).

EntryBase (equiv.)SolventTemperature (°C)Product ee (%)
1Triethylamine (1.5)DCM2565
2Triethylamine (1.5)DCM082
3Pyridine (1.1)DCM095
4Pyridine (1.1)DCM-20>99
5DIPEA (1.5)DCM078

Data is illustrative and may vary based on the specific nucleophile and exact reaction conditions.

V. Visualized Workflows and Mechanisms

Diagram 1: Key Racemization Pathway

G cluster_0 Racemization via Ketene Formation AcylChloride Chiral 2-Chlorobutyryl Chloride Proton_Abstraction α-Proton Abstraction AcylChloride->Proton_Abstraction Base Strong Base (e.g., TEA) Base->Proton_Abstraction Ketene Achiral Ketene Intermediate (Planar) Proton_Abstraction->Ketene -HCl Racemic_Product Racemic Product Ketene->Racemic_Product Nucleophile Nucleophile (Nu-H) Nucleophile->Racemic_Product G Start Low ee Detected CheckBase Evaluate Base: Is it strong/hindered? Is it in excess? Start->CheckBase ChangeBase Action: Switch to milder base (e.g., Pyridine). Use 1.1 equiv. CheckBase->ChangeBase Yes CheckTemp Evaluate Temperature: Was it > 0°C? CheckBase->CheckTemp No End Re-analyze ee ChangeBase->End LowerTemp Action: Lower temp to -10°C to -20°C. Control addition rate. CheckTemp->LowerTemp Yes CheckSolvent Evaluate Solvent: Is it highly polar (e.g., DMF)? CheckTemp->CheckSolvent No LowerTemp->End ChangeSolvent Action: Switch to nonpolar solvent (e.g., DCM, Toluene). CheckSolvent->ChangeSolvent Yes CheckSolvent->End No ChangeSolvent->End

References

Navigating the Reactivity of 2-Chlorobutyryl Chloride: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the comprehensive technical support center for 2-Chlorobutyryl Chloride. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth insights into the compatibility and reactivity of this compound with a diverse range of functional groups. As Senior Application Scientists, we have synthesized critical technical data with field-proven expertise to empower you in your experimental endeavors.

Core Principles: Understanding the Electrophilic Nature of this compound

This compound (2-CBC) is a bifunctional electrophile, featuring a highly reactive acyl chloride and a secondary alkyl chloride. The acyl chloride is the more electrophilic center, readily undergoing nucleophilic acyl substitution. This reactivity is the cornerstone of its utility in organic synthesis, primarily for the formation of amides and esters. However, successful and selective transformations require a nuanced understanding of its compatibility with other functional groups that may be present in your substrate.

dot graph "Reactivity_Hierarchy" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

} Figure 1: General reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound?

The acyl chloride functional group is the most reactive site due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2]

Q2: How does the reactivity of the secondary alkyl chloride compare to the acyl chloride?

The acyl chloride is significantly more reactive towards nucleophiles than the secondary alkyl chloride. Nucleophilic attack at the alkyl chloride (an S(_N)2 reaction) is generally much slower and often requires more forcing conditions. This difference in reactivity is the basis for achieving chemoselective acylations.

Q3: Is this compound sensitive to moisture?

Yes, this compound is highly sensitive to moisture. It will readily hydrolyze in the presence of water to form 2-chlorobutyric acid and hydrochloric acid.[3][4] Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and glassware.

Compatibility and Reactivity with Common Functional Groups

The success of a reaction involving this compound hinges on the relative nucleophilicity of the functional groups present in the substrate.

Highly Reactive Functional Groups (Typically Require Protection or Specific Conditions)
  • Primary and Secondary Amines: These are highly nucleophilic and will react rapidly with this compound to form the corresponding N-substituted-2-chlorobutanamides.[5] The reaction is often exothermic and may require cooling. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the HCl byproduct.[6]

  • Alcohols (Primary and Secondary): Alcohols are good nucleophiles and react readily with this compound to form esters.[7][8] The reaction is generally slower than with amines. A base is also recommended to scavenge the generated HCl.

  • Thiols: Thiols are excellent nucleophiles and will react with this compound to form thioesters.[9] Due to their high nucleophilicity, selective acylation in the presence of thiols can be challenging and may require protection of the thiol group.[10]

Moderately Reactive Functional Groups
  • Phenols: While still reactive, phenols are generally less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring.[11] Acylation of phenols is feasible but may require slightly more forcing conditions or a catalyst compared to aliphatic alcohols.

Generally Non-Reactive (Compatible) Functional Groups

Under standard acylation conditions (typically at or below room temperature), the following functional groups are generally compatible and do not react with this compound:

  • Amides: The lone pair on the nitrogen of an amide is delocalized by resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity.[12][13] Therefore, existing amide functionalities are generally stable in the presence of this compound.

  • Esters: Similar to amides, the lone pair on the ester oxygen is involved in resonance, making it a poor nucleophile.[2] Consequently, ester groups are typically unreactive towards this compound under standard acylation conditions.

  • Carboxylic Acids: While the carboxylate anion is nucleophilic, the carboxylic acid proton is acidic and can react with any base present. In the absence of a base, the carboxylic acid is a poor nucleophile. However, it is important to note that under certain conditions, particularly with the use of coupling agents or at elevated temperatures, reaction to form an anhydride is possible.

  • Tertiary Amines: Tertiary amines lack a proton to be removed after acylation and will not form a stable amide product. They are commonly used as non-nucleophilic bases to scavenge HCl.[14]

Quantitative Reactivity Overview

The following table provides a qualitative and estimated quantitative comparison of the relative reactivity of various nucleophiles towards a typical acyl chloride.

Functional GroupNucleophileRelative Reactivity (Approx.)Conditions for Reaction
Primary Amine R-NH₂~10⁵Rapid at 0°C to RT, often with a base.
Secondary Amine R₂NH~10⁴Rapid at 0°C to RT, often with a base.
Thiol R-SH~10³Readily reacts at RT, may require a base.
Primary Alcohol R-OH~10²Reacts at RT, often with a base.
Secondary Alcohol R₂CHOH~10Slower reaction, may require heating or a catalyst.
Phenol Ar-OH~1Slower than aliphatic alcohols, often requires a catalyst.
Water H₂O~1Hydrolyzes, must be excluded.
Amide R-CONH₂<<1Generally unreactive.
Ester R-COOR'<<1Generally unreactive.
Carboxylic Acid R-COOH<<1Generally unreactive without activation.

Note: Relative reactivity values are estimations for illustrative purposes and can be influenced by steric and electronic factors of the specific substrate.

Troubleshooting Guide

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial"];

} Figure 2: Troubleshooting workflow for acylation reactions.

Issue 1: Low or No Yield of the Desired Product

  • Potential Cause: Hydrolysis of this compound due to moisture.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause: The nucleophile is not reactive enough.

    • Solution: For less reactive nucleophiles like phenols or hindered amines, consider increasing the reaction temperature, using a catalyst such as 4-dimethylaminopyridine (DMAP), or using a stronger, non-nucleophilic base to deprotonate the nucleophile.[14]

  • Potential Cause: The nucleophile was protonated and deactivated.

    • Solution: Ensure at least one equivalent of a suitable base is used to neutralize the HCl generated during the reaction. For amine hydrohalide starting materials, an additional equivalent of base is required.

Issue 2: Formation of Multiple Products (Lack of Chemoselectivity)

  • Potential Cause: The substrate contains multiple nucleophilic functional groups of similar reactivity (e.g., a primary amine and a primary alcohol).

    • Solution:

      • Kinetic Control: Run the reaction at a low temperature (e.g., 0°C or -20°C) and add the this compound slowly. The more nucleophilic group (typically the amine) should react preferentially.

      • Protecting Groups: If kinetic control is insufficient, protect the less reactive functional group before acylation. For example, a hydroxyl group can be protected as a silyl ether. An orthogonal protecting group strategy allows for selective deprotection later in the synthesis.[15][16]

Issue 3: Reaction with Solvent

  • Potential Cause: Use of a nucleophilic solvent.

    • Solution: Avoid protic solvents like alcohols unless they are the intended reactant. Amide solvents such as DMF, while generally considered compatible, can react with acyl chlorides at elevated temperatures or in the presence of certain catalysts to form Vilsmeier-type reagents, leading to side products.[17] Use inert, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Experimental Protocols

Protocol 1: General Procedure for N-acylation of a Primary Amine

This protocol describes the synthesis of N-phenyl-2-chlorobutanamide from aniline and this compound.

Materials:

  • Aniline

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add aniline (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1.05 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective N-acylation in the Presence of a Hydroxyl Group (Schotten-Baumann Conditions)

This protocol is a modification for substrates containing both amine and hydroxyl groups, favoring N-acylation.[6][18]

Materials:

  • Amino alcohol substrate

  • This compound

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Water

Procedure:

  • Dissolve the amino alcohol (1.0 eq.) in a biphasic mixture of DCM and a 10% aqueous NaOH solution.

  • Cool the vigorously stirred mixture to 0°C.

  • Add this compound (1.05 eq.) dropwise to the biphasic mixture.

  • Continue stirring vigorously at 0°C to room temperature for 1-4 hours, monitoring by TLC.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-acylated product.

  • Purify as needed.

dot graph "Schotten_Baumann_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial"];

} Figure 3: Workflow for Schotten-Baumann acylation.

References

Validation & Comparative

The Standard Conundrum: Navigating Analysis Without a Primary CRM

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Analytical Standards of 2-Chlorobutyryl Chloride for Pharmaceutical Development

In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is paramount. These molecules, often highly reactive by design, are the fundamental building blocks of Active Pharmaceutical Ingredients (APIs).[1] this compound (CAS: 7623-11-2), a key acyl halide intermediate, exemplifies the analytical challenges posed by such reactive species.[2] Its propensity for hydrolysis and reaction with nucleophiles demands a sophisticated and multi-faceted analytical strategy to ensure its identity, purity, and strength (assay) before it enters the synthetic pathway.[3]

This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of a reliable analytical standard in the absence of a primary compendial reference.

A primary challenge in the quality control of reactive intermediates like this compound is the typical absence of a Certified Reference Material (CRM) from pharmacopeias such as the United States Pharmacopeia (USP).[4][5] These primary standards are substances of high purity, extensively characterized, and deemed suitable for their intended analytical purpose.

For reactive intermediates, which may have limited stability, the industry-accepted approach is the qualification of a high-purity production batch as an in-house working standard (or secondary standard). This qualification is not a trivial step; it requires a comprehensive characterization package to establish the standard's identity and purity with a high degree of confidence. This process forms a self-validating system where orthogonal analytical techniques are used to corroborate the results.

Key Characterization Steps for an In-house Standard:

  • Identity Confirmation: Unambiguous structural elucidation, primarily via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Purity Assessment: Chromatographic methods, particularly Gas Chromatography (GC), are used to separate and quantify impurities.

  • Assay (Strength) Determination: A quantitative method, such as qNMR or classical titration, is employed to determine the content of the main component.

A Comparative Guide to Core Analytical Methodologies

The selection of an analytical technique must be tailored to the specific question being asked—be it identity, the profile of related impurities, or the absolute content of the analyte. Below, we compare the most effective methods for this compound.

Gas Chromatography (GC): The Workhorse for Purity and Impurity Profiling

Expertise & Causality: Gas chromatography is exceptionally well-suited for separating volatile and semi-volatile compounds, making it a powerful tool for assessing the purity of this compound and detecting process-related impurities (e.g., starting materials, isomers, or by-products). However, the high reactivity of the acyl chloride functional group presents a significant challenge. Direct injection onto a GC column can lead to on-column degradation, reaction with active sites (e.g., free silanols) in the inlet or column, and poor peak shape, rendering the results unreliable.

To circumvent this, a derivatization strategy is employed. By reacting the this compound with a simple, anhydrous alcohol like methanol, it is converted into its corresponding, and much more stable, methyl ester (methyl 2-chlorobutanoate). This reaction is typically rapid and quantitative. The resulting stable ester can then be reliably analyzed using standard GC-FID (Flame Ionization Detection). This approach is analogous to methods developed for other reactive acyl chlorides.[6][7]

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

    • Add approximately 5 mL of anhydrous methanol. Cap the flask and swirl gently. The reaction is exothermic. Allow the solution to cool to room temperature.

    • Dilute to the mark with anhydrous methanol and mix thoroughly.

    • Prepare a standard solution in the same manner using the qualified in-house reference standard.

  • Chromatographic Conditions:

    • GC System: Agilent GC with FID or equivalent.

    • Column: Agilent J&W DB-5 (30m × 0.32mm, 0.25µm) or equivalent non-polar column.[8]

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Calculate the purity by area percent, assuming a response factor of 1.0 for all related impurities.

    • For a more accurate assay, calculate the percentage content against the derivatized reference standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh ~50 mg of This compound B Add Anhydrous Methanol (Derivatization) A->B C Dilute to Volume B->C D Inject 1 µL into GC C->D E Separate on DB-5 Column D->E F Detect with FID E->F G Integrate Peak Areas F->G H Calculate % Purity or Assay G->H

GC-FID analysis workflow with pre-analysis derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity and Assay

Expertise & Causality: NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of a molecule's chemical structure. For this compound, ¹H NMR provides definitive information on the electronic environment of each proton, their integrations (ratio), and their connectivity through spin-spin coupling. Furthermore, Quantitative NMR (qNMR) can be used as a primary assay method. By adding a certified internal standard of known concentration to a precisely weighed sample, the absolute content of this compound can be determined without needing a reference standard of the analyte itself, a significant advantage for reactive intermediates.

Based on the analysis of structurally similar compounds like 2-chlorobutane and 2-chlorobutyric acid, the expected NMR signals for this compound in CDCl₃ are as follows.[9][10][11]

Assignment Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling to
-CH₃ (C4)¹H~1.1Triplet (t)-CH₂- (C3)
-CH₂- (C3)¹H~2.1Sextet (or dq)-CH₃ (C4) & -CHCl- (C2)
-CHCl- (C2)¹H~4.6Triplet (t)-CH₂- (C3)
-C(O)Cl (C1)¹³C~172--
-CHCl- (C2)¹³C~65--
-CH₂- (C3)¹³C~32--
-CH₃ (C4)¹³C~11--

Note: The acyl chloride group strongly deshields the adjacent methine proton (-CHCl-), shifting it significantly downfield.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

    • Ensure the solvent is anhydrous to prevent hydrolysis of the sample.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard proton acquisition (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.

    • Integrate all signals and analyze chemical shifts and multiplicities to confirm the structure against the expected pattern.

Classical Titrimetry: A Fundamental Assay Method

Expertise & Causality: While modern chromatographic techniques are invaluable, classical methods like titration provide a robust, orthogonal technique for assay determination. For an acyl chloride, an argentometric titration offers a direct measure of the "hydrolyzable chloride," which is a combination of the acyl chloride and any inorganic chloride impurity (like HCl). By performing a separate titration for inorganic chlorides after quenching the acyl chloride, one can determine the assay of the this compound itself. The most reliable approach is a potentiometric titration, where the change in potential upon the precipitation of silver chloride (AgCl) provides a sharp and unambiguous endpoint. This method directly measures the molar quantity of the reactive group, providing a true measure of strength that is complementary to the purity assessment by GC.[12]

  • Reagents:

    • Standardized 0.1 N Silver Nitrate (AgNO₃) solution.

    • Acetone, analytical grade.

    • Deionized water.

  • Instrumentation:

    • Autotitrator with a silver billet combination electrode.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of this compound into a clean, dry titration vessel.

    • Immediately add 50 mL of acetone to dissolve the sample.

    • Add 5 mL of deionized water to hydrolyze the acyl chloride to hydrochloric acid. Stir for 2 minutes.

    • Titrate the solution with standardized 0.1 N AgNO₃.

    • The endpoint is the point of maximum inflection in the potential (mV) vs. titrant volume (mL) curve.

  • Calculation:

    • Assay % = (V × N × MW × 100) / (W × 1000)

      • V = Volume of AgNO₃ at endpoint (mL)

      • N = Normality of AgNO₃ solution

      • MW = Molecular weight of this compound (140.99 g/mol )

      • W = Weight of sample (g)

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Potentiometric Titration cluster_data Data Processing A Weigh ~250 mg of Sample B Dissolve in Acetone A->B C Add Water (Hydrolysis) B->C D Titrate with 0.1 N AgNO₃ C->D E Detect Endpoint (mV Inflection) D->E F Determine Titrant Volume E->F G Calculate % Assay F->G

Workflow for the assay of this compound by potentiometric titration.
High-Performance Liquid Chromatography (HPLC): A Niche Application

Expertise & Causality: Standard reversed-phase HPLC is generally unsuitable for the direct analysis of this compound due to the aqueous component of the mobile phase, which would cause on-column hydrolysis and lead to broad, tailing peaks or complete degradation. However, like GC, HPLC can be made viable through derivatization. By reacting the acyl chloride with a nucleophile that contains a strong chromophore, a stable derivative suitable for UV detection can be formed. For instance, reaction with a reagent like 2,4-dinitrophenylhydrazine would yield a brightly colored hydrazide, easily detectable by an HPLC-DAD/UV detector.[13] This approach is less common than GC but can be valuable if GC is unavailable or if specific impurities are better resolved by LC.

Summary Comparison of Analytical Techniques

Technique Primary Application Strengths Weaknesses Validation Considerations (ICH Q2) [14][15]
GC-FID (with Derivatization) Purity & Impurity ProfileHigh resolution for volatile impurities; robust and widely available.Requires derivatization; potential for side-reactions if conditions are not optimized.Specificity, Linearity, Range, Accuracy, Precision, LOQ/LOD for impurities.
NMR (¹H, ¹³C, qNMR) Identity & AssayUnambiguous structure confirmation; qNMR is a primary method for assay.Lower sensitivity than GC for trace impurities; requires expensive instrumentation.Specificity (structural confirmation). For qNMR: Specificity, Linearity, Range, Accuracy, Precision.
Potentiometric Titration AssayAbsolute, primary method based on stoichiometry; inexpensive and robust.Not impurity-specific (measures total hydrolyzable chloride); less sensitive than chromatography.Linearity, Range, Accuracy, Precision.
HPLC-UV (with Derivatization) Purity & AssayApplicable to non-volatile impurities; high sensitivity with appropriate derivatizing agent.Derivatization is mandatory and adds complexity; method development can be extensive.Specificity, Linearity, Range, Accuracy, Precision, LOQ/LOD.

Conclusion: A Triad of Control

A robust analytical control strategy for a reactive intermediate like this compound cannot rely on a single technique. Instead, it requires a triad of orthogonal methods, grounded in sound scientific principles and validated according to established guidelines like ICH Q2(R1).[16]

  • Identity is unequivocally established by NMR Spectroscopy .

  • Purity and the impurity profile are best assessed by GC-FID following a validated derivatization protocol.

  • Assay is most reliably determined by a fundamental chemical principle, such as potentiometric titration , which provides an orthogonal check on the chromatographic results.

By integrating these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, safeguarding the integrity of the entire synthetic process and the final pharmaceutical product.

References

The Alpha-Chloro Inductive Effect: A Comparative Guide to the Reactivity of 2-Chlorobutyryl Chloride and Butyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. While seemingly similar, minor structural modifications to an acyl chloride can lead to significant differences in reactivity. This guide provides an in-depth, objective comparison of the reactivity of 2-Chlorobutyryl chloride and its unsubstituted counterpart, Butyryl chloride. We will delve into the underlying electronic principles governing their reactivity and provide a robust experimental protocol for empirical validation.

Introduction: A Tale of Two Acyl Chlorides

Butyryl chloride (butanoyl chloride) is a common C4 acylating agent used to introduce the butyryl group into various molecules.[1][2] Its reactivity is characteristic of a typical aliphatic acyl chloride, readily participating in nucleophilic acyl substitution reactions with a wide range of nucleophiles such as alcohols, amines, and water.[3][4]

This compound (2-chlorobutanoyl chloride), on the other hand, is a structural analog of butyryl chloride with a key distinction: the presence of a chlorine atom on the alpha-carbon (the carbon adjacent to the carbonyl group).[5] This seemingly small addition has profound implications for the molecule's electronic properties and, consequently, its reactivity.[6] This guide will demonstrate that this compound is a significantly more reactive acylating agent than butyryl chloride.

The Decisive Factor: The Inductive Effect of the Alpha-Chlorine

The enhanced reactivity of this compound is primarily attributed to the powerful electron-withdrawing inductive effect (-I effect) of the alpha-chlorine atom.[6] Chlorine is a highly electronegative atom, and its presence on the carbon adjacent to the carbonyl group pulls electron density away from the carbonyl carbon.

This inductive electron withdrawal has two key consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon in this compound bears a more significant partial positive charge (δ+) compared to the carbonyl carbon in butyryl chloride. This heightened electrophilicity makes it a more attractive target for nucleophilic attack.

  • Stabilization of the Transition State: During the nucleophilic addition-elimination mechanism, a tetrahedral intermediate is formed. The electron-withdrawing chlorine atom helps to stabilize the developing negative charge on the oxygen atom in this transition state, thereby lowering the activation energy of the reaction.

Therefore, from a theoretical standpoint, this compound is primed to react more readily with nucleophiles than butyryl chloride.

Quantitative Comparison: A Data-Driven Perspective

ParameterThis compoundButyryl Chloride
Molecular Formula C₄H₆Cl₂OC₄H₇ClO
Molecular Weight 140.99 g/mol 106.55 g/mol
Boiling Point ~138-140 °C~102 °C
Relative Reaction Rate (with a primary amine) FasterSlower
Hypothetical Half-life (t₁/₂) in a competitive reaction ~15 minutes~60 minutes
Expected Product Yield (in a competitive reaction) > 75%< 25%

The hypothetical data presented is for illustrative purposes and is based on the predicted higher reactivity of this compound due to the inductive effect of the alpha-chlorine.

Experimental Validation: A Protocol for Comparative Reactivity Analysis

To empirically validate the enhanced reactivity of this compound, a competitive acylation experiment can be performed. This protocol is designed to be a self-validating system, allowing for a direct comparison under identical conditions. The reaction of the two acyl chlorides with a primary amine, such as aniline, to form the corresponding amides will be monitored.

Materials and Reagents
  • This compound (≥98% purity)

  • Butyryl chloride (≥98% purity)

  • Aniline (≥99% purity)

  • Triethylamine (TEA) (≥99% purity)

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • Standard laboratory glassware (round-bottom flasks, syringes, magnetic stirrer, etc.)

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions: 1. Aniline in DCM 2. TEA in DCM 3. Internal Standard in DCM setup Set up Reaction Flask at 0°C (ice bath) with magnetic stirring prep_reagents->setup Transfer to flask prep_acyl Prepare Equimolar Mixture: This compound and Butyryl chloride in DCM add_acyl Add Acyl Chloride Mixture dropwise to the reaction prep_acyl->add_acyl Load into syringe add_aniline Add Aniline and TEA stock solutions to the flask setup->add_aniline add_aniline->add_acyl run_reaction Stir at 0°C and monitor by taking aliquots over time (e.g., 0, 5, 15, 30, 60 min) add_acyl->run_reaction quench Quench aliquots with saturated NaHCO₃ solution run_reaction->quench extract Extract with DCM and add internal standard quench->extract analyze Analyze by GC-MS or HPLC to determine product ratio extract->analyze nmr Analyze final product mixture by ¹H NMR for structural confirmation analyze->nmr

Caption: Workflow for the competitive acylation experiment.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1.0 M solution of aniline in anhydrous DCM.

    • Prepare a 1.2 M solution of triethylamine in anhydrous DCM.

    • Prepare a stock solution of the internal standard (e.g., 0.1 M 1,3,5-trimethoxybenzene) in anhydrous DCM.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

  • Initiation of the Reaction:

    • To the cooled DCM, add 1.0 mL (1.0 mmol) of the aniline stock solution, followed by 1.0 mL (1.2 mmol) of the triethylamine stock solution.

    • In a separate dry vial, prepare an equimolar mixture of this compound (0.141 g, 1.0 mmol) and butyryl chloride (0.107 g, 1.0 mmol) in 2 mL of anhydrous DCM.

    • Slowly add the acyl chloride mixture dropwise to the stirred aniline solution over 5 minutes.

  • Reaction Monitoring:

    • Start the timer immediately after the addition of the acyl chloride mixture.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

    • Immediately quench each aliquot by adding it to a vial containing 2 mL of saturated aqueous sodium bicarbonate solution.

  • Sample Preparation for Analysis:

    • For each quenched aliquot, add 2 mL of DCM, vortex, and separate the organic layer.

    • To the organic layer, add a known amount of the internal standard solution.

    • The samples are now ready for GC-MS or HPLC analysis.

Analytical Methods
  • GC-MS Analysis: A gas chromatograph equipped with a mass selective detector can be used to separate and identify the starting materials and the two amide products (N-phenyl-2-chlorobutanamide and N-phenylbutanamide). The relative peak areas, normalized to the internal standard, can be used to determine the concentration of each species over time.

  • HPLC Analysis: A reverse-phase HPLC method can be developed to separate the reactants and products. A C18 column with a mobile phase of acetonitrile and water is a good starting point. Detection can be performed using a UV detector.

  • ¹H NMR Spectroscopy: The final product mixture can be analyzed by ¹H NMR to confirm the structures of the formed amides. Distinct signals for the protons adjacent to the carbonyl group and the alpha-carbon will allow for the identification and relative quantification of the two products.

Conclusion: The Power of the Inductive Effect

The presence of an alpha-chlorine atom in this compound significantly enhances its reactivity as an acylating agent compared to butyryl chloride. This is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This heightened reactivity can be advantageous in syntheses where a more potent acylating agent is required, potentially allowing for milder reaction conditions and shorter reaction times. For researchers in drug development and chemical synthesis, understanding this structure-reactivity relationship is crucial for the rational design of synthetic routes and the efficient production of target molecules. The provided experimental protocol offers a reliable method to empirically confirm this reactivity difference in a laboratory setting.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust analysis of highly reactive intermediates like 2-Chlorobutyryl chloride is a cornerstone of process control and quality assurance. Due to its inherent instability and reactivity, particularly its susceptibility to hydrolysis, developing and validating reliable analytical methods is not merely a regulatory formality but a scientific necessity.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of this compound, grounded in the principles of scientific integrity and supported by established validation protocols.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2] This guide will explore three common analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. Each method will be evaluated based on its principles, validation parameters, and practical applicability in a drug development setting.

The Challenge of Analyzing this compound

This compound is a bifunctional molecule, featuring both a reactive acyl chloride and a chlorinated alkyl chain. The acyl chloride group is highly electrophilic and readily reacts with nucleophiles such as water, alcohols, and amines.[3] This reactivity is the primary challenge in developing accurate and precise analytical methods. Any exposure to atmospheric moisture or residual water in solvents can lead to the formation of 2-chlorobutyric acid, skewing analytical results.[1] Therefore, method development and validation must account for this instability to ensure the integrity of the analytical data.

Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound is dictated by the specific requirements of the analysis, such as whether the goal is to determine potency, identify impurities, or monitor reaction progress.

Analytical Technique Principle Primary Application Key Advantages Key Disadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Purity testing and impurity profiling.High resolution for volatile impurities, sensitive detectors (FID).Requires derivatization, potential for on-column degradation.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid phase.Assay and purity determination of the derivatized product.Versatile for a wide range of compounds, non-destructive.Direct analysis is challenging due to reactivity with aqueous mobile phases.
Titrimetry Quantitative chemical reaction with a standardized solution.Assay of the acyl chloride content.Simple, inexpensive, and provides a direct measure of the reactive group.Lacks specificity, cannot distinguish between different acyl chlorides.

Gas Chromatography (GC) with Derivatization: A High-Resolution Approach

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4] However, the direct injection of a highly reactive acyl chloride like this compound can lead to interactions with the GC column, causing peak tailing and poor reproducibility.[5] To overcome this, a derivatization step is essential. This involves converting the acyl chloride into a more stable and volatile derivative.

A common approach is the reaction with an alcohol, such as methanol or ethanol, to form the corresponding ester. This reaction is rapid and quantitative. The resulting 2-chlorobutyrate ester is significantly more stable and amenable to GC analysis.

Experimental Workflow for GC Analysis

cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis Sample Weigh this compound Derivatization React with Methanol (derivatizing agent) Sample->Derivatization Quantitative Reaction Dilution Dilute with an appropriate solvent (e.g., Dichloromethane) Derivatization->Dilution Injection Inject into GC Dilution->Injection Separation Separation on a suitable capillary column (e.g., DB-5) Injection->Separation Detection Detection by Flame Ionization Detector (FID) Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify using an internal or external standard method Integration->Quantification

Caption: Workflow for GC analysis of this compound.

Detailed Experimental Protocol for GC-FID Method

1. Derivatization:

  • Accurately weigh approximately 100 mg of this compound into a clean, dry vial.

  • Add 1 mL of anhydrous methanol and allow the reaction to proceed for 5 minutes at room temperature. The reaction is exothermic and should be handled in a fume hood.

  • This converts the this compound to methyl 2-chlorobutyrate.

2. Sample Preparation:

  • Dilute the reaction mixture with dichloromethane to a final concentration of approximately 1 mg/mL.

  • Add an internal standard (e.g., undecane) if using an internal standard method for quantification.

3. GC-FID Conditions:

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent).[6]

  • Injector Temperature: 250°C.[6]

  • Detector Temperature: 260°C.[6]

  • Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Validation of the GC-FID Method

The method should be validated according to ICH Q2(R1) guidelines. The following parameters are critical:

Validation Parameter Acceptance Criteria Typical Results for a Validated Method
Specificity The method should be able to resolve the methyl 2-chlorobutyrate peak from potential impurities and degradation products.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity R² ≥ 0.99 for a minimum of 5 concentration levels.R² = 0.999 over a range of 0.1 to 1.5 mg/mL.
Accuracy (% Recovery) 98.0% to 102.0% for the analyte.99.5% to 101.5% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 3.0%.Repeatability: 0.8%. Intermediate Precision: 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.003% of the nominal concentration.[6]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.01% of the nominal concentration.[6]
Robustness The method should be reliable with small, deliberate variations in method parameters (e.g., flow rate, oven temperature).% RSD of results should be within acceptable limits for all variations.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Direct analysis of this compound by reversed-phase HPLC is challenging due to the presence of water in the mobile phase, which can lead to on-column hydrolysis.[5] Therefore, similar to GC, a pre-column derivatization step is necessary. The acyl chloride can be reacted with a UV-active amine or alcohol to produce a stable, chromophoric derivative that can be easily detected by a UV detector.

Experimental Workflow for HPLC Analysis

cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Analysis Sample Weigh this compound Derivatization React with a UV-active derivatizing agent (e.g., aniline) Sample->Derivatization Formation of stable amide Dilution Dilute with mobile phase Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation Separation on a C18 column Injection->Separation Detection Detection by UV detector Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Quantify using an external standard method Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Detailed Experimental Protocol for HPLC-UV Method

1. Derivatization:

  • Accurately weigh approximately 100 mg of this compound into a vial.

  • Add a solution of aniline (or another suitable UV-active amine) in a non-aqueous solvent like acetonitrile.

  • The reaction to form the corresponding anilide is typically rapid.

2. Sample Preparation:

  • Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV maximum of the anilide derivative (e.g., 254 nm).

  • Injection Volume: 10 µL.

Validation of the HPLC-UV Method

Similar validation parameters as the GC method would be assessed.

Validation Parameter Acceptance Criteria Illustrative Performance Data
Specificity Peak purity of the analyte should be demonstrated using a diode array detector.Peak purity angle less than peak purity threshold.
Linearity R² ≥ 0.999.R² = 0.9995 over a range of 5 to 150 µg/mL.
Accuracy (% Recovery) 98.0% to 102.0%.99.0% to 101.0%.
Precision (% RSD) Repeatability: ≤ 1.0%. Intermediate Precision: ≤ 2.0%.Repeatability: 0.5%. Intermediate Precision: 1.0%.
LOD & LOQ Based on signal-to-noise ratios of 3:1 and 10:1, respectively.LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL.
Robustness Consistent results with variations in mobile phase composition, flow rate, and column temperature.% RSD of assay results < 2.0% for all variations.

Titrimetric Analysis: A Direct and Simple Assay

Titration offers a straightforward and cost-effective method for determining the total acyl chloride content. This method is based on the reaction of the acyl chloride with a standardized solution of a base, or by displacing the chloride which is then titrated. Argentometric titration, for instance, involves the titration of the chloride ion with a standardized silver nitrate solution.

Experimental Workflow for Titration

cluster_0 Sample Preparation cluster_1 Titration cluster_2 Calculation Sample Accurately weigh this compound Hydrolysis Hydrolyze in a known volume of water or alcohol/water mixture Sample->Hydrolysis Titration Titrate the liberated chloride ions with standardized silver nitrate (AgNO₃) Hydrolysis->Titration Endpoint Detect endpoint using an indicator (e.g., potassium chromate) or potentiometrically Titration->Endpoint Calculation Calculate the percentage purity based on the stoichiometry of the reaction Endpoint->Calculation

Caption: Workflow for titrimetric analysis of this compound.

Detailed Experimental Protocol for Argentometric Titration

1. Sample Preparation:

  • Accurately weigh about 300 mg of this compound into a flask containing 50 mL of deionized water.

  • Swirl to facilitate hydrolysis, which liberates two moles of hydrochloric acid per mole of this compound.

2. Titration:

  • Add a few drops of potassium chromate indicator.

  • Titrate with a standardized 0.1 M silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.[8]

3. Calculation:

  • The percentage purity is calculated based on the volume of silver nitrate consumed.

Validation of the Titrimetric Method
Validation Parameter Acceptance Criteria Expected Performance
Specificity The method is not specific and will determine the total acyl chloride content.Not applicable in the same sense as chromatographic methods.
Linearity R² ≥ 0.99 over a range of sample weights.R² > 0.995.
Accuracy (% Recovery) 99.0% to 101.0% of a certified reference standard.99.5% to 100.5%.
Precision (% RSD) Repeatability: ≤ 1.0%.Repeatability: 0.4%.

Conclusion: Selecting the Appropriate Method

The choice of the analytical method for this compound depends on the intended purpose.

  • For purity and impurity profiling , a validated GC-FID method with derivatization is the most suitable choice due to its high resolving power for volatile impurities.

  • For accurate assay determination , a derivatized HPLC-UV method offers excellent precision and accuracy and can also be developed as a stability-indicating method.

  • For a rapid and simple assay of the acyl chloride content , titrimetry is a reliable and economical option, although it lacks specificity.

In a comprehensive quality control strategy, a combination of these methods may be employed. For instance, a titrimetric method could be used for in-process control, while a more sophisticated chromatographic method (GC or HPLC) would be used for final product release and stability testing.[9] The validation data presented in this guide serves as a benchmark for what can be achieved with well-developed analytical methods for this challenging yet crucial chemical intermediate.

References

A Guide to the Spectroscopic Comparison of 2-Chlorobutyryl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chlorobutyryl chloride (CAS No. 7623-11-2) is a highly reactive chemical intermediate pivotal in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its molecular structure, featuring two chlorine atoms—one on the acyl group and one at the α-carbon position—gives it unique reactivity and, consequently, a distinct spectroscopic fingerprint.[1] For researchers, scientists, and drug development professionals, the ability to unambiguously identify this compound and distinguish it from its structural isomers and related derivatives is critical for ensuring reaction success, purity, and quality control.

This guide provides an in-depth spectroscopic comparison of this compound with its key derivatives, including its non-α-chlorinated parent compound, Butyryl chloride, and its positional isomer, 4-Chlorobutyryl chloride. By leveraging the combined power of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will explore the structural nuances that give rise to unique spectral features. This document is designed to serve as a practical reference, explaining the causality behind experimental observations and providing validated protocols for analysis.

The Spectroscopic Analysis Workflow

A multi-technique approach is essential for the comprehensive characterization of reactive intermediates like this compound. Each technique provides a unique piece of the structural puzzle. The typical analytical workflow ensures that data is collected systematically, leading to a confident structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive Liquid Sample (e.g., this compound) Prep_IR Prepare for IR (Neat Liquid Film) Sample->Prep_IR Prep_NMR Prepare for NMR (Dissolve in CDCl3) Sample->Prep_NMR Prep_MS Prepare for MS (Dilute in Volatile Solvent) Sample->Prep_MS Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer (EI Source) Prep_MS->Acq_MS Analysis_IR Identify Functional Groups (C=O, C-Cl) Acq_IR->Analysis_IR Analysis_NMR Determine Connectivity & Chemical Environment Acq_NMR->Analysis_NMR Analysis_MS Determine Mass & Fragmentation Pattern Acq_MS->Analysis_MS Final Structural Elucidation & Purity Assessment Analysis_IR->Final Analysis_NMR->Final Analysis_MS->Final

Fig. 1: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Theoretical Basis

Infrared spectroscopy is a powerful tool for identifying functional groups. Acyl chlorides exhibit a highly characteristic carbonyl (C=O) stretching vibration at an unusually high frequency, typically between 1790-1815 cm⁻¹.[3] This shift to a higher wavenumber compared to ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹) is a direct consequence of the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.[4] This effect shortens and strengthens the C=O bond, requiring more energy to vibrate. An additional chlorine atom on the α-carbon, as in this compound, can further enhance this effect. The carbon-chlorine (C-Cl) single bond stretches appear in the fingerprint region, typically between 550-850 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

  • Sample Application: Place a single drop of the neat liquid sample (e.g., this compound) directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added) over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Comparative IR Analysis

CompoundKey IR Absorptions (cm⁻¹)Causality of Differences
This compound ~1810 (C=O, strong) ~2970 (Alkyl C-H)~780, ~650 (C-Cl)The combined inductive effect of the acyl chloride and the α-chloro group results in a very high-frequency C=O stretch. Two distinct C-Cl environments are present.[1][4]
Butyryl Chloride ~1800 (C=O, strong)~2965 (Alkyl C-H)~750 (C-Cl)The C=O stretch is at a slightly lower frequency than the 2-chloro derivative due to the absence of the α-chlorine's additional inductive effect. Only one C-Cl (acyl) stretch is present.
4-Chlorobutyryl Chloride ~1805 (C=O, strong)~2975 (Alkyl C-H)~730 (C-Cl)The C=O frequency is lower than in the 2-chloro isomer because the inductive effect of the alkyl chlorine diminishes significantly with distance.[5][6]

The most telling diagnostic feature is the position of the carbonyl stretch. The frequency follows the order: This compound > 4-Chlorobutyryl chloride > Butyryl chloride , directly reflecting the degree of electron withdrawal from the carbonyl carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Theoretical Basis

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. In acyl chlorides, the protons on the carbon adjacent (alpha, α) to the carbonyl group are deshielded and typically appear in the δ 2.0-2.7 ppm range.[3] The carbonyl carbon itself is highly deshielded in the ¹³C NMR spectrum, resonating around δ 160-180 ppm. The presence of additional electronegative atoms like chlorine will cause significant downfield shifts for nearby protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. As the carbonyl carbon can have a long relaxation time, ensure the relaxation delay is sufficient (e.g., 5 seconds) for quantitative analysis if needed. Proton decoupling is typically used to simplify the spectrum to singlets.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Comparative NMR Analysis

¹H NMR Data

Compoundδ (ppm) and MultiplicityCausality of Differences
This compound ~4.5-5.0 (1H, triplet, -CHCl-) ~2.5-3.0 (2H, multiplet, -CH₂-)~1.5-1.8 (3H, triplet, -CH₃)The proton at the C2 position is dramatically shifted downfield due to the additive deshielding effects of the adjacent carbonyl group and the directly attached chlorine atom.[1]
Butyryl Chloride ~2.8 (2H, triplet, -CH₂COCl)~1.8 (2H, sextet, -CH₂-)~1.0 (3H, triplet, -CH₃)The α-protons (-CH₂COCl) are the most downfield but are significantly upfield compared to the α-proton in the 2-chloro derivative.
4-Chlorobutyryl Chloride ~3.6 (2H, triplet, -CH₂Cl)~3.1 (2H, triplet, -CH₂COCl)~2.2 (2H, quintet, -CH₂-)Two distinct triplets are observed for the methylene groups attached to the two different chlorine environments. The α-protons (-CH₂COCl) are less deshielded than in Butyryl chloride due to the remote electron-withdrawing group.[7]

¹³C NMR Data

CompoundKey δ (ppm)Causality of Differences
This compound ~170-175 (C=O) ~60-65 (-CHCl-) The carbonyl carbon is highly deshielded.[1] The C2 carbon is also significantly downfield due to the attached chlorine.
Butyryl Chloride ~173 (C=O)~47 (-CH₂COCl)The α-carbon (-CH₂COCl) is much further upfield compared to the -CHCl- carbon in the 2-chloro derivative.
4-Chlorobutyryl Chloride ~172 (C=O)~44 (-CH₂Cl)~40 (-CH₂COCl)The chemical shifts of the carbons reflect the different electronic environments, allowing for clear distinction between the isomers.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For chlorinated compounds, MS is particularly informative due to the natural isotopic abundance of chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This ~3:1 ratio results in a characteristic isotopic pattern for any chlorine-containing fragment. A molecule with one chlorine atom will show two peaks, M⁺ and (M+2)⁺, in a ~3:1 intensity ratio. This compound, containing two chlorine atoms, will exhibit a more complex pattern of M⁺, (M+2)⁺, and (M+4)⁺ peaks.[1] Common fragmentation for acyl chlorides involves the loss of the chlorine radical to form a stable acylium ion (R-C≡O⁺).

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or methanol). Introduce the sample into the ion source via direct infusion or through a GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance versus m/z.

Comparative MS Analysis

CompoundMolecular Ion (m/z) & Isotope PatternKey Fragments (m/z)
This compound 140 (M⁺), 142 (M+2), 144 (M+4) 105 ([M-Cl]⁺, acylium ion)77 ([M-COCl]⁺)63 ([C₃H₄Cl]⁺)29 ([C₂H₅]⁺)
Butyryl Chloride 106 (M⁺), 108 (M+2)71 ([M-Cl]⁺, acylium ion)43 ([C₃H₇]⁺)29 ([C₂H₅]⁺)
4-Chlorobutyryl Chloride 140 (M⁺), 142 (M+2), 144 (M+4)105 ([M-Cl]⁺, acylium ion)75 ([Cl(CH₂)₃]⁺)41 ([C₃H₅]⁺)

The molecular ion cluster immediately distinguishes the dichlorinated isomers from the monochlorinated Butyryl chloride. While 2- and 4-Chlorobutyryl chloride have the same molecular weight, their fragmentation patterns differ. For instance, the fragmentation leading to the loss of the alkyl chain versus the acyl chloride group will produce ions of different masses, allowing for their differentiation.

Fragmentation Pathway of this compound

G cluster_main Key Fragmentation Pathways mol [CH₃CH₂CH(Cl)COCl]⁺˙ m/z 140/142/144 frag1 [CH₃CH₂CH(Cl)CO]⁺ m/z 105/107 (Acylium Ion) mol->frag1 - •Cl frag2 [CH₃CH₂CHCl]⁺˙ m/z 77/79 mol->frag2 - •COCl frag3 [C₂H₅]⁺ m/z 29 frag1->frag3 - CO, - •Cl

Fig. 2: Primary EI fragmentation of this compound.

Structural Comparison of Analytes

A clear visual understanding of the structures is fundamental to interpreting the spectroscopic differences.

Fig. 3: Structures of this compound and its derivatives.

Conclusion

The unambiguous characterization of this compound and its distinction from derivatives is readily achievable through a synergistic application of IR, NMR, and MS.

  • IR Spectroscopy provides the first rapid check, with the C=O stretching frequency being highly sensitive to the position of the chlorine substituent on the alkyl chain.

  • NMR Spectroscopy delivers definitive proof of structure by mapping the proton and carbon environments, where the chemical shift of the α-proton and α-carbon serves as a key differentiator.

  • Mass Spectrometry confirms the molecular weight and elemental composition (specifically, the number of chlorine atoms) through its unique isotopic patterns and provides further structural confirmation via predictable fragmentation pathways.

By understanding the principles behind how molecular structure influences spectroscopic output, researchers can confidently identify their compounds, monitor reactions, and ensure the quality and integrity of their work in complex synthetic applications.

References

A Senior Application Scientist's Guide to Catalyst Performance in Reactions with 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and fine chemical industries, 2-Chlorobutyryl chloride is a valuable bifunctional building block. Its reactivity, stemming from the highly electrophilic acyl chloride group, allows for the facile introduction of the 2-chlorobutyryl moiety into a wide range of molecules.[1] This guide provides an in-depth comparison of catalytic systems for the key transformations of this compound, moving beyond mere protocols to explain the fundamental principles that govern catalyst selection and performance. We will explore the mechanistic nuances and provide the experimental data necessary to make informed decisions in your synthetic endeavors.

The Landscape of this compound Reactivity

The primary utility of this compound lies in its acylation reactions. The electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom renders the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed in several critical C-C and C-N bond-forming reactions:

  • Friedel-Crafts Acylation: Reaction with aromatic compounds to form aryl ketones, a cornerstone of synthetic chemistry.[2]

  • Amidation: Reaction with primary or secondary amines to produce N-substituted amides.[3][4]

  • Esterification: Reaction with alcohols to yield the corresponding esters.[3][5]

The choice of catalyst is paramount, as it dictates not only the reaction rate but also the selectivity and overall efficiency, particularly when dealing with complex substrates bearing sensitive functional groups.

Comparative Analysis of Catalysts in Friedel-Crafts Acylation

The Friedel-Crafts acylation is arguably the most significant catalytic application of this compound, enabling direct C-C bond formation with arenes.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism, wherein the catalyst's primary role is to generate a highly reactive acylium ion.

Traditional Lewis Acids: The High-Reactivity Workhorses

Lewis acids like Aluminum chloride (AlCl₃) and Ferric chloride (FeCl₃) are the conventional choice for this transformation.[7] They function by coordinating to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form the resonance-stabilized acylium ion.

Mechanism of Lewis Acid Catalysis: The Lewis acid (e.g., AlCl₃) accepts an electron pair from the acyl chloride's chlorine atom, generating a highly electrophilic acylium ion intermediate. This is then attacked by the electron-rich aromatic ring.

G cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution AcylChloride 2-Chlorobutyryl Chloride Complex [R-CO-Cl-AlCl₃] Complex AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex AcyliumIon Acylium Ion [R-C≡O]⁺ Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex + Arene Arene Arene (Ar-H) Arene->SigmaComplex Product Aryl Ketone (Ar-CO-R) SigmaComplex->Product - H⁺

Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Performance Insights: While highly effective, traditional Lewis acids have significant drawbacks.

  • Stoichiometric Requirement: The product ketone is itself a Lewis base and forms a stable complex with the catalyst, necessitating the use of stoichiometric or even excess amounts of the Lewis acid.[2][6] This leads to difficult workups and significant waste streams.

  • High Reactivity & Low Selectivity: Strong Lewis acids like AlCl₃ can promote side reactions. With a substrate like this compound, a key concern is a subsequent intramolecular Friedel-Crafts alkylation, where the catalyst activates the terminal alkyl chloride, leading to cyclization and the formation of undesired byproducts.[8][9] This is especially prevalent at higher temperatures.[8]

Milder Lewis acids such as FeCl₃ or ZnCl₂ can offer a better selectivity profile, albeit sometimes at the cost of reduced reaction rates.[9] The hydration state of the catalyst can also critically control product distribution; for instance, anhydrous FeCl₃ may favor one pathway while FeCl₃·6H₂O enhances another.[10]

Modern Catalytic Systems: Towards Greener Acylations

The limitations of traditional Lewis acids have spurred the development of more sustainable alternatives.

  • Metal Triflates (e.g., Sc(OTf)₃): These have emerged as highly efficient, water-tolerant, and recyclable catalysts for Friedel-Crafts acylations.[6] They often function in catalytic amounts, do not form strong complexes with the product, and lead to cleaner reactions and simpler workups.

  • Solid Acid Catalysts: Materials like zeolites or poly(4-vinylpyridine) supported trifluoromethanesulfonic acid offer the advantages of operational simplicity, catalyst recovery, and reuse, aligning with the principles of green chemistry.[6]

  • Organocatalysts: While more commonly applied in other acylation reactions, certain Brønsted acids or metal-free Lewis acids can promote Friedel-Crafts type reactions under specific conditions, offering a metal-free alternative.[2][11]

Catalyst Comparison for Amidation and Esterification

The acylation of amines and alcohols with this compound is fundamental for building more complex molecules.[12] While these reactions can sometimes proceed without a catalyst, particularly with highly nucleophilic amines, catalysis is often essential for achieving high yields and reasonable reaction times, especially with less reactive nucleophiles like hindered alcohols or anilines.

Organocatalysis: The Mild and Selective Choice

For C-N and C-O bond formation, organocatalysts provide mild and highly selective conditions, avoiding the harshness of strong Lewis acids.

  • Nucleophilic Catalysts (e.g., DMAP, DBU): 4-Dimethylaminopyridine (DMAP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent catalysts for acylation. DBU functions as a strong, non-nucleophilic base to deprotonate the amine/alcohol, increasing its nucleophilicity.[4] DMAP acts as a nucleophilic catalyst, first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine or alcohol.

  • Lewis Base Catalysts: Phosphines and their oxides can also catalyze these transformations by activating the acyl chloride.[3]

Mechanism of DBU-Mediated Amidation: DBU acts as a base, deprotonating the amine to generate a more potent nucleophile (the amide anion), which then attacks the this compound.

G cluster_0 Amine Activation cluster_1 Nucleophilic Acyl Substitution Amine R₂NH (Amine) AmideAnion R₂N⁻ (Amide Anion) Amine->AmideAnion + DBU DBUH [DBU-H]⁺ DBU DBU (Base) DBU->AmideAnion DBU->DBUH TetrahedralInt Tetrahedral Intermediate AmideAnion->TetrahedralInt + Acyl Chloride ChlorideIon Cl⁻ DBUH->ChlorideIon Proton Transfer AcylChloride 2-Chlorobutyryl Chloride AcylChloride->TetrahedralInt Product Amide Product TetrahedralInt->Product TetrahedralInt->ChlorideIon

Caption: Mechanism of DBU-Mediated Amidation Reaction.

Lewis Acid Catalysis in Esterification

For the esterification of less reactive or sterically hindered alcohols, mild Lewis acids like Zinc Chloride (ZnCl₂) can be effective.[5] The catalyst activates the carbonyl group of the this compound, making it more electrophilic and susceptible to attack by the alcohol's oxygen atom. This approach is often more effective than relying on base catalysis for challenging esterifications.

Quantitative Performance Data

To provide a clear performance benchmark, the following table summarizes data for the Friedel-Crafts acylation of a representative aromatic substrate with a halo-acyl chloride, showcasing the typical performance of different catalyst classes.

Catalyst ClassCatalyst ExampleSubstrateTemp (°C)Time (h)Yield (%)Key Insights & References
Traditional Lewis Acid AlCl₃Toluene0-51-2~90%High reactivity, but stoichiometric amounts are needed. Risk of side reactions if not cooled.[13]
Milder Lewis Acid FeCl₃BenzeneRT2-4Good-ExcellentMore economical than AlCl₃, can offer better selectivity and milder conditions.[10][13]
Milder Lewis Acid ZnCl₂Phenols/AlcoholsRT0.5-3~85-95%Effective and inexpensive catalyst for acylations of O-nucleophiles under solvent-free conditions.[5]
Organocatalyst (Base) DBUAryl AminesRT3-675-95%Excellent for amidation under very mild conditions. Avoids metal contamination.[4]
Heterogeneous Zeolites / Solid AcidsVarious ArenesVariableVariableGood-ExcellentEnvironmentally benign, recyclable catalysts, though may require higher temperatures or longer times.[2][6]

Note: Data is compiled from reactions with this compound or structurally similar acyl chlorides (e.g., 4-bromobutyryl chloride) to provide a comparative framework.

Experimental Protocols: A Self-Validating Approach

Reproducibility is the cornerstone of scientific integrity. The following protocols are designed not just as procedures, but as self-validating systems. For any catalyst comparison, it is critical to maintain consistency in all variables (substrate purity, solvent grade, concentration, temperature, and stirring rate) except for the catalyst itself.

Protocol 1: Lewis Acid (FeCl₃) Catalyzed Friedel-Crafts Acylation of Anisole

This protocol details a standard procedure that can be adapted to compare various Lewis acids.

Objective: To synthesize 4-methoxy-2'-chlorobutyrophenone and establish a baseline for Lewis acid performance.

Materials:

  • Anisole

  • This compound

  • Anhydrous Iron(III) chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold water & 5% aq. NaOH solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried round-bottom flask equipped with a magnetic stir bar with anhydrous FeCl₃ (1.1 eq). Add anhydrous DCM to create a suspension.

  • Cooling: Cool the flask to 0°C using an ice bath. Causality: Low temperature is critical to control the exothermic reaction and minimize potential side reactions like intramolecular cyclization.[8]

  • Reagent Addition: Slowly add this compound (1.0 eq) to the stirred suspension. Following this, add a solution of anisole (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by carefully and slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. Separate the organic layer, wash sequentially with 5% aq. NaOH and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the pure aryl ketone.

Protocol 2: Organocatalyst (DBU) Mediated Amidation of Aniline

This protocol provides a general method for forming amides under mild, metal-free conditions.

Objective: To synthesize N-phenyl-2-chlorobutanamide.

Materials:

  • Aniline

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate & Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a round-bottom flask, add aniline (1.2 eq) and anhydrous THF.

  • Base Addition: Add DBU (1.2 eq) to the solution and stir for 5 minutes at room temperature. Causality: DBU acts as a base to facilitate the reaction, likely by deprotonating the amine, thus increasing its nucleophilicity.[4]

  • Acyl Chloride Addition: Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (typically 3-6 hours).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Designing a Comparative Study: A Workflow

To objectively compare catalyst performance, a structured workflow is essential. This ensures that observed differences in yield or selectivity are directly attributable to the catalyst's intrinsic properties.

G cluster_workflow Catalyst Comparison Workflow cluster_catalysts Parallel Catalyst Screening start Define Model Reaction (e.g., Acylation of Anisole) setup Standardize Conditions: - Substrate Purity & Ratio - Solvent & Concentration - Temperature & Time start->setup catA Run with Catalyst A (e.g., AlCl₃) setup->catA catB Run with Catalyst B (e.g., FeCl₃) setup->catB catC Run with Catalyst C (e.g., Sc(OTf)₃) setup->catC monitor Monitor All Reactions (TLC, HPLC, GC) catA->monitor catB->monitor catC->monitor workup Identical Workup & Purification monitor->workup analyze Analyze Results: - Isolated Yield - Purity (NMR, GC-MS) - Byproduct Formation workup->analyze conclusion Draw Conclusion on Catalyst Performance analyze->conclusion

Caption: A logical workflow for the objective comparison of different catalysts.

Conclusion and Future Outlook

The selection of an optimal catalyst for reactions involving this compound is a decision driven by the specific synthetic goal. For robust, large-scale Friedel-Crafts acylations where cost is a primary driver, traditional Lewis acids like FeCl₃ remain relevant, provided conditions are carefully controlled to mitigate side reactions.[13] For syntheses requiring high selectivity, milder conditions, and functional group tolerance, particularly in the context of complex pharmaceutical intermediates, organocatalysts and modern metal triflates represent the superior choice.[4][6] The ongoing development of heterogeneous and reusable solid acid catalysts promises a future where high efficiency can be coupled with enhanced sustainability. Researchers should select their catalytic system based on a holistic analysis of reactivity, selectivity, cost, and environmental impact.

References

The Chemist's Compass: A Cost-Benefit Analysis of 2-Chlorobutyryl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision point, balancing reactivity, cost, and strategic value. 2-Chlorobutyryl chloride is a bifunctional reagent that offers more than simple acylation; it provides a valuable synthetic handle for subsequent molecular elaboration. This guide presents an in-depth, objective comparison of this compound against its primary alternatives, supported by practical data and detailed experimental frameworks, to empower you to make the most informed decision for your synthetic campaigns.

At a Glance: A Comparative Overview of Acylating Agents

The choice of an acylating agent extends beyond mere reactivity; it is a strategic decision that impacts the entire synthetic route, from raw material cost to the complexity of downstream transformations. Below, we summarize the key metrics for this compound and its most common alternatives.

ReagentTypical Bulk Price (USD/kg)Molecular Weight ( g/mol )Key AdvantagesKey Disadvantages
This compound ~$2000+ (Lab Scale)[1][2]140.99[3]Bifunctional: Provides an acyl group and an α-chloro handle for subsequent nucleophilic substitution.[4]High cost, moisture-sensitive, corrosive.
Butyryl Chloride $3 - $10[5]106.55[6]Very low cost, highly effective for simple butyrylation, widely available.Lacks a secondary reactive site for further functionalization.
2-Chlorobutyric Acid + Thionyl Chloride Variable (Reagent Cost)122.55 (Acid) + 118.97 (SOCl₂)Lower cost than pre-formed this compound for large-scale use; avoids sourcing a specialty reagent.Requires an additional reaction step; thionyl chloride is toxic and corrosive, generating HCl and SO₂ byproducts.[7]

In-Depth Analysis: Performance, Cost, and Causality

The decision to employ a specific reagent is dictated by the ultimate goal of the synthesis. Here, we dissect the practical implications of each choice.

Option 1: this compound - The Bifunctional Specialist

This compound is the reagent of choice when the synthetic plan involves not just the formation of an amide or ester, but also a subsequent transformation at the carbon adjacent to the carbonyl group (the α-carbon).

  • Performance & Expertise: As an acyl chloride, it undergoes highly efficient nucleophilic acyl substitution with a wide range of nucleophiles (amines, alcohols, etc.) under standard conditions, typically providing high yields (>90%).[8] Its true value, however, lies in the α-chloro group. This halogen acts as a leaving group, enabling secondary reactions such as Sₙ2 displacement to introduce new functional groups or to serve as a precursor for the synthesis of important heterocyclic scaffolds like thiazoles.[9][10] This "two-in-one" capability can streamline a multi-step synthesis, potentially saving time and resources in the long run.

  • Cost & Trustworthiness: The primary drawback is its high cost, making it prohibitive for large-scale manufacturing unless the strategic value of the α-chloro group justifies the expense.[1][2] Its price point designates it as a specialty reagent for high-value applications, such as the development of active pharmaceutical ingredients (APIs).[4] From a trustworthiness standpoint, using the pre-formed acyl chloride ensures a known starting material purity and avoids the variables of an in-situ generation step.

  • Safety Considerations: Like all acyl chlorides, it is highly reactive and moisture-sensitive, hydrolyzing to form hydrochloric acid.[3][11] It is corrosive and requires handling in a fume hood with appropriate personal protective equipment (PPE).

Option 2: Butyryl Chloride - The Economical Workhorse

For syntheses where the sole objective is to introduce a butyryl group, butyryl chloride is the undisputed economical choice.

  • Performance & Expertise: Its reactivity is excellent for standard acylations, readily forming amides and esters with high efficiency.[6][12] The reaction mechanism is a straightforward nucleophilic acyl substitution. However, it offers no further functionality. If a subsequent reaction on the butyryl chain is required, a different synthetic strategy involving de-novo construction of a functionalized chain would be necessary, adding steps and complexity.

  • Cost & Trustworthiness: With bulk pricing as low as $3/kg, it is an exceptionally cost-effective reagent for industrial-scale production.[5] Its widespread availability and well-understood reactivity make it a reliable and predictable component in any synthesis.

  • Safety Considerations: Butyryl chloride is a flammable, corrosive, and moisture-sensitive liquid that fumes in air.[13][14] Standard precautions for handling reactive acyl chlorides are mandatory.

Option 3: In-Situ Generation (2-Chlorobutyric Acid + Thionyl Chloride) - The Pragmatic Compromise

This approach represents a middle ground, chosen when the α-chloro functionality is necessary, but the cost of the pre-formed acyl chloride is a significant barrier, particularly at scale.

  • Performance & Expertise: This two-step, one-pot process first converts the carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by the addition of the nucleophile. The conversion of carboxylic acids to acyl chlorides with thionyl chloride is a classic and high-yielding reaction (typically >85%).[7] The primary causality for choosing this method is economic. It allows access to the reactivity of this compound using less expensive, more common starting materials.

  • Cost & Trustworthiness: The cost is dictated by the price of 2-chlorobutyric acid and the chlorinating agent. Thionyl chloride is an inexpensive industrial chemical, making this route significantly cheaper than purchasing this compound for large quantities. However, this protocol introduces more variables. The purity of the generated acyl chloride is dependent on the reaction's completeness and the removal of byproducts (SO₂ and HCl), which can impact the subsequent acylation step. This requires more rigorous process control to be a self-validating system.

  • Safety Considerations: This method involves handling highly toxic and corrosive reagents. Thionyl chloride reacts violently with water and releases toxic gases (SO₂ and HCl). This process must be conducted in a well-ventilated fume hood with robust safety protocols.

Visualizing the Synthetic Pathways

The choice of reagent dictates the workflow. The following diagram illustrates the decision-making process and the resulting synthetic routes.

G cluster_start cluster_decision cluster_path1 Pathway A: Simple Acylation cluster_path2 Pathway B: Bifunctional Acylation start Synthetic Goal: Introduce a Butyryl Moiety decision Is subsequent functionalization at the α-carbon required? start->decision reagent1 Use Butyryl Chloride decision->reagent1 No decision2 Is cost the primary driver? decision->decision2 Yes product1 Final Product: Simple Butyramide/Ester reagent1->product1 Low Cost, High Efficiency reagent2 Use this compound decision2->reagent2 No reagent3 Use 2-Chlorobutyric Acid + SOCl₂ (in-situ) decision2->reagent3 Yes product2 Intermediate: α-Chloro Amide/Ester reagent2->product2 High Cost, High Purity reagent3->product2 Lower Cost, More Process Control final_product Final Product: Further Elaborated Molecule product2->final_product Nucleophilic Substitution

Caption: Decision workflow for selecting the appropriate butyrylating agent.

Experimental Protocols: A Comparative N-Acylation of Aniline

To provide a tangible comparison, we present detailed, step-by-step methodologies for the N-acylation of aniline, a common model reaction.

Protocol 1: Using this compound
  • Objective: To synthesize 2-chloro-N-phenylbutanamide.[15]

  • Materials: Aniline (1.0 eq), this compound (1.05 eq), Triethylamine (1.1 eq), Dichloromethane (DCM, anhydrous).

  • Methodology:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add aniline (1.0 eq) and anhydrous DCM.

    • Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Add this compound (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization (e.g., from ethanol/water) to obtain 2-chloro-N-phenylbutanamide.

  • Expected Yield: >90%.

Protocol 2: Using Butyryl Chloride
  • Objective: To synthesize N-phenylbutanamide (Butyranilide).

  • Materials: Aniline (1.0 eq), Butyryl chloride (1.05 eq), Triethylamine (1.1 eq), Dichloromethane (DCM, anhydrous).

  • Methodology: The procedure is identical to Protocol 1, substituting this compound with butyryl chloride.[12]

  • Expected Yield: >95%.

Protocol 3: In-Situ Generation from 2-Chlorobutyric Acid
  • Objective: To synthesize 2-chloro-N-phenylbutanamide from 2-chlorobutyric acid.

  • Materials: 2-Chlorobutyric acid (1.0 eq), Thionyl chloride (1.2 eq), Aniline (1.0 eq), Triethylamine (2.2 eq), Dichloromethane (DCM, anhydrous), catalytic DMF (1 drop).

  • Methodology:

    • Acid Chloride Formation: To an oven-dried flask under an inert atmosphere, add 2-chlorobutyric acid (1.0 eq), anhydrous DCM, and one drop of DMF. Cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. After addition, allow to warm to room temperature and then gently reflux for 1 hour until gas evolution ceases.[7]

    • Cool the mixture back to 0 °C. The solution now contains the crude this compound.

    • Acylation: In a separate flask, prepare a solution of aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add the crude acyl chloride solution from step 2 to the aniline solution, maintaining the temperature below 10 °C.

    • Follow steps 4-8 from Protocol 1 for reaction completion, workup, and purification.

  • Expected Yield: 80-90% (over two steps).

Mechanism and Final Considerations

All three pathways proceed via the same fundamental nucleophilic acyl substitution mechanism at the acylation stage. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses, expelling the chloride ion. A base is required to neutralize the HCl byproduct.

Caption: General mechanism for Nucleophilic Acyl Substitution.

The choice between this compound, butyryl chloride, and an in-situ generation approach is a clear exercise in balancing cost against synthetic strategy.

  • For simple, large-scale butyrylation, butyryl chloride is the unparalleled choice due to its extremely low cost and high reactivity.

  • When the synthetic route demands a subsequent, targeted modification at the α-position, This compound provides a powerful, albeit expensive, shortcut that can enhance overall efficiency.

  • The in-situ generation from 2-chlorobutyric acid offers a pragmatic and cost-effective alternative for accessing the bifunctionality of this compound at scale, provided that the necessary process controls are implemented.

Ultimately, the optimal reagent is the one that aligns with both the chemical requirements and the economic realities of your project.

References

Introduction: The Unique Duality of 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An objective review of 2-Chlorobutyryl chloride, its applications, and a performance comparison against key alternatives for researchers and drug development professionals.

In the landscape of organic synthesis, the selection of a building block is a critical decision that dictates the efficiency, novelty, and success of a synthetic route. This compound (2-CBC) emerges as a compelling reagent, not for a single reactive site, but for its dual functionality. It is both a highly reactive acyl chloride and a secondary alkyl chloride, offering two distinct points for molecular elaboration. This guide provides a comprehensive analysis of 2-CBC's applications, particularly in the synthesis of pharmaceutical and agrochemical compounds.[1][2] We will delve into the causality behind its reactivity, present a direct comparison with structural and functional alternatives, and provide actionable experimental protocols for its use and evaluation.

Chapter 1: Fundamental Reactivity and Mechanistic Principles

This compound's utility is rooted in the predictable yet powerful reactivity of its acyl chloride group. Like other acyl chlorides, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols.[3][4][5] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a stable chloride leaving group, to form esters, amides, and thioesters, respectively.[6]

The presence of a chlorine atom at the α-position introduces a significant inductive electron-withdrawing effect. This effect enhances the electrophilicity of the carbonyl carbon, making 2-CBC generally more reactive towards nucleophiles than its non-halogenated counterpart, butyryl chloride.[1] However, this α-chloro group also provides a secondary reaction site for subsequent nucleophilic substitution or elimination reactions, a feature that underpins its utility in constructing complex molecular scaffolds.

Caption: General mechanism for nucleophilic acyl substitution of 2-CBC.

Chapter 2: Comparative Analysis with Alternative Acylating Agents

The decision to use 2-CBC is best understood by comparing it to its closest alternatives. Each reagent offers a distinct set of properties that make it more or less suitable for a specific synthetic challenge.

ReagentStructureKey Reactive Features & Utility
This compound CH₃CH₂CH(Cl)COClDual Functionality: Highly reactive acyl chloride for forming amide/ester bonds, with an α-chloro group for subsequent substitution or elimination. Ideal for creating α-substituted carbonyl compounds.[1]
Butyryl Chloride CH₃CH₂CH₂COClSimple Acylation: Lacks the α-halogen. Used for introducing a standard n-butyryl group. Less reactive at the carbonyl than 2-CBC due to a weaker inductive effect.[1][7]
4-Chlorobutyryl Chloride ClCH₂CH₂CH₂COClRegioisomeric Functionality: Acyl chloride for acylation and a primary alkyl chloride for chain extension or cyclization reactions (e.g., in the synthesis of Levetiracetam).[8] The terminal chloride is less sterically hindered than the secondary chloride in 2-CBC.
2-Bromobutyryl Chloride CH₃CH₂CH(Br)COClEnhanced Reactivity: Structurally analogous to 2-CBC, but the C-Br bond is weaker and bromide is a better leaving group than chloride.[9] This makes it a more potent acylating agent, useful when substrates are less reactive, but potentially less selective.[3]
Expert Insights: Choosing the Right Reagent
  • For α-Functionalization: this compound is the reagent of choice when the synthetic plan involves initial acylation followed by a reaction at the α-carbon. This is a common strategy in the synthesis of certain classes of anticonvulsants and herbicides where the α-substituent is key to biological activity.[10][11][12]

  • For Simple Acylation: If the goal is simply to add a four-carbon chain, the less expensive and more straightforward butyryl chloride is preferred.[7]

  • For Cyclization or Terminal Functionalization: 4-Chlorobutyryl chloride is superior when the strategy involves forming a ring or introducing a functional group at the end of a four-carbon chain via its terminal chloride.[13]

  • For Difficult Acylations: When dealing with sterically hindered or electronically deactivated nucleophiles, the higher reactivity of 2-bromobutyryl chloride may be necessary to achieve acceptable reaction rates and yields.[3][9]

Reagent_Comparison cluster_2CBC This compound cluster_4CBC 4-Chlorobutyryl Chloride cluster_BC Butyryl Chloride cluster_2BBC 2-Bromobutyryl Chloride node_2cbc CH₃CH₂CH(Cl)COCl prop_2cbc α-Substitution Site node_2cbc->prop_2cbc node_4cbc ClCH₂CH₂CH₂COCl prop_4cbc Terminal Substitution Site node_4cbc->prop_4cbc node_bc CH₃CH₂CH₂COCl prop_bc Simple Acyl Group node_bc->prop_bc node_2bbc CH₃CH₂CH(Br)COCl prop_2bbc Higher Reactivity (Br) node_2bbc->prop_2bbc

Caption: Structural comparison of 2-CBC and its alternatives.

Chapter 3: Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating methodologies for common applications and comparisons.

Protocol 1: Synthesis of N-benzyl-2-chlorobutyramide

This protocol details a standard amidation reaction, a cornerstone application of 2-CBC.

Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of amine). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 eq) in the same anhydrous solvent (5 mL per mmol) and add it to the dropping funnel. Add the 2-CBC solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. A tertiary amine base like triethylamine (1.2 eq) should be included to scavenge the HCl byproduct.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Comparative Kinetic Analysis via ¹H NMR Spectroscopy

This protocol provides a robust method for quantitatively comparing the reactivity of 2-CBC against an alternative like 2-bromobutyryl chloride.[9]

Methodology:

  • Stock Solution Preparation: Under an inert atmosphere (e.g., in a glovebox), prepare 0.5 M stock solutions of this compound and 2-bromobutyryl chloride in anhydrous deuterated chloroform (CDCl₃). Prepare a 1.0 M stock solution of a standard nucleophile, such as anhydrous methanol, in CDCl₃.

  • NMR Setup: Equilibrate the NMR spectrometer probe to a constant temperature (e.g., 25 °C).

  • Baseline Spectrum: In a dry NMR tube, combine 400 µL of the 0.5 M this compound stock solution with 100 µL of CDCl₃ containing an internal standard (e.g., TMS). Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation & Monitoring: Rapidly inject 200 µL of the 1.0 M methanol stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at fixed time intervals (e.g., every 2 minutes).

  • Data Analysis: Process the spectra and integrate the signals corresponding to a unique proton on the starting acyl chloride and the corresponding methyl ester product. Plot the concentration of the starting material versus time.

  • Comparison: Repeat steps 3-5 using the 2-bromobutyryl chloride stock solution. Compare the reaction rates by overlaying the kinetic plots or by calculating the half-life (t₁/₂) for each reaction. The shorter half-life indicates higher reactivity.[9]

NMR_Workflow A Prepare 0.5M Acyl Chloride and 1.0M MeOH Stocks in CDCl₃ B Acquire t=0 Spectrum (Acyl Chloride + Internal Std) A->B C Inject MeOH Stock to Initiate Reaction in NMR Tube B->C D Acquire ¹H NMR Spectra at Timed Intervals C->D E Integrate Signals & Plot [Reagent] vs. Time D->E F Repeat for Alternative Acyl Chloride E->F Iterate G Compare Kinetic Plots and Half-Lives (t₁/₂) E->G F->C

Caption: Workflow for comparing acyl chloride reactivity via NMR spectroscopy.

Chapter 4: Safety and Handling

As with all acyl chlorides, this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • Corrosivity: 2-CBC is corrosive and causes severe skin burns and eye damage. Always handle it within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[1] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, well-ventilated area away from water, bases, alcohols, and amines. The container must be tightly sealed to prevent hydrolysis.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique bifunctional nature—a reactive acyl chloride for coupling and an α-chloro group for subsequent modification—provides a strategic advantage over simpler reagents like butyryl chloride. While less reactive than its bromo-analog, it offers a balance of reactivity, stability, and cost-effectiveness. The choice between 2-CBC and its alternatives like 4-chlorobutyryl chloride is a decision guided by regiochemical considerations in the overall synthetic design. By understanding its fundamental reactivity and handling requirements, researchers can effectively leverage this compound to construct complex and valuable molecules in the pharmaceutical and agrochemical sectors.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 2-Chlorobutyryl chloride, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. Its high reactivity makes it susceptible to degradation and the presence of impurities that can significantly impact reaction yields, byproduct profiles, and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound, complete with experimental protocols and insights into the rationale behind procedural choices.

The Genesis of Impurities: A Look at the Synthesis of this compound

Understanding the potential impurities in commercial this compound begins with its synthesis. The most common industrial route involves the chlorination of a suitable precursor, typically butyric acid or γ-butyrolactone, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1].

The reaction with thionyl chloride, for instance, proceeds via a nucleophilic acyl substitution. While efficient, this process can lead to several impurities:

  • Unreacted Starting Materials: Residual butyric acid or γ-butyrolactone.

  • Over-chlorinated Species: Dichlorinated butanoyl chlorides.

  • Isomers: 3-Chlorobutyryl chloride and 4-Chlorobutyryl chloride, arising from rearrangement reactions or impurities in the starting material.

  • Hydrolysis Product: 2-Chlorobutyric acid, formed by reaction with adventitious moisture[1].

  • Residual Chlorinating Agent and Byproducts: Traces of thionyl chloride, sulfur dioxide, and hydrochloric acid[2].

The presence and concentration of these impurities can vary significantly between suppliers and even between batches from the same supplier, underscoring the need for robust analytical methods for quality control.

A Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, the desired level of sensitivity, and the available instrumentation.

Method Principle Strengths Weaknesses Best Suited For
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity; excellent for identifying and quantifying volatile impurities.Derivatization may be required for non-volatile impurities; the high reactivity of acyl chlorides can pose challenges.Comprehensive impurity profiling and quantification of volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural information; can quantify the main component and impurities without the need for individual reference standards (qNMR).Lower sensitivity compared to GC-MS; may not detect trace impurities.Rapid purity assessment, structural confirmation, and quantification of major components and significant impurities.
Potentiometric Titration Measures the change in potential of a solution as a titrant is added, allowing for the determination of the concentration of the analyte.Simple, cost-effective, and provides an accurate determination of the total acyl chloride content.Not specific for this compound; will also titrate other acidic impurities or related acyl chlorides.Assay of total acyl chloride content.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for the three key analytical methods. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: Due to the high reactivity of this compound, direct injection can lead to degradation in the hot injector and on the column. Derivatization to a more stable ester is often the preferred approach. This protocol is adapted from a validated method for the related compound, 4-chlorobutyryl chloride.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Accurately weigh ~50 mg of This compound B Add 1 mL of anhydrous Methanol (derivatizing agent) A->B C Vortex to mix and allow to react for 15 minutes B->C D Dilute with Dichloromethane to 10 mL C->D E Inject 1 µL of the prepared sample D->E Analysis F Separation on a DB-5ms column E->F G Detection by Mass Spectrometry (Scan mode) F->G H Identify peaks by comparing mass spectra to a library (e.g., NIST) G->H Data Acquisition I Quantify impurities using an internal standard or area percent method H->I

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Protocol:

  • Derivatization:

    • Accurately weigh approximately 50 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

    • Carefully add 1 mL of anhydrous methanol. The reaction is exothermic; perform this step in a fume hood.

    • Gently swirl the flask to mix and allow the derivatization reaction to proceed for 15 minutes at room temperature. This converts the reactive acyl chloride to the more stable methyl 2-chlorobutyrate.

    • Dilute the solution to the 10 mL mark with dichloromethane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

    • MS System: Agilent 5977B or equivalent.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify the peak for methyl 2-chlorobutyrate.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the area percent method, assuming a similar response factor for all components. For more accurate quantification, an internal standard should be used.

¹H NMR Spectroscopy for Purity Assessment and Structural Confirmation

Rationale: ¹H NMR provides a rapid and non-destructive method to assess purity and confirm the structure of the main component. The integration of the signals is directly proportional to the number of protons, allowing for quantification against a known internal standard (qNMR).

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A Accurately weigh ~20 mg of This compound B Add ~0.7 mL of deuterated chloroform (CDCl₃) A->B C Add a known amount of an internal standard (e.g., maleic acid) B->C D Acquire ¹H NMR spectrum (e.g., 400 MHz) C->D Analysis E Process the spectrum (phasing, baseline correction, integration) D->E F Assign signals to the main component and impurities E->F Data Processing G Calculate purity based on the integration of the analyte and internal standard signals F->G Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Analysis A Accurately weigh ~0.5 g of This compound B Add 25 mL of water to hydrolyze the sample A->B C Stir for 15 minutes to ensure complete hydrolysis B->C D Titrate with standardized 0.1 M NaOH solution C->D Analysis E Monitor the potential change using a pH electrode D->E F Determine the equivalence point from the titration curve E->F G Calculate the moles of NaOH used at the equivalence point F->G Data Acquisition H Calculate the purity of This compound G->H

References

A Comparative Kinetic Analysis of 2-Chlorobutyryl Chloride and Other Acyl Chlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of novel therapeutics and complex molecules, a nuanced understanding of the reactivity of acylating agents is paramount. The selection of an appropriate acyl chloride can dictate the success of a synthetic strategy, influencing reaction rates, yields, and selectivity. This guide provides an in-depth comparative analysis of the reaction kinetics of 2-Chlorobutyryl chloride against other commonly employed acyl chlorides, including butyryl chloride, propionyl chloride, and acetyl chloride. By integrating established chemical principles with detailed experimental protocols, this document serves as a practical resource for optimizing acylation reactions.

The Crucial Role of Acyl Chloride Reactivity in Synthesis

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property attributable to the potent electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This electronic configuration renders the carbonyl carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack.[1] This inherent reactivity makes them invaluable intermediates for the synthesis of esters, amides, and other carbonyl-containing compounds.[2] The general order of reactivity for carboxylic acid derivatives is as follows: Acyl chloride > Acid Anhydride > Ester > Amide.

The structure of the acyl group, however, can significantly modulate this reactivity through a combination of electronic and steric effects. Understanding these nuances is critical for controlling reaction outcomes. For instance, in the synthesis of a pharmaceutical intermediate, a highly reactive acyl chloride might lead to unwanted side reactions or racemization of chiral centers, whereas a less reactive one could necessitate harsh reaction conditions that degrade sensitive functional groups.[3] This guide focuses on elucidating the kinetic profile of this compound, a bifunctional reagent whose reactivity is influenced by the presence of a chlorine atom on the α-carbon.

Theoretical Framework: Predicting the Reactivity of this compound

While direct, published kinetic data comparing this compound to its non-chlorinated counterpart and other short-chain acyl chlorides is scarce, we can formulate a strong hypothesis based on fundamental principles of physical organic chemistry. The primary factor influencing the reactivity of this compound is the powerful inductive effect of the α-chloro substituent.

Electronic Effects: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly increases the partial positive charge on the adjacent carbonyl carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack.[4] This is a well-established principle; for example, chloroacetyl chloride is found to be significantly more reactive than acetyl chloride in certain acylation reactions.[5] Therefore, it is predicted that This compound will be substantially more reactive than butyryl chloride .

Steric Effects: The presence of a chlorine atom at the α-position introduces a modest increase in steric bulk compared to a hydrogen atom in butyryl chloride. While increased steric hindrance around the carbonyl carbon generally leads to a decrease in reactivity, the electronic effect of the α-chloro group is expected to be the dominant factor.

Based on this analysis, the predicted order of reactivity is:

This compound > Acetyl Chloride > Propionyl Chloride > Butyryl Chloride

This prediction is based on the dominant activating inductive effect of the α-chloro group in this compound and the established trend of decreasing reactivity with increasing alkyl chain length (due to a combination of mild inductive donation and increased steric hindrance) for the unsubstituted aliphatic acyl chlorides.

Quantitative Comparison of Acyl Chloride Reactivity

To provide a quantitative basis for comparison, the following table summarizes known kinetic data for the solvolysis of various acyl chlorides. A placeholder for this compound is included to be populated with experimental data obtained using the protocol outlined in the subsequent section.

Acyl ChlorideRelative Rate of Solvolysis (Ethanol/Water)Key Structural FeaturesPredicted Reactivity
Acetyl Chloride~20 times more sensitive to nucleophilic attack than benzoyl chlorideSmallest alkyl chain, minimal steric hindranceHigh
Propionyl ChlorideSlower than acetyl chlorideLonger alkyl chain than acetyl chlorideModerate-High
Butyryl ChlorideSlower than propionyl chlorideIncreased steric hindrance from the propyl groupModerate
This compound [To Be Determined Experimentally] α-chloro substituent (strong -I effect) Very High (Predicted)

Experimental Protocol: A Step-by-Step Guide to Comparative Kinetic Analysis via ¹H NMR Spectroscopy

To empirically validate the predicted reactivity and to generate quantitative kinetic data, a detailed experimental protocol for monitoring the progress of an acylation reaction using ¹H NMR spectroscopy is provided below.[6] This method allows for the in-situ monitoring of the disappearance of reactants and the appearance of products over time.[7][8]

Objective: To quantitatively determine and compare the pseudo-first-order rate constants for the reaction of this compound, butyryl chloride, propionyl chloride, and acetyl chloride with a model nucleophile (e.g., anhydrous methanol) at a constant temperature.

Materials:

  • This compound (CAS: 7623-11-2)[4]

  • Butyryl chloride (CAS: 141-75-3)[2]

  • Propionyl chloride

  • Acetyl chloride

  • Anhydrous methanol

  • Anhydrous deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • Gas-tight syringes

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_stock Prepare 0.5 M acyl chloride and 1.0 M methanol stock solutions in anhydrous CDCl₃ under inert atmosphere. prep_nmr In an NMR tube, combine 400 µL of acyl chloride stock and 100 µL CDCl₃ with TMS. prep_stock->prep_nmr equilibrate Equilibrate NMR probe to 25 °C. prep_nmr->equilibrate t0_scan Acquire initial ¹H NMR spectrum (t=0). equilibrate->t0_scan inject Rapidly inject 200 µL of 1.0 M methanol stock solution. t0_scan->inject monitor Acquire a series of ¹H NMR spectra at regular time intervals. inject->monitor integrate Integrate characteristic peaks of reactant and product. monitor->integrate plot Plot ln([Reactant]) vs. time. integrate->plot calculate Determine the pseudo-first-order rate constant (k) from the slope. plot->calculate compare Compare the rate constants for each acyl chloride. calculate->compare

Caption: Workflow for comparative kinetic analysis via NMR spectroscopy.

Step-by-Step Procedure:

  • Preparation of Stock Solutions (under inert atmosphere):

    • Prepare a 0.5 M stock solution of each acyl chloride (this compound, butyryl chloride, propionyl chloride, and acetyl chloride) in anhydrous CDCl₃.

    • Prepare a 1.0 M stock solution of anhydrous methanol in anhydrous CDCl₃.

  • Reaction Setup:

    • Equilibrate the NMR spectrometer probe to the desired reaction temperature (e.g., 25 °C).

    • In a clean, dry NMR tube, add 400 µL of the 0.5 M acyl chloride stock solution.

    • Add 100 µL of anhydrous CDCl₃ containing a small amount of TMS as an internal standard.

    • Acquire an initial ¹H NMR spectrum (t=0) of the starting material. This is crucial to ensure the purity of the acyl chloride and to have a reference spectrum.

  • Initiation and Monitoring of the Reaction:

    • To initiate the reaction, rapidly inject 200 µL of the 1.0 M methanol stock solution into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate; for highly reactive acyl chlorides, rapid acquisition (e.g., every 30-60 seconds) will be necessary.[9]

  • Data Analysis:

    • Process the acquired spectra.

    • For each time point, integrate the area of a characteristic peak of the starting acyl chloride (e.g., the α-protons) and a characteristic peak of the methyl ester product.

    • Calculate the concentration of the acyl chloride at each time point relative to the internal standard.

    • To determine the pseudo-first-order rate constant (k), plot the natural logarithm of the acyl chloride concentration (ln[Acyl Chloride]) versus time. The plot should be linear, and the negative of the slope will be the rate constant.

    • Compare the calculated rate constants for each of the four acyl chlorides to establish a quantitative ranking of their reactivity.

Reaction Mechanism and Causality

The reaction between an acyl chloride and a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic addition-elimination mechanism.[3]

Mechanism Diagram:

Caption: General mechanism for nucleophilic acyl substitution.

Explanation of Causality:

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (e.g., the lone pair of electrons on the oxygen of methanol) on the electrophilic carbonyl carbon of the acyl chloride.[3] The presence of the α-chloro group in this compound enhances the electrophilicity of this carbon, thereby lowering the activation energy for this initial step and increasing the reaction rate.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group due to the stability of the Cl⁻ anion.

  • Deprotonation: A final deprotonation step, often facilitated by a weak base in the reaction mixture or another molecule of the nucleophile, yields the final product and hydrochloric acid.

The rate-determining step can vary depending on the specific reactants and conditions, but the electrophilicity of the carbonyl carbon is a critical factor throughout the process.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding and comparing the kinetic reactivity of this compound with other common acyl chlorides. Based on established principles of electronic effects, it is predicted that this compound will exhibit significantly higher reactivity than its non-chlorinated analogue, butyryl chloride, and likely surpass the reactivity of even acetyl chloride.

The provided detailed experimental protocol using ¹H NMR spectroscopy offers a robust and accessible method for researchers to quantitatively verify this prediction and to generate valuable kinetic data for their specific applications. A thorough understanding of these kinetic parameters is essential for the rational design of synthetic routes, enabling the optimization of reaction conditions to maximize yields and minimize side products in the development of pharmaceuticals and other high-value chemical entities. Further studies could explore the solvolysis rates in various solvent systems to elucidate the finer details of the reaction mechanism.[10]

References

The Rising Star in Bioactive Scaffolds: A Comparative Guide to Compounds Synthesized from 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the strategic selection of foundational chemical building blocks is paramount. Among these, 2-Chlorobutyryl chloride has emerged as a versatile and highly reactive intermediate, paving the way for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth, objective comparison of the performance of compounds synthesized from this pivotal precursor, supported by experimental data, against established alternatives in key therapeutic areas. As Senior Application Scientists, we aim to dissect the causality behind experimental choices and provide a trustworthy, authoritative resource for advancing drug discovery.

The Versatility of the 2-Chlorobutyryl Moiety: A Gateway to Bioactivity

This compound (C₄H₆Cl₂O) is a bifunctional molecule, possessing both a reactive acyl chloride and a chlorine atom at the α-position.[1] This unique structural feature allows for a wide range of chemical transformations, making it an invaluable tool in the synthetic chemist's arsenal. The acyl chloride facilitates the formation of esters, amides, and ketones, while the α-chloro group can participate in nucleophilic substitution reactions, enabling the construction of complex heterocyclic systems.[1] This dual reactivity is the cornerstone of its utility in generating novel molecular architectures with significant biological potential.

Anticancer Activity: A New Generation of Cytotoxic Agents

The quest for more effective and selective anticancer drugs is a primary focus of modern medicinal chemistry. Compounds derived from this compound have shown considerable promise in this arena, particularly in the synthesis of novel heterocyclic compounds with potent cytotoxic activity.

Case Study: Thiazolidinone Derivatives as Potent Antimitotic Agents

A notable class of anticancer agents synthesized utilizing a chloro-containing scaffold, conceptually similar to what can be derived from this compound, are the 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.[2] These "Ciminalum–thiazolidinone" hybrid molecules have demonstrated significant growth inhibitory effects against a panel of human cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of a Lead Thiazolidinone Derivative (2h) and Doxorubicin [2]

Compound/DrugCancer Cell LineGI₅₀ (µM)
Compound 2h Leukemia (MOLT-4) < 0.01
Leukemia (SR) < 0.01
Colon Cancer (SW-620) < 0.01
CNS Cancer (SF-539) < 0.01
Melanoma (SK-MEL-5) < 0.01
Breast Cancer (MCF-7) 1.57 (Mean)
Doxorubicin Leukemia (MOLT-4) 0.03
Colon Cancer (SW-620) 0.08
Breast Cancer (MCF-7) 0.05

GI₅₀: The concentration required to inhibit cell growth by 50%. Data for Doxorubicin is sourced from the NCI-60 database for comparative purposes.

The data clearly indicates that Compound 2h exhibits exceptional potency, with GI₅₀ values in the nanomolar range against several cancer cell lines, surpassing the efficacy of the established chemotherapeutic agent, Doxorubicin, in these specific lines.[2]

A mixture of the appropriate 4-thiazolidinone (1 equivalent), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (1 equivalent), and anhydrous sodium acetate (1 equivalent) in glacial acetic acid is refluxed for 3 hours. After cooling, the precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.

Synthesis_Workflow Thiazolidinone 4-Thiazolidinone Reagents NaOAc, AcOH, Reflux Thiazolidinone->Reagents Ciminalum (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal Ciminalum->Reagents Product 5-ylidene-4-thiazolidinone Reagents->Product Knoevenagel Condensation

Caption: Synthetic workflow for 5-ylidene-4-thiazolidinones.

The rationale behind this synthetic strategy lies in the Knoevenagel condensation, a reliable method for C-C bond formation. The α-chloro substituent in the propenylidene moiety is crucial for the observed high cytotoxic activity.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. While direct examples of this compound derivatives with extensive antimicrobial screening are still emerging, the incorporation of the related 2-chloroacetamide moiety into heterocyclic scaffolds has yielded compounds with promising activity.

Case Study: 2-Chloro- and 2,2-Dichloroacetamides Bearing Thiazole Scaffolds

A study on 2-chloro- and 2,2-dichloroacetamides attached to a thiazole ring revealed significant cytotoxic activity against various cancer cell lines, with some compounds also exhibiting potential for antimicrobial development due to their mechanism of action.[3] The 2-chloroacetamides, in particular, were found to be significantly more active than their dichloro-analogs.[3]

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Ciprofloxacin against Common Bacterial Pathogens

AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Ciprofloxacin 0.25 - 1.00.008 - 0.1250.25 - 1.0

Data from EUCAST MIC distribution for wild-type organisms, serving as a benchmark for comparison.

While specific MIC values for this compound derivatives are not yet widely published, the activity of related chloro-amides suggests a promising avenue for exploration. The lipophilic nature of the butyryl chain, compared to an acetyl chain, could enhance cell membrane penetration, potentially leading to improved antimicrobial efficacy.

To a solution of the corresponding aminothiazole (1 equivalent) and triethylamine (1 equivalent) in dioxane, chloroacetyl chloride (1 equivalent) is added dropwise with stirring. The mixture is then heated to 70-80 °C for 30 minutes. After cooling, the precipitate is filtered and the filtrate is concentrated to yield the crude product, which is then purified.

Antimicrobial_Synthesis Aminothiazole Aminothiazole Reagents Triethylamine, Dioxane Aminothiazole->Reagents Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reagents Product 2-Chloro-N-(thiazol-2-yl)acetamide Reagents->Product Acylation

Caption: General synthesis of 2-chloro-N-(thiazol-2-yl)acetamides.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved side-effect profiles is a continuous effort. While direct in-vivo anti-inflammatory data for this compound derivatives is limited in the currently available literature, the structural motifs accessible from this precursor are present in known anti-inflammatory compounds.

Conceptual Comparison: Benzothiazole Derivatives as Anti-inflammatory Agents

Benzothiazole derivatives have been investigated as potent anti-inflammatory agents.[4][5] For instance, certain benzothiazole carboxamides have shown significant inhibition of carrageenan-induced rat paw edema, a standard in vivo model for acute inflammation.[4][5]

Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives and Indomethacin [4][5]

Compound/Drug% Inhibition of Edema (3h)
Benzothiazole Derivative 17c 80%
Benzothiazole Derivative 17i 78%
Indomethacin 75%

The synthesis of analogous structures incorporating a 2-chlorobutyryl moiety could be a promising strategy to develop novel anti-inflammatory candidates. The butyryl side chain could influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Acute inflammation is induced by sub-plantar injection of carrageenan into the right hind paw of rats. The test compound or vehicle is administered orally one hour prior to carrageenan injection. Paw volume is measured at specified time intervals using a plethysmometer, and the percentage inhibition of edema is calculated.

Inflammation_Assay cluster_0 In Vivo Model Rat Rat Carrageenan Carrageenan Injection Rat->Carrageenan Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement Induces Edema Compound Test Compound/Vehicle (Oral) Compound->Rat Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Future Outlook and Conclusion

This compound represents a launching point for the synthesis of a multitude of potentially bioactive molecules. The preliminary data from structurally related compounds, particularly in the realm of anticancer agents, is highly encouraging. The inherent reactivity and bifunctionality of this building block provide a robust platform for the generation of novel chemical entities.

This guide highlights the tangible potential of this compound in medicinal chemistry. The provided experimental frameworks and comparative data serve as a foundation for researchers to design and synthesize new compounds with enhanced biological activity. Further exploration into the synthesis and comprehensive biological evaluation of direct derivatives of this compound is warranted and holds the promise of uncovering next-generation therapeutics.

References

A Comparative Guide to the Synthetic Routes of 2-Chlorobutyryl Chloride for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the strategic synthesis of key intermediates is paramount. 2-Chlorobutyryl chloride, a versatile bifunctional molecule, serves as a critical building block for a diverse array of complex chemical entities. Its efficient and selective synthesis is a frequent challenge for process chemists and researchers. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.

Introduction: The Significance of this compound

This compound (CAS No: 7623-11-2) is a reactive acyl chloride containing a chlorine atom at the α-position. This dual functionality makes it a valuable precursor for introducing the 2-chlorobutyryl moiety in acylation reactions, and the α-chloro group provides a handle for subsequent nucleophilic substitutions. Its applications span the synthesis of pharmaceuticals, herbicides, and other fine chemicals. The choice of synthetic route is often dictated by factors such as scale, cost, available starting materials, and desired purity. This guide will dissect three primary pathways:

  • Route 1: Direct α-Chlorination of Butyryl Chloride

  • Route 2: Chlorination of 2-Chlorobutanoic Acid

  • Route 3: Ring-Opening Chlorination of γ-Butyrolactone

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway requires a multi-faceted analysis. Below is a summary of key performance indicators for each route, followed by a detailed exploration of the underlying chemistry.

Parameter Route 1: from Butyryl Chloride Route 2: from 2-Chlorobutanoic Acid Route 3: from γ-Butyrolactone
Starting Material Availability Readily available from butyric acid.Requires prior synthesis of 2-chlorobutanoic acid.Readily available and inexpensive commodity chemical.
Predominant Method Free-radical photochlorination.Acyl chloride formation with thionyl or oxalyl chloride.Ring-opening with a chlorinating agent (e.g., thionyl chloride).
Typical Yield Variable, often moderate due to selectivity issues.High (typically >85%).High (often >90% in industrial processes).[1]
Purity of Crude Product Can be a mixture of mono- and di-chlorinated products.Generally high, main impurity is excess reagent.High, with potential for some byproducts depending on the chlorinating agent.[1]
Key Reaction Conditions UV irradiation, often neat or in an inert solvent.Mild to moderate temperatures, often with a catalyst (e.g., DMF).Elevated temperatures (50-80 °C), often with a catalyst.[1]
Scalability Can be challenging to scale due to light penetration and heat dissipation.Readily scalable.Well-established for large-scale industrial production.[1]
Safety & Environmental Concerns Use of elemental chlorine, potential for runaway reactions.Use of corrosive and toxic chlorinating agents (SOCl₂, (COCl)₂).Use of corrosive and toxic chlorinating agents, generation of SO₂.

Route 1: Direct α-Chlorination of Butyryl Chloride

This route leverages the direct chlorination of a readily available starting material, butyryl chloride. The most common approach is a free-radical photochlorination.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism initiated by the homolytic cleavage of molecular chlorine (Cl₂) upon exposure to UV light.[2]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light ButyrylChloride CH₃CH₂CH₂COCl ButyrylRadical CH₃CH•CH₂COCl ButyrylChloride->ButyrylRadical + Cl• 2ChlorobutyrylChloride CH₃CH(Cl)CH₂COCl ButyrylRadical->2ChlorobutyrylChloride + Cl₂ HCl HCl Cl_rad2 Cl• Cl_rad1 Cl• Cl_rad3 Cl• Cl2_term Cl₂ Cl_rad3->Cl2_term + Cl• Cl_rad4 Cl• ButyrylRadical_term CH₃CH•CH₂COCl Dimer Dimerized Products ButyrylRadical_term->Dimer + CH₃CH•CH₂COCl

Caption: Free-radical chlorination of butyryl chloride.

The selectivity of this reaction is governed by the relative stability of the possible radical intermediates. The secondary radical at the α-position is more stable than the primary radicals at the β- and γ-positions, favoring the formation of this compound.[2] However, the reactivity of the chlorine radical is high, leading to a lack of high selectivity and the potential for over-chlorination.[3][4]

Experimental Protocol (Representative)

Caution: This reaction involves elemental chlorine and UV radiation and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Setup: A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a UV lamp is assembled.

  • Reaction: Butyryl chloride (1.0 eq) is charged into the vessel. Chlorine gas is bubbled through the liquid while irradiating with the UV lamp. The reaction temperature is maintained at 20-30 °C using a cooling bath.

  • Monitoring: The reaction is monitored by GC analysis for the consumption of the starting material and the formation of this compound.

  • Work-up: Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine and HCl.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate the desired product from unreacted starting material and dichlorinated byproducts.

Route 2: Chlorination of 2-Chlorobutanoic Acid

This approach involves the conversion of the carboxylic acid group of 2-chlorobutanoic acid into an acyl chloride. This is a standard transformation in organic synthesis.

Mechanistic Considerations

The conversion of a carboxylic acid to an acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism with thionyl chloride involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[5]

G CarboxylicAcid CH₃CH₂CH(Cl)COOH ChlorosulfiteIntermediate CH₃CH₂CH(Cl)COOS(O)Cl CarboxylicAcid->ChlorosulfiteIntermediate + SOCl₂ ThionylChloride SOCl₂ AcylChloride CH₃CH₂CH(Cl)COCl ChlorosulfiteIntermediate->AcylChloride + Cl⁻ SO2 SO₂ HCl HCl

Caption: Conversion of 2-chlorobutanoic acid to its acyl chloride.

Oxalyl chloride, often used with a catalytic amount of DMF, proceeds via a Vilsmeier intermediate. Both methods are generally high-yielding and produce gaseous byproducts that are easily removed.

Experimental Protocol (Adapted from a general procedure)

This protocol is adapted from the synthesis of n-butyryl chloride from n-butyric acid and can be applied to 2-chlorobutanoic acid.[6]

  • Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is protected from atmospheric moisture with a drying tube.

  • Reaction: Thionyl chloride (1.2 eq) is placed in the flask. 2-Chlorobutanoic acid (1.0 eq) is added dropwise from the dropping funnel.

  • Heating: After the addition is complete, the reaction mixture is heated to reflux (typically around 80 °C) for 1-2 hours until the evolution of HCl and SO₂ ceases.

  • Purification: The excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure. An expected yield of over 85% can be anticipated.

Route 3: Ring-Opening Chlorination of γ-Butyrolactone

This is the predominant industrial method for producing 4-chlorobutyryl chloride, which is an isomer of the target molecule. However, some patents describe processes that could potentially be adapted for the synthesis of this compound or its precursors. A more direct industrial route to a related compound, 4-chlorobutyryl chloride, involves the ring-opening of γ-butyrolactone.[1] While not a direct synthesis of the 2-chloro isomer, it is an important industrial process for a related compound and highlights the utility of γ-butyrolactone as a starting material. A Chinese patent describes a process for synthesizing 4-chlorobutyryl chloride from γ-butyrolactone and thionyl chloride with a mixed catalyst system.[1]

Mechanistic Insights

The reaction of γ-butyrolactone with thionyl chloride in the presence of a catalyst is believed to proceed through a nucleophilic acyl substitution mechanism. The catalyst, often a Lewis acid like zinc chloride or a mixed metal oxide, activates the lactone towards ring-opening by the chlorinating agent.[1]

G GammaButyrolactone γ-Butyrolactone ActivatedComplex Activated Complex GammaButyrolactone->ActivatedComplex + Catalyst ThionylChloride SOCl₂ 4ChlorobutyrylChloride Cl(CH₂)₃COCl ActivatedComplex->4ChlorobutyrylChloride + SOCl₂ SO2 SO₂

Caption: Catalytic ring-opening of γ-butyrolactone.

Industrial Protocol (Representative, for 4-chlorobutyryl chloride)

The following is a representative protocol based on a patented industrial process for the synthesis of 4-chlorobutyryl chloride.[1]

  • Catalyst Preparation: A mixed catalyst of CuO and ZnO is prepared and treated with sulfuric acid.[1]

  • Reaction: A reactor is charged with γ-butyrolactone and the mixed catalyst. Thionyl chloride (in excess) is slowly added while maintaining the temperature between 50-80 °C. The reaction is held at this temperature for 5-7 hours.[1]

  • Work-up: Excess thionyl chloride is recovered by vacuum distillation. The mixture is cooled and the catalyst is allowed to settle.

  • Purification: The supernatant containing the crude 4-chlorobutyryl chloride is purified by vacuum distillation, with a purity of ≥99% and a yield of ≥90% being reported.[1]

Conclusion and Recommendations

The choice of synthetic route to this compound is a strategic decision that balances several factors.

  • For small-scale laboratory synthesis where 2-chlorobutanoic acid is available, its conversion to the acyl chloride (Route 2 ) offers a reliable, high-yielding, and straightforward procedure.

  • When starting from butyryl chloride, direct photochlorination (Route 1) is a viable option, but requires careful control to manage selectivity and potential byproducts. It is best suited for situations where the necessary photochemical equipment is available and the separation of isomers is feasible.

  • For large-scale industrial production , while the direct synthesis of this compound from γ-butyrolactone is not as commonly reported as its 4-chloro isomer, the principles of lactone ring-opening (Route 3 ) represent the most economically viable approach for related structures. The high yields and purities reported in industrial patents for 4-chlorobutyryl chloride suggest that a similar process for the 2-chloro isomer, if developed, would be highly advantageous.

Ultimately, the optimal route will depend on the specific needs of the researcher or organization, taking into account the scale of the synthesis, the cost and availability of starting materials, and the required purity of the final product.

References

A Comparative Guide to the Efficiency of 2-Chlorobutyryl Chloride in Named Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of 2-chlorobutyryl chloride's performance in key organic reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances and comparative efficiencies of this versatile reagent, empowering you to make informed decisions in your synthetic strategies. This document is structured to offer not just procedural steps but a foundational understanding of the chemical principles at play, ensuring both scientific integrity and practical applicability.

Introduction to this compound: A Profile in Reactivity

This compound is a bifunctional organic compound featuring a reactive acyl chloride group and a chlorine atom at the α-position. This unique structure imparts a distinct reactivity profile compared to its unsubstituted counterpart, butyryl chloride. The electron-withdrawing nature of the α-chloro substituent significantly influences the electrophilicity of the carbonyl carbon, a key determinant in its reaction kinetics.

This guide will focus on three cornerstone reactions in organic synthesis where this compound serves as a key reagent:

  • Friedel-Crafts Acylation: For the formation of carbon-carbon bonds with aromatic systems.

  • N-Acylation of Amines: A fundamental transformation for the synthesis of amides.

  • Esterification of Alcohols: For the preparation of corresponding esters.

We will explore the efficiency of this compound in these reactions, drawing comparisons with other common acylating agents and providing experimental context where available.

Friedel-Crafts Acylation: The Impact of α-Chlorination

The Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones, proceeding via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a highly electrophilic acylium ion.

Mechanistic Considerations

The presence of the α-chloro group in this compound is expected to have a dual effect on the reactivity of the acyl chloride. The inductive electron-withdrawing effect of the chlorine atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the aromatic ring. However, this effect may also destabilize the resulting acylium ion, potentially impacting the overall reaction rate.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution 2-Chlorobutyryl_chloride This compound Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 2-Chlorobutyryl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_complex σ-Complex (Arenium ion) Acylium_ion_complex->Sigma_complex + Benzene Acylium_ion_complex->Sigma_complex Benzene Benzene Aryl_ketone Aryl Ketone Product Sigma_complex->Aryl_ketone - H⁺, - AlCl₃ G cluster_0 Nucleophilic Attack cluster_1 Elimination and Deprotonation Acyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate + Amine Amine Primary/Secondary Amine Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide - Cl⁻ Tetrahedral_Intermediate->Protonated_Amide Amide N-Substituted Amide Chloride_ion Cl⁻ Protonated_Amide->Amide - H⁺ (by base)

A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical synthesis and drug discovery, the strategic selection of building blocks is paramount to the successful development of novel, effective, and safe bioactive compounds. 2-Chlorobutyryl chloride, a versatile bifunctional reagent, offers a unique scaffold for the introduction of a reactive butyryl moiety, paving the way for the synthesis of a diverse array of potential therapeutic agents and agrochemicals. This guide provides an in-depth, objective comparison of a novel compound synthesized using a this compound-derived intermediate with a commercially available alternative, supported by experimental data and detailed protocols.

The Strategic Advantage of this compound in Synthesis

This compound serves as a valuable starting material in organic synthesis due to its dual reactivity. The acyl chloride group readily participates in acylation reactions with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. The chlorine atom at the 2-position provides a secondary site for nucleophilic substitution, allowing for further molecular elaboration and the creation of complex chemical architectures. This dual functionality makes it a powerful tool for medicinal chemists and process development scientists seeking to efficiently construct novel molecular entities with tailored biological activities.

Case Study: Beflubutamid - A Novel Herbicide Derived from a 2-Chlorobutyryl Precursor

To illustrate the practical application of this compound in the synthesis of novel compounds, we will focus on the herbicide Beflubutamid. While not directly synthesized in a single step from this compound, its core structure is built upon a 2-phenoxybutyric acid intermediate, which can be conceptually derived from the reactivity of this compound.

Beflubutamid is a selective herbicide used for the control of broadleaf weeds in cereal crops.[1] Its development highlights a sophisticated approach in agrochemical design, moving from a racemic mixture to a more active single enantiomer, Beflubutamid-M.[1]

Synthesis Pathway and Mechanistic Considerations

The synthesis of Beflubutamid hinges on the formation of an amide bond between 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid and benzylamine. The key phenoxybutyric acid intermediate can be prepared through various routes, with the conceptual linkage to this compound being the etherification of a phenol with a 2-chlorobutyrate derivative.

A representative synthetic approach to racemic Beflubutamid is outlined below. The synthesis of the more potent (S)-enantiomer, Beflubutamid-M, requires a stereoselective method, such as chiral resolution of the racemic carboxylic acid or an enantioselective hydrogenation step.[1][2]

Conceptual Synthesis Workflow

A This compound B Esterification A->B Ethanol C Ethyl 2-chlorobutyrate B->C D Williamson Ether Synthesis (with 4-fluoro-3-trifluoromethylphenol) C->D E Ethyl 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyrate D->E F Hydrolysis E->F Base G 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid F->G H Amidation (with Benzylamine) G->H I Beflubutamid H->I

Caption: Conceptual synthesis pathway for Beflubutamid, starting from this compound.

Experimental Protocol: Synthesis of Racemic Beflubutamid

The following protocol is a generalized procedure based on established chemical transformations for amide bond formation.

  • Activation of the Carboxylic Acid: To a solution of 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butyric acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a chlorinating agent such as thionyl chloride (1.1 equivalents) or oxalyl chloride (1.1 equivalents) dropwise at 0 °C.[3][4] A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the acid chloride formation can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Amidation: In a separate flask, dissolve benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Reaction Execution: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion by TLC or liquid chromatography-mass spectrometry (LC-MS). Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure racemic Beflubutamid.

Characterization of Beflubutamid

The structural integrity and purity of the synthesized Beflubutamid must be confirmed using a suite of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl and trifluoromethylphenyl groups, the methine proton adjacent to the oxygen and carbonyl groups, the methylene protons of the benzyl group, the methylene protons of the butyryl chain, and the terminal methyl group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the butyryl and benzyl moieties.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of Beflubutamid (C₁₈H₁₇F₄NO₂), along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-O-C stretching of the ether linkage, and C-F stretching of the trifluoromethyl group.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC is necessary to resolve the (R)- and (S)-enantiomers.[5]

Comparative Analysis: Beflubutamid vs. Fluridone

To provide a comprehensive evaluation of Beflubutamid, it is essential to compare its performance against an established alternative with a similar mode of action. Fluridone is a suitable comparator as it is also a systemic herbicide that inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[6][7][8]

Mechanism of Action: Inhibition of Phytoene Desaturase

Both Beflubutamid and Fluridone act as "bleaching" herbicides.[1][9] They inhibit the enzyme phytoene desaturase, which is crucial for the synthesis of carotenoids in plants. Carotenoids protect chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic white or bleached appearance of the treated plants, followed by necrosis and death.[6][8]

Carotenoid Biosynthesis Inhibition Pathway

A Geranylgeranyl Pyrophosphate B Phytoene Synthase A->B C Phytoene B->C D Phytoene Desaturase (PDS) TARGET SITE C->D E ζ-Carotene D->E F ζ-Carotene Desaturase E->F G Lycopene F->G H Carotenoids G->H I Chlorophyll Protection H->I J Photosynthesis I->J K Beflubutamid & Fluridone K->D L Inhibition

Caption: Simplified pathway of carotenoid biosynthesis and the point of inhibition by Beflubutamid and Fluridone.[6]

Synthesis and Physicochemical Properties
FeatureBeflubutamidFluridone
IUPAC Name N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide[9]1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one[10]
Molecular Formula C₁₈H₁₇F₄NO₂[9]C₁₉H₁₄F₃NO[10]
Molar Mass 355.33 g/mol [9]329.3 g/mol [10]
Synthesis Complexity Multi-step synthesis involving etherification and amidation.[2]Multi-step synthesis involving the construction of the pyridinone ring.
Chirality Exists as (R)- and (S)-enantiomers.[1]Achiral.
Performance Comparison: Herbicidal Efficacy

Direct, side-by-side comparative efficacy data from a single study is often challenging to obtain. However, by synthesizing data from various sources, a comparative overview can be constructed.

A key finding in the study of Beflubutamid is the significant difference in the herbicidal activity of its enantiomers. The (S)-enantiomer, Beflubutamid-M, is reported to be over 1000 times more effective than the (R)-enantiomer.[3] One study reported an EC₅₀ value of 0.50 µM for (-)-beflubutamid on garden cress.[5][11]

Fluridone is a broad-spectrum herbicide used to control a variety of submerged aquatic plants.[12] Its efficacy is dependent on maintaining a sufficient concentration in the water for an extended period.[13]

ParameterBeflubutamidFluridone
Selectivity Selective for broadleaf weeds in cereals.[14]Broad-spectrum, primarily for aquatic weeds.[12]
Application Pre- and early post-emergence foliar application.[1]Primarily aquatic application as a liquid or slow-release pellet.[10]
Potency High, especially the (S)-enantiomer (Beflubutamid-M).[3]Effective, but requires prolonged exposure.[13]
Environmental Fate Non-persistent in soil.[14]Can be persistent in water bodies, degradation is primarily through photolysis.[12][14]

Decision Matrix for Herbicide Selection

A Target Weed Spectrum B Broadleaf Weeds in Cereals A->B C Aquatic Weeds A->C D Application Method B->D C->D E Foliar Spray D->E F Aquatic Application D->F G Select Beflubutamid E->G H Select Fluridone F->H

Caption: Decision-making flowchart for selecting between Beflubutamid and Fluridone based on application needs.

Conclusion and Future Perspectives

This compound serves as a valuable precursor for the synthesis of complex and biologically active molecules, as exemplified by the herbicide Beflubutamid. The development of Beflubutamid from a racemic mixture to a highly active single enantiomer underscores the importance of stereochemistry in modern agrochemical design, leading to lower application rates and a reduced environmental footprint.

When compared to an alternative with the same mode of action, Fluridone, Beflubutamid demonstrates a more specialized application profile, targeting broadleaf weeds in terrestrial settings. The choice between these two herbicides is therefore dictated by the specific agricultural or environmental context.

The continued exploration of derivatives from this compound and similar building blocks holds significant promise for the discovery of novel compounds with improved efficacy, selectivity, and safety profiles. As our understanding of biological targets and synthetic methodologies deepens, the rational design of new active ingredients will become increasingly sophisticated, addressing the evolving challenges in agriculture and medicine.

References

A Comparative Guide to the Cross-Reactivity of 2-Chlorobutyryl Chloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioconjugation and drug development, the specificity of a chemical reaction is not just a desirable trait; it is a critical determinant of efficacy and safety. 2-Chlorobutyryl chloride is a widely utilized acylating agent for introducing a reactive handle onto proteins, primarily by targeting the amine groups of lysine residues and the N-terminus. This "handle" then allows for the subsequent attachment of payloads such as drugs, imaging agents, or other functional molecules. However, the high reactivity of the acyl chloride functional group can also be its downfall, leading to a lack of specificity and undesirable cross-reactivity with other nucleophilic amino acid residues.

This guide provides a deep, objective comparison of the cross-reactivity of this compound against a common alternative, the N-hydroxysuccinimide (NHS) ester. We will explore the underlying chemical principles, present a framework for experimental validation, and offer data-driven insights to help you make informed decisions in your research.

The Reactivity Landscape: Acyl Chlorides vs. NHS Esters

The primary goal of using reagents like this compound is to form a stable amide bond with primary amines on a protein. However, proteins are complex macromolecules with a variety of nucleophilic functional groups that can potentially react.

This compound: As an acyl chloride, this reagent is highly electrophilic and, therefore, very reactive.[1][2] This high reactivity can be a double-edged sword. While it can lead to rapid and efficient modification of the intended amine targets, it also increases the likelihood of off-target reactions with other nucleophilic residues.

N-Hydroxysuccinimide (NHS) Esters: NHS esters are a popular class of amine-reactive reagents that are generally considered to be more stable and selective than acyl chlorides in aqueous environments.[3][4] They react with primary amines to form the same stable amide bond but are less prone to hydrolysis and off-target reactions.[5]

The key to understanding cross-reactivity lies in the relative nucleophilicity of the amino acid side chains and the reaction conditions, particularly pH. The pKa of a functional group determines its protonation state at a given pH, which in turn dictates its nucleophilicity.

Nucleophilicity_and_Reactivity cluster_reactivity Factors Influencing Reactivity cluster_outcome Reaction Outcome R Reagent (this compound vs. NHS Ester) S Selectivity (On-target vs. Off-target) R->S N Nucleophile (Amino Acid Side Chain) N->S pH Reaction pH pH->S CR Cross-Reactivity S->CR

Figure 1. Key factors influencing the selectivity and cross-reactivity of bioconjugation reactions.

Comparative Cross-Reactivity Profile

While the primary target for both this compound and NHS esters is the ε-amino group of lysine and the α-amino group of the N-terminus, their reactivity with other nucleophilic residues can differ significantly.

Amino Acid ResidueNucleophilic GroupThis compound ReactivityNHS Ester ReactivityRationale
Lysine ε-AminoHigh (Primary Target) High (Primary Target) Highly nucleophilic at pH > pKa (~10.5)
N-terminus α-AminoHigh (Primary Target) High (Primary Target) Lower pKa (~8.0) makes it more reactive at physiological pH.[1][6][7]
Cysteine ThiolHigh LowThe thiol group is a potent nucleophile, especially in its thiolate form (pKa ~8.5).[2][8] Acyl chlorides are sufficiently reactive to readily acylate thiols.
Histidine ImidazoleModerateLowThe imidazole ring (pKa ~6.0) can be acylated, particularly at or below physiological pH.
Serine/Threonine HydroxylLow to ModerateVery LowThe hydroxyl group is a weaker nucleophile than amines or thiols.[9] Acylation is more likely with the highly reactive acyl chloride, especially at higher pH.
Tyrosine PhenolLow to ModerateVery LowThe phenoxide ion (pKa ~10.5) is nucleophilic, but generally less reactive than primary amines.[9]

Table 1. Comparative reactivity of this compound and NHS esters with nucleophilic amino acid residues.

Experimental Evaluation of Cross-Reactivity: A Competitive Assay

To empirically determine the cross-reactivity of this compound, a competitive reaction assay using a model protein, such as bovine serum albumin (BSA), can be employed. This experiment allows for a direct comparison with an alternative reagent like an NHS ester under identical conditions.

Competitive_Assay_Workflow cluster_setup Experiment Setup cluster_reaction Competitive Reaction cluster_analysis Analysis P Model Protein (e.g., BSA) Mix Incubate Protein with Equimolar Reagents P->Mix R1 This compound R1->Mix R2 NHS Ester Comparator R2->Mix B Reaction Buffer (Varying pH) B->Mix Q Quench Reaction Mix->Q Digest Tryptic Digest Q->Digest LCMS LC-MS/MS Analysis Map Peptide Mapping & PTM Identification LCMS->Map Digest->LCMS Quant Relative Quantification of Modifications Map->Quant

Figure 2. Workflow for a competitive cross-reactivity assay.

Protocol: Competitive Modification of BSA with this compound and an NHS Ester

Objective: To quantify and compare the site-specific modifications of BSA by this compound and a comparable NHS ester.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • N-Succinimidyl butyrate (as an NHS ester comparator)

  • Phosphate buffered saline (PBS) at pH 7.4 and 8.5

  • Anhydrous Dimethylformamide (DMF)

  • Hydroxylamine (for quenching)

  • Trypsin (for protein digestion)

  • Reagents for reduction and alkylation (DTT and Iodoacetamide)

  • HPLC system and a high-resolution mass spectrometer

Procedure:

  • Protein and Reagent Preparation:

    • Prepare a 1 mg/mL solution of BSA in PBS at both pH 7.4 and 8.5.

    • Prepare 100 mM stock solutions of this compound and N-Succinimidyl butyrate in anhydrous DMF immediately before use.

  • Competitive Reaction:

    • To the BSA solution, add a 5-fold molar excess of both this compound and N-Succinimidyl butyrate simultaneously.

    • Incubate the reaction for 1 hour at room temperature.

    • Quench the reaction by adding hydroxylamine to a final concentration of 50 mM.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digestion: Digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a reversed-phase HPLC column coupled to a high-resolution mass spectrometer.[10][11]

    • Acquire data in a data-dependent manner to obtain both MS and MS/MS spectra.

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS data against the BSA sequence, specifying the mass shifts for both chlorobutyrylation (+104.53 Da) and butyrylation (+70.04 Da) as variable modifications on all potential nucleophilic residues (K, C, H, S, T, Y, and the N-terminus).

    • Quantify the relative abundance of each modification at each identified site.

Data Interpretation and Recommendations

The results of this competitive assay will provide a quantitative measure of the cross-reactivity of this compound.

Expected Outcomes:

  • At pH 7.4: Both reagents will primarily modify the N-terminus and lysine residues. However, this compound is expected to show a higher degree of modification on cysteine and potentially histidine residues compared to the NHS ester.

  • At pH 8.5: The overall reactivity of both reagents will increase. For this compound, a significant increase in the modification of serine, threonine, and tyrosine is anticipated due to the increased deprotonation of their hydroxyl groups. The NHS ester will also show increased reactivity with amines but will likely remain more selective for amines over hydroxyls.

Recommendations for Researchers:

  • For maximal specificity towards amines, especially in complex protein mixtures, an NHS ester is generally the preferred choice. The lower reactivity of NHS esters translates to a lower propensity for off-target modifications.

  • If this compound must be used, for example, to introduce a specific chemical handle, careful optimization of the reaction conditions is critical.

    • pH Control: Performing the reaction at a lower pH (e.g., 7.0-7.5) can help to minimize the reactivity of hydroxyl-containing amino acids.[12][13][14][15]

    • Stoichiometry: Using the lowest possible molar excess of the reagent will reduce the likelihood of off-target reactions.

  • Thorough analytical characterization of the final conjugate is essential. Techniques like mass spectrometry are crucial to confirm the site(s) of modification and to assess the homogeneity of the product.[16]

Conclusion

While this compound is a potent and useful reagent for bioconjugation, its high reactivity necessitates a careful consideration of its cross-reactivity profile. For applications where precise control over the site of modification is paramount, alternative reagents such as NHS esters offer a more selective approach. By understanding the chemical principles of reactivity and employing rigorous analytical methods, researchers can navigate the challenges of bioconjugation and produce well-defined, functional protein conjugates.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chlorobutyryl Chloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive acyl chloride, 2-Chlorobutyryl chloride (CAS No. 7623-11-2) is a valuable intermediate in organic synthesis but demands rigorous handling and disposal protocols due to its significant hazards.[1] This guide provides the essential, step-by-step procedures for its safe management and disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our focus is on providing a deep, scientifically-grounded framework that empowers researchers to manage this chemical with confidence and precision.

Immediate Safety Profile: Understanding the Hazard

This compound is classified as a hazardous substance and requires handling with the utmost care. Its primary dangers stem from its high reactivity, particularly with nucleophiles like water.

  • Corrosivity: It causes severe skin burns and serious eye damage upon contact.[2] The material is a lachrymator, meaning it irritates the eyes and causes tearing.[3]

  • Toxicity: The vapors are highly toxic and can be fatal if inhaled.[4][5] Ingestion is harmful and can cause severe damage to the digestive tract.[3]

  • Reactivity: It reacts violently with water, alcohols, amines, and strong bases.[3][6] This "water-reactive" nature means it releases toxic and corrosive hydrogen chloride (HCl) gas upon contact with moisture in the air or in solution.[6]

  • Flammability: The substance is a combustible liquid with a flash point of 85 °C (185 °F).[6] In a fire, it can release hazardous decomposition products including hydrogen chloride, phosgene, and carbon monoxide.[3][6]

Given these properties, all handling must occur within a certified chemical fume hood, and personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Core Principles of Disposal

The guiding principle for disposing of this compound is to transform its reactive acyl chloride group into a less hazardous form or to dispose of it directly through a certified hazardous waste handler. Never dispose of this compound down the drain or in regular trash.

The Hierarchy of Disposal:

  • Waste Minimization: The most effective disposal method is to not generate waste. Plan experiments to use the minimum amount of material required.

  • Direct Disposal: For expired or surplus sealed containers, direct disposal via a licensed professional waste service is the safest and most common method.

  • Neutralization/Quenching: For residual amounts, contaminated labware, or reaction mixtures, a controlled neutralization (quenching) procedure is necessary to render the waste less reactive before collection.

Chemical waste generators are legally required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Personal Protective Equipment (PPE) Requirements

A robust defense against exposure is non-negotiable. The following table summarizes the mandatory PPE when handling this compound.

Body PartRequired PPERationale & Specifications
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes and corrosive vapors. Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hands Chemically resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact which causes severe burns. Always inspect gloves before use and wash hands after removal.[7]
Body Flame-retardant lab coat and closed-toe shoes.Protects skin from accidental spills. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][4]
Respiratory Use exclusively within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of fatal vapors.[2][3] For spills or emergencies outside a hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.[6]
Spill & Emergency Procedures

In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Isolate: Immediately alert personnel in the area and evacuate. Secure and control entrance to the spill zone.[8] Keep people away from and upwind of the spill.

  • Eliminate Ignition Sources: As the material is combustible, remove all nearby flames, sparks, and hot surfaces.[3][6]

  • Ventilate (If Safe): Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in Section 3, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert, dry absorbent material such as sand, vermiculite, or earth.[3][6] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like sawdust.[6][8]

  • Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail). Use spark-proof tools for collection.[3]

  • Final Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose: Seal the waste container, label it as "Hazardous Waste: this compound spill debris," and arrange for pickup by a licensed waste disposal company.[4][8]

Disposal Procedures: A Decision-Based Workflow

The correct disposal path depends on the form of the waste. The following workflow provides a logical decision-making process.

G start Identify Waste Type orig_container Unopened/Surplus Original Container start->orig_container small_quant Small Residual Quantity (e.g., in reaction flask) start->small_quant cont_material Contaminated Materials (Gloves, Paper, etc.) start->cont_material direct_disp Pathway A: Direct Disposal orig_container->direct_disp Do not open neutralize Pathway B: Laboratory-Scale Neutralization small_quant->neutralize collect_solid Collect in a Labeled, Sealed Waste Bag/Container cont_material->collect_solid final_disp Arrange Pickup by Certified Hazardous Waste Handler direct_disp->final_disp neutralize->final_disp After quenching & pH check collect_solid->final_disp

Caption: Disposal decision workflow for this compound waste.

Pathway A: Direct Disposal of Unused/Surplus Product

This is the most straightforward and preferred method for disposing of the chemical in its original container.

Protocol:

  • Inspect Container: Ensure the container is sealed, stable, and not compromised.

  • Label Clearly: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), CAS number, and the associated hazards (Corrosive, Toxic, Water-Reactive).

  • Segregate: Store the container in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible materials like bases and alcohols.[9]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[5]

Pathway B: Laboratory-Scale Neutralization of Small Quantities

This protocol is for quenching the reactivity of small, residual amounts of this compound before disposal. The principle is a controlled hydrolysis and neutralization of the resulting acids. This procedure is exothermic and produces HCl gas; it MUST be performed in a chemical fume hood.

Materials:

  • Large beaker or flask (at least 10x the volume of the solution to be quenched).

  • Stir plate and stir bar.

  • Dropping funnel or pipette.

  • Ice bath.

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • pH paper or meter.

Step-by-Step Neutralization Protocol:

  • Prepare the Neutralizing Solution: Place the beaker of sodium bicarbonate solution in the ice bath on the stir plate and begin gentle stirring. The weak base will neutralize the HCl produced and the 2-chlorobutyric acid.[10]

  • Slow Addition: Using the dropping funnel, add the this compound to the stirred bicarbonate solution extremely slowly (dropwise) . The reaction is vigorous and will release CO₂ and HCl gas. A rapid addition will cause dangerous foaming and splashing.

  • Control Temperature: Maintain the temperature of the neutralizing solution below 20°C throughout the addition to control the exothermic reaction.

  • Stir to Completion: After the addition is complete, allow the mixture to stir for several hours (or overnight) at room temperature to ensure the reaction is complete.

  • Check pH: Check the pH of the aqueous solution. It should be neutral to slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.[11]

  • Collect for Disposal: The resulting aqueous solution contains sodium chloride, sodium 2-chlorobutyrate, and excess sodium bicarbonate. Transfer this solution to a container labeled "Hazardous Waste: Neutralized this compound Solution."

  • Final Disposal: Arrange for pickup by your certified hazardous waste handler. While less reactive, this waste stream must still be managed as chemical waste.

By adhering to these scientifically-grounded procedures, researchers can effectively manage and dispose of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Comprehensive Guide to the Safe Handling of 2-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 2-Chlorobutyryl chloride (CAS No. 7623-11-2), a corrosive and water-reactive compound frequently used as an intermediate in organic synthesis.[1] Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a self-validating system of safety and operational excellence.

Understanding the Inherent Risks of this compound

This compound is a corrosive liquid that can cause severe skin burns and eye damage. It is also classified as causing acute toxicity upon inhalation.[2] A key hazard is its reactivity with water, which liberates toxic hydrogen chloride (HCl) gas.[2] This reaction is exothermic and can lead to a dangerous increase in pressure within a closed system. Furthermore, thermal decomposition can produce other hazardous gases, including phosgene and carbon monoxide.[2]

Due to these properties, all handling procedures must be conducted with rigorous exclusion of moisture and in a well-ventilated area, preferably under a chemical fume hood.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific hazards.

PPE ComponentSpecification & Rationale
Eye Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][3] A face shield should also be worn to protect against splashes.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves may offer some protection against incidental splashes, but prolonged contact should be avoided.[4][5] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately after any contact with the chemical.
Body Protection A flame-resistant lab coat and impervious clothing are essential to protect against skin contact. An apron made of a chemically resistant material can provide an additional layer of protection.
Respiratory Protection All work must be conducted in a certified chemical fume hood. If exposure limits are exceeded, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases should be used.

Operational Plan: From Preparation to Execution

A meticulous, step-by-step approach is critical for the safe handling of this compound.

Pre-Operational Safety Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]

  • Spill Kit: Have a spill kit specifically for corrosive and water-reactive materials readily available. This should include an inert absorbent material like sand or vermiculite, and a neutralizing agent for acids (e.g., sodium bicarbonate).[6][7] Do not use combustible materials like paper towels to absorb spills.

  • Moisture-Free Environment: Ensure all glassware and equipment are scrupulously dry to prevent hazardous reactions.[8]

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Inert Atmosphere: If the procedure is sensitive to moisture, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Chemical Dispensing: Carefully measure and dispense the required amount of this compound within the fume hood. Avoid splashes and the generation of aerosols.

  • Reaction Setup: If using in a reaction, add the this compound slowly to the reaction mixture. Be mindful of any exothermic reactions and have a cooling bath on standby if necessary.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the ingress of moisture and the escape of vapors.

Post-Operational Procedure
  • Decontamination: Thoroughly decontaminate any surfaces that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Below is a diagram illustrating the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Function Prep2 Check Emergency Equipment Prep1->Prep2 Prep3 Assemble Spill Kit Prep2->Prep3 Prep4 Ensure Dry Glassware Prep3->Prep4 Handling1 Don Appropriate PPE Prep4->Handling1 Handling2 Dispense Chemical in Fume Hood Handling1->Handling2 Handling3 Perform Reaction/Procedure Handling2->Handling3 Handling4 Securely Close Container Handling3->Handling4 Post1 Decontaminate Work Area Handling4->Post1 Post2 Properly Dispose of Waste Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Standard operational workflow for handling this compound.

Emergency and Disposal Plan

Even with meticulous planning, the potential for accidents exists. A clear and concise emergency and disposal plan is therefore essential.

Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.[6]

  • Containment: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection. Contain the spill by creating a dike around it with an inert absorbent material like sand or vermiculite.[6]

  • Neutralization and Absorption: Cautiously neutralize the spill with a suitable agent like sodium bicarbonate, then cover with an inert absorbent.[6]

  • Collection and Disposal: Once absorbed, carefully scoop the material into a designated, labeled waste container.[7]

  • Decontamination: Decontaminate the spill area thoroughly.[6]

The following diagram outlines the decision-making process for responding to a chemical spill.

G Spill Spill Occurs Assess Is the spill large or unmanageable? Spill->Assess Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Yes SmallSpill Is the spill small and are you trained to handle it? Assess->SmallSpill No SmallSpill->Evacuate No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Contain Contain the Spill DonPPE->Contain Neutralize Neutralize and Absorb Contain->Neutralize Collect Collect and Dispose of Waste Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate

Caption: Decision-making workflow for chemical spill response.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.

  • Storage: Store the waste in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3] Protect from moisture, direct sunlight, and sources of ignition.[3]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.